molecular formula C7H7NO3 B1676304 5-Aminosalicylic Acid CAS No. 89-57-6

5-Aminosalicylic Acid

カタログ番号: B1676304
CAS番号: 89-57-6
分子量: 153.14 g/mol
InChIキー: KBOPZPXVLCULAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-aminosalicylic acid appears as odorless white to pinkish crystals or purplish-tan powder. Aqueous solutions acidic (pH approximately 4.1 at 0.8 mg/L water). (NTP, 1992)
Mesalamine is a monohydroxybenzoic acid that is salicylic acid substituted by an amino group at the 5-position. It has a role as a non-steroidal anti-inflammatory drug. It is an aromatic amine, an amino acid, a member of phenols, a monocarboxylic acid and a monohydroxybenzoic acid. It is functionally related to a salicylic acid. It is a conjugate acid of a mesalaminate(1-).
An anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid, which is active in inflammatory bowel disease. Although demonstrably effective in treating and maintaining remission for ulcerative colitis, mesalazine has historically faced a number of issues regarding its lack of stability as a pharmaceutical agent. Throughout the late seventies and the eighties, important research initiatives developed stable mesalazine formulations like the eudragit-S coating of Asacol brand mesalazine and the Pentasa brand's encapsulation of mesalazine within microgranules. In the present day, contemporary research regarding novel methods to stabilize mesalazine continues and interest in the agent's capacity to decrease inflammatory activity and subsequently potentially reduce the risk of colorectal cancer in conditions like ulcerative colitis is maintained.
Mesalamine is an Aminosalicylate.
Mesalamine, also known as mesalazine and 5-aminosalicylate, is an orally available, antiinflammatory agent used for the treatment of ulcerative colitis to both induce and maintain remissions in disease. Mesalamine therapy has been associated with a low rate of serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury.
Mesalamine is an agent derived from sulfasalazine, an antiinflammatory agent. Mesalamine may reduce inflammation through inhibition of cyclooxygenase and prostaglandin production. Following rectal or oral administration, only a small amount of mesalamine is absorbed;  the remainder, acting topically, reduces bowel inflammation, diarrhea, rectal bleeding and stomach pain. (NCI04)
MESALAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and is indicated for proctitis and ulcerative colitis and has 16 investigational indications.
An anti-inflammatory agent, structurally related to the SALICYLATES, which is active in INFLAMMATORY BOWEL DISEASE. It is considered to be the active moiety of SULPHASALAZINE. (From Martindale, The Extra Pharmacopoeia, 30th ed)

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-amino-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOPZPXVLCULAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Record name 5-AMINOSALICYLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19803
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name mesalazine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Mesalazine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35589-28-7 (mono-hydrochloride salt), 6291-36-7 (hydrochloride)
Record name Mesalamine [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5024506
Record name 5-Aminosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

5-aminosalicylic acid appears as odorless white to pinkish crystals or purplish-tan powder. Aqueous solutions acidic (pH approximately 4.1 at 0.8 mg/L water). (NTP, 1992), White to pinkish solid; [Merck Index] Purplish tan solid; [NTP] Powder; [Alfa Aesar MSDS], Solid
Record name 5-AMINOSALICYLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19803
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mesalamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11255
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Mesalazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acid, Insoluble in ethanol, 1.22e+01 g/L
Record name 5-AMINOSALICYLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19803
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mesalazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MESALAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7512
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mesalazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00000006 [mmHg]
Record name Mesalamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11255
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

White to pinkish crystals

CAS No.

89-57-6
Record name 5-AMINOSALICYLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19803
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-Aminosalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesalamine [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesalazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name mesalamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name mesalamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 5-amino-2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Aminosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminosalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESALAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q81I59GXC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MESALAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7512
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mesalazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

536 °F (decomposes) (NTP, 1992), 260-280 °C, 283 °C
Record name 5-AMINOSALICYLIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19803
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mesalazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MESALAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7512
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mesalazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

5-Aminosalicylic Acid in Ulcerative Colitis: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine, has been a cornerstone in the management of mild to moderate ulcerative colitis (UC) for decades.[1][2][3] Its efficacy in inducing and maintaining remission is well-established; however, the precise molecular mechanisms underpinning its therapeutic effects are multifaceted and continue to be an active area of research. This technical guide provides an in-depth exploration of the core mechanisms of action of 5-ASA, presenting key experimental evidence, quantitative data, and detailed methodologies for the assays and models used to elucidate its function.

Core Mechanisms of Action

While not fully elucidated, the anti-inflammatory effects of 5-ASA in ulcerative colitis are attributed to a combination of molecular actions, primarily targeting the colonic epithelium.[4] The main mechanisms include:

  • Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonism: 5-ASA acts as a ligand for PPAR-γ, a nuclear receptor highly expressed in colonic epithelial cells.[4][5] Activation of PPAR-γ leads to the downregulation of pro-inflammatory signaling pathways.

  • Inhibition of Nuclear Factor-kappaB (NF-κB) Signaling: A crucial transcription factor that governs the expression of numerous pro-inflammatory genes, NF-κB is a key target of 5-ASA.[6]

  • Modulation of Arachidonic Acid Metabolism: 5-ASA is known to interfere with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes.[7][8]

  • Scavenging of Reactive Oxygen Species (ROS): The antioxidant properties of 5-ASA contribute to its therapeutic effect by neutralizing harmful reactive oxygen species that are abundant in the inflamed mucosa.

Signaling Pathways and Molecular Interactions

The therapeutic efficacy of 5-ASA is a result of its influence on intricate signaling cascades within the intestinal mucosa.

PPAR-γ Signaling Pathway

5-ASA directly binds to and activates PPAR-γ. This activation leads to the translocation of PPAR-γ to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR). The PPAR-γ/RXR complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This ultimately results in the suppression of inflammatory responses.[4][5]

PPAR_gamma_pathway 5-ASA 5-ASA PPAR-γ (cytoplasm) PPAR-γ (cytoplasm) 5-ASA->PPAR-γ (cytoplasm) Binds & Activates PPAR-γ (nucleus) PPAR-γ (nucleus) PPAR-γ (cytoplasm)->PPAR-γ (nucleus) Translocation PPAR-γ/RXR Complex PPAR-γ/RXR Complex PPAR-γ (nucleus)->PPAR-γ/RXR Complex RXR RXR RXR->PPAR-γ/RXR Complex PPRE PPRE PPAR-γ/RXR Complex->PPRE Binds Anti-inflammatory Gene Transcription Anti-inflammatory Gene Transcription PPRE->Anti-inflammatory Gene Transcription Modulates

5-ASA activation of the PPAR-γ signaling pathway.
NF-κB Signaling Pathway

In the inflamed gut, various stimuli activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB (p50/p65) dimer. The active NF-κB then translocates to the nucleus, where it binds to κB sites in the promoter regions of pro-inflammatory genes, driving their transcription. 5-ASA has been shown to inhibit this pathway, although the exact point of interference is still under investigation, it is suggested to be, in part, through its activation of PPAR-γ which can antagonize NF-κB activity.

NF_kB_pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (nucleus) NF-κB (nucleus) NF-κB (p50/p65)->NF-κB (nucleus) Translocation Ubiquitination & Degradation->NF-κB (p50/p65) Releases Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB (nucleus)->Pro-inflammatory Gene Transcription Activates 5-ASA 5-ASA 5-ASA->IKK Complex Inhibits

Inhibition of the NF-κB signaling pathway by 5-ASA.
Arachidonic Acid Metabolism

Arachidonic acid, released from cell membranes by phospholipase A2, is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. 5-ASA has been shown to inhibit these pathways, reducing the levels of these inflammatory mediators in the colonic mucosa.[7]

Arachidonic_Acid_Metabolism Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX Pathway COX Pathway Arachidonic Acid->COX Pathway LOX Pathway LOX Pathway Arachidonic Acid->LOX Pathway Prostaglandins Prostaglandins COX Pathway->Prostaglandins Leukotrienes Leukotrienes LOX Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation 5-ASA 5-ASA 5-ASA->COX Pathway Inhibits 5-ASA->LOX Pathway Inhibits

5-ASA's inhibition of arachidonic acid metabolism.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on the effects of 5-ASA.

ParameterCell/Tissue Type5-ASA ConcentrationFold Induction (mean ± SEM)Reference
PPAR-γ mRNA HT-29 Cells30 mM (12h)~3-fold[4]
PPAR-γ mRNA Human Colonic Biopsies1 mM>1-fold[4]
30 mM~2.5-fold[4]
50 mM~3-fold[4]
NGAL mRNA (PPAR-γ target) Human Colonic Biopsies1 mM~1.5-fold[4]
30 mM~3.5-fold[4]
50 mM~4.5-fold[4]
Table 1: Effect of 5-ASA on PPAR-γ and Target Gene Expression.
OutcomeComparisonRelative Risk (95% CI)Number Needed to Treat (NNT)Reference
Failure to achieve remission 5-ASA vs. Placebo (Active UC)0.79 (0.73-0.85)6
Relapse of disease activity 5-ASA vs. Placebo (Quiescent UC)0.65 (0.55-0.76)4
Remission (Dose-response) ≥2.0 g/day vs. <2.0 g/day (Active UC)0.91 (0.85-0.98)-
Relapse Prevention (Dose-response) ≥2.0 g/day vs. <2.0 g/day (Quiescent UC)0.79 (0.64-0.97)-
Table 2: Clinical Efficacy of 5-ASA in Ulcerative Colitis (Meta-Analysis Data).
MarkerTreatment% Reduction in Positive Cells (vs. Untreated)Reference
P-Akt+ cells Low Dose 5-ASA60%[6]
High Dose 5-ASA75%[6]
P-β-catenin+ cells Low Dose 5-ASA35%[6]
High Dose 5-ASA61%[6]
Table 3: Effect of 5-ASA on Epithelial Signaling in IL-10-/- Mice.

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of 5-ASA's mechanism of action.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used animal model that mimics many of the pathological features of human ulcerative colitis.

DSS_Workflow cluster_treatments Parallel Treatment Acclimatization Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Weight, etc. DSS Administration DSS Administration Baseline Measurements->DSS Administration 2-5% in drinking water for 5-7 days Treatment Groups Treatment Groups DSS Administration->Treatment Groups Vehicle Control Vehicle Control 5-ASA Treatment 5-ASA Treatment Daily Monitoring Daily Monitoring Sacrifice & Tissue Collection Sacrifice & Tissue Collection Daily Monitoring->Sacrifice & Tissue Collection Weight, DAI score Histological & Molecular Analysis Histological & Molecular Analysis Sacrifice & Tissue Collection->Histological & Molecular Analysis Colon length, spleen weight Vehicle Control->Daily Monitoring 5-ASA Treatment->Daily Monitoring

References

5-Aminosalicylic acid synthesis and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminosalicylic acid (5-ASA), also known as mesalazine, is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2][3] Its therapeutic efficacy is attributed to its anti-inflammatory properties, primarily exerted locally within the gastrointestinal tract.[4] This technical guide provides an in-depth overview of the synthesis, chemical properties, and analytical methodologies for 5-ASA, tailored for researchers and professionals in drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of synthetic pathways and mechanisms of action are presented to facilitate a comprehensive understanding of this critical pharmaceutical agent.

Chemical and Physical Properties

5-ASA is an aromatic amino acid and a derivative of salicylic acid, characterized by an amino group at the 5-position.[1][3] This substitution is crucial for its therapeutic activity. The compound typically appears as off-white to pinkish or purplish-tan crystals or powder.[1][5] It is sparingly soluble in cold water and ethanol but shows increased solubility in hot water and hydrochloric acid.[1][6]

Physicochemical Data

A summary of the key physicochemical properties of 5-ASA is provided in Table 1.

PropertyValueReference
Molecular FormulaC₇H₇NO₃[3][6]
Molar Mass153.14 g/mol [6][7]
Melting Point275-280 °C (with decomposition)[1][6]
Water Solubility<0.1 g/100 mL at 21 °C[6]
logP1.2[5]
pKa~2.3 (carboxyl), ~5.7 (amino), ~13.9 (hydroxyl)
AppearanceOff-white to pink crystals or powder[1]
Stability and Storage

This compound is known to be unstable in the presence of water and light, with oxidation being a primary degradation pathway.[5][8] It is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1][6] For long-term storage, it should be kept at room temperature, protected from light and moisture.[7] Studies have shown that an extemporaneously prepared suspension of 5-ASA can be stable for up to 90 days at both room temperature and under refrigeration.[9]

Spectroscopic Data

The structural elucidation of 5-ASA is confirmed through various spectroscopic techniques.

TechniqueKey FeaturesReference
UV-Vis Spectroscopy Absorption maxima are dependent on the solvent and pH. In one study, a chromogen formed by diazotization showed an absorption maximum at 470 nm.[10][11]
Infrared (IR) Spectroscopy Characteristic peaks for O-H, N-H, C=O (carboxyl), and aromatic ring vibrations are observed. A reference spectrum is available in ChemicalBook.[12][13]
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy The proton NMR spectrum provides distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups, confirming the substitution pattern.[13][14]
Mass Spectrometry (MS) The molecular ion peak is observed at m/z 153. Fragmentation patterns can be used for structural confirmation and in quantitative analysis.[12][15]

Synthesis of this compound

Several synthetic routes have been developed for the production of 5-ASA, ranging from classical organic reactions to more modern, optimized industrial processes.

Phenylazo Salicylic Acid Reduction Method

This is a mainstream method for the industrial preparation of mesalazine.[16] It involves the diazotization of an aromatic amine, such as aniline or sulfanilic acid, followed by coupling with salicylic acid to form an azo compound. The azo compound is then reduced to yield 5-ASA.

G A Aniline / Sulfanilic Acid B Diazotization (NaNO₂, H⁺) A->B C Diazonium Salt B->C E Azo Coupling C->E D Salicylic Acid D->E F Azo Intermediate (e.g., 5-(p-sulfophenylazo)-2-hydroxybenzoic acid) E->F G Reduction (e.g., Na₂S₂O₄ or Catalytic Hydrogenation) F->G H This compound G->H I Purification H->I J Final Product I->J

Caption: Phenylazo Salicylic Acid Reduction Pathway.

  • Diazotization: A mixture of 50 g of aniline hydrochloride, 60 g of concentrated hydrochloric acid, and 300 g of ice is prepared. A solution of 29 g of sodium nitrite in 100 ml of water is added to diazotize the aniline.[17]

  • Azo Coupling: After 15 minutes, the diazonium salt solution is added to a solution of 53.3 g of salicylic acid in 220 g of crystallized sodium carbonate and one liter of water. The sodium salt of the azo compound separates.[17]

  • Reduction: The filtered azo compound is boiled with approximately one liter of water. Sodium hydroxide solution is added until the solution is alkaline. About 135 g of dry sodium hyposulphite (sodium dithionite) is added until the reduction is complete.[17]

  • Work-up and Purification: Aniline is removed by steam distillation. The solution is then acidified, causing the free this compound to precipitate. The product is filtered and dried.[17]

Kolbe-Schmidt Reaction

This method involves the carboxylation of an aminophenol. A notable advancement is the use of supercritical carbon dioxide, which acts as both a reactant and the reaction medium, leading to higher yields and more environmentally friendly conditions compared to traditional methods.[18]

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation p_aminophenol p-Aminophenol reactor High-Pressure Reactor p_aminophenol->reactor naoh Sodium Hydroxide naoh->reactor co2 Supercritical CO₂ co2->reactor acidification Acidification reactor->acidification filtration Filtration & Drying acidification->filtration product This compound filtration->product

Caption: Supercritical Kolbe-Schmidt Synthesis Workflow.

  • Reactants: p-Aminophenol and sodium hydroxide are used as starting materials.[18]

  • Reaction Conditions: The reaction is carried out in a high-pressure reactor with supercritical CO₂. Optimal conditions reported are a pressure of 9.0 MPa, a temperature of 140 °C, a reaction time of 2.5 hours, and a stirring speed of 300 rpm.[18]

  • Outcome: This method can achieve yields of over 90.5%.[18]

Nitration of Salicylic Acid followed by Reduction

Another common laboratory and industrial synthesis involves the nitration of salicylic acid to form 5-nitrosalicylic acid, followed by the reduction of the nitro group to an amino group.

  • Starting Material: 2-hydroxy-5-nitrobenzoic acid (Intermediate II).[19]

  • Reduction: 8 kg (43.6 mol) of the starting material is added to a solution of 3.26 kg (30.6 mol) of sodium carbonate in 64 L of water. Raney Nickel (10% suspension) is added to the system.[19]

  • Hydrogenation: The mixture is hydrogenated for 6 hours at 60 °C under a hydrogen pressure of 3-4 MPa.[19]

  • Work-up: After the reaction is complete, the mixture is cooled, and a 5% sodium hydroxide solution is added. The catalyst is removed by filtration. The mother liquor is acidified with hydrochloric acid to a pH between 2.5 and 3.0 to precipitate the product.[19]

  • Purification: The crude product is filtered, washed with water, and can be further purified by recrystallization from hot water with activated carbon to yield a high-purity product (99.9%).[19]

Analytical Methods

A variety of analytical methods are available for the quantification of 5-ASA and its metabolites in pharmaceutical formulations and biological fluids.[2] High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[20]

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer high sensitivity and selectivity for the analysis of 5-ASA.[2]

MethodColumnMobile PhaseDetectionApplicationReference
HPLC-MS/MSC1817.5 mmol/L acetic acid (pH 3.3):acetonitrile (85:15, v/v)ESI-MS/MS (Negative Ion Mode)Determination of 5-ASA and N-acetyl-5-ASA in human plasma[15]
HPLC-UV/FluorescencePurospher RP-18eNot specifiedUV (313 nm) and Fluorescence (Ex: 300 nm, Em: 406 nm)Pharmacokinetic studies of mesalazine dosage forms[21]
Mixed-Mode HPLCAmaze RP SAACN, bufferUV, MS, CAD, ELSDAnalysis of 5-ASA and its impurities[22]
  • Sample Preparation: Plasma samples are deproteinized by adding methanol.[15]

  • Internal Standards: 4-Aminosalicylic acid (4-ASA) and N-acetyl-4-ASA are used as internal standards.[15]

  • Chromatographic Separation: A C18 column is used with an isocratic mobile phase of 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile (85:15 v/v) at a flow rate of 0.2 mL/min.[15]

  • Detection: Detection is performed by tandem mass spectrometry with an electrospray source in negative ionization mode. The multiple reaction monitoring transitions are m/z 152→108 for 5-ASA and m/z 194→150 for N-acetyl-5-ASA.[15]

  • Quantification: The limit of quantification is 50 ng/mL for both analytes.[15]

Spectrophotometric Methods

Spectrophotometric methods provide a simpler and more cost-effective alternative for the quantification of 5-ASA, particularly in pharmaceutical quality control.[2][20]

  • Principle: This method is based on the diazotization of the primary amino group of 5-ASA with nitrous acid in an acidic medium, followed by coupling with a suitable chromogenic agent (e.g., thymol) in a basic medium to form a colored azo dye.[11]

  • Procedure:

    • An aliquot of the 5-ASA solution is treated with sodium nitrite solution in the presence of hydrochloric acid to form the diazonium salt.

    • A solution of thymol is then added, followed by sodium hydroxide to facilitate the coupling reaction.

    • The absorbance of the resulting violet-colored chromogen is measured at its absorption maximum (e.g., 470 nm with thymol).[11]

  • Quantification: The concentration is determined using a calibration curve prepared with standard solutions of 5-ASA. The Beer-Lambert law is typically obeyed over a specific concentration range.[11]

Mechanism of Action

The anti-inflammatory effect of 5-ASA is multifactorial and not fully elucidated. It is believed to act locally on the intestinal mucosa.[23] The primary mechanisms include the inhibition of inflammatory mediators and modulation of intracellular signaling pathways.

Inhibition of Prostaglandin and Leukotriene Synthesis

5-ASA is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[1][4] By blocking these pathways, 5-ASA reduces the levels of these potent inflammatory mediators in the gut.[4]

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. 5-ASA has been shown to inhibit the activation of the NF-κB pathway.[24] This may occur through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which can antagonize NF-κB activity.[24]

Scavenging of Reactive Oxygen Species (ROS)

5-ASA possesses antioxidant properties and may act as a scavenger of reactive oxygen species, thereby reducing oxidative stress and tissue damage in the inflamed intestinal mucosa.[1]

Inhibition of MAP Kinase Pathways

Studies have shown that 5-ASA can inhibit the phosphorylation of c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein (MAP) kinases in macrophages, which are crucial signaling pathways involved in the inflammatory response.[25]

G cluster_prostaglandin Prostaglandin & Leukotriene Synthesis cluster_nfkb NF-κB Signaling cluster_mapk MAP Kinase Signaling ASA This compound COX COX Pathway ASA->COX LOX Lipoxygenase Pathway ASA->LOX PPARg PPAR-γ Activation ASA->PPARg JNK JNK Phosphorylation ASA->JNK p38 p38 Phosphorylation ASA->p38 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes NFkB NF-κB Activation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes PPARg->NFkB Inflammatory_Response Inflammatory Response JNK->Inflammatory_Response p38->Inflammatory_Response

Caption: Key Signaling Pathways Modulated by 5-ASA.

Conclusion

This compound remains a vital therapeutic agent in the management of inflammatory bowel disease. A thorough understanding of its synthesis, chemical properties, and analytical methodologies is essential for quality control, formulation development, and further research into its mechanisms of action and potential new applications. This guide provides a consolidated resource of technical information to support the ongoing efforts of scientists and researchers in this field.

References

The Pharmacokinetics and Metabolism of 5-Aminosalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is the cornerstone of therapy for mild to moderate inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2][3] Its therapeutic efficacy is primarily attributed to its local anti-inflammatory effects on the intestinal mucosa.[1][4] Consequently, various oral formulations have been engineered to optimize drug delivery to the distal ileum and colon while minimizing systemic absorption.[5][6] This guide provides an in-depth examination of the absorption, distribution, metabolism, and excretion (ADME) of 5-ASA, details the experimental methodologies used for its study, and visualizes key metabolic and experimental pathways.

Pharmacokinetics of this compound

The pharmacokinetic profile of 5-ASA is unique, as therapeutic success depends on high local concentrations in the gut lumen and low systemic exposure. The drug's journey through the body is heavily influenced by its formulation.

Absorption

When administered orally without a protective formulation, 5-ASA is rapidly and extensively absorbed in the proximal small intestine.[7][8] To circumvent this and deliver the active drug to the colon, formulations include pH-dependent coatings (e.g., Asacol, Salofalk), which dissolve at the higher pH of the distal ileum and colon, or controlled-release mechanisms (e.g., Pentasa), which gradually release the drug throughout the gastrointestinal tract.[3][9] Another strategy involves prodrugs like sulfasalazine, where 5-ASA is linked to a carrier molecule via an azo-bond, which is cleaved by bacterial azoreductases in the colon to release the active drug.[4][10]

Systemic absorption of 5-ASA from these specialized formulations is variable but significantly lower than with uncoated preparations. Bioavailability has been reported to range from approximately 19% for formulations releasing in the ileocaecal region to 75% for those releasing in the upper gastrointestinal tract.[8] Only about 20% of 5-ASA from modern formulations is absorbed systemically, leaving around 80% available for local therapeutic action.[6]

Distribution

Once absorbed, 5-ASA and its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), are distributed throughout the body. The parent drug, 5-ASA, exhibits moderate plasma protein binding, reported to be between 40-50%.[11] In contrast, its metabolite, Ac-5-ASA, is more extensively bound to plasma proteins, at approximately 80%.[11] This difference in protein binding contributes to the longer half-life of the metabolite. The bound fraction of a drug acts as a circulating reservoir, with only the unbound fraction being pharmacologically active and available for metabolism and excretion.[12]

Mean steady-state plasma concentrations of the parent 5-ASA are typically low, ranging from 0.02 to 1.2 µg/mL, while concentrations of the Ac-5-ASA metabolite are consistently higher, ranging from 0.1 to 2.9 µg/mL.[1]

Metabolism

The primary metabolic pathway for 5-ASA is N-acetylation, which converts the active 5-ASA into the inactive metabolite N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[1][2][13] This biotransformation is considered a key step in the drug's detoxification and elimination.[13]

Key Metabolic Processes:

  • Presystemic Metabolism: A significant portion of absorbed 5-ASA is rapidly acetylated during its first pass through the intestinal mucosa and the liver.[1] This presystemic elimination helps maintain low systemic levels of the active drug.

  • Enzymatic Pathways:

    • Human N-acetyltransferases (NATs): In human tissues, particularly the colonic mucosa and liver, N-acetyltransferase 1 (NAT1) is a key enzyme responsible for this conversion.[2][4][10]

    • Gut Microbial Enzymes: Recent multi-omics studies have revealed that gut microbiota also play a crucial role in acetylating 5-ASA, potentially diminishing its clinical efficacy.[14][15][16] Twelve previously uncharacterized microbial acetyltransferases, belonging to the thiolase and acyl-CoA N-acyltransferase superfamilies, have been identified as capable of inactivating 5-ASA.[14][15]

  • Saturation of Metabolism: Evidence suggests that the N-acetylation process can become saturated at higher doses, leading to a relative increase in the renal elimination of unchanged 5-ASA.[17][18]

Other minor metabolites have also been described, including N-formyl-5-ASA, N-butyryl-5-ASA, and N-β-D-glucopyranosyl-5-ASA.[11]

G cluster_gut Gastrointestinal Tract cluster_systemic Systemic Circulation / Liver 5ASA_Lumen This compound (5-ASA) Microbial_Enzymes Microbial_Enzymes 5ASA_Lumen->Microbial_Enzymes Ac5ASA_Lumen N-acetyl-5-ASA (Inactive) 5ASA_Absorbed Absorbed 5-ASA NAT1_Mucosa Mucosal NAT1 5ASA_Absorbed->NAT1_Mucosa 5ASA_Systemic Systemic 5-ASA Ac5ASA_Systemic Systemic N-acetyl-5-ASA Excretion Renal Excretion (Urine) 5ASA_Systemic->Excretion Minor Pathway NAT1_Liver Hepatic NAT1 5ASA_Systemic->NAT1_Liver Microbial_Enzymes->Ac5ASA_Lumen Acetylation NAT1_Mucosa->Ac5ASA_Lumen Presystemic Acetylation NAT1_Liver->Ac5ASA_Systemic

Metabolism of this compound (5-ASA).
Excretion

Elimination of 5-ASA and its metabolites occurs via two main routes:

  • Renal Excretion: The absorbed fraction of 5-ASA and, predominantly, Ac-5-ASA are eliminated by the kidneys in the urine.[1][11] The elimination half-life of 5-ASA is rapid (0.4 to 2.4 hours), while Ac-5-ASA is cleared more slowly, with a half-life of 6 to 9 hours.[1] The renal clearance for Ac-5-ASA is approximately 200 to 300 ml/min.[1] Total urinary excretion over 48 hours can account for 21% to 78% of the bioavailable dose, depending on the site of drug release in the GI tract.[8]

  • Fecal Excretion: The unabsorbed portion of 5-ASA, along with Ac-5-ASA formed by microbial and mucosal metabolism and secreted back into the lumen, is excreted in the feces.[9][11] For controlled-release formulations, fecal elimination can account for a substantial portion of the administered dose (e.g., 40%).[9]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data for 5-ASA and its primary metabolite, Ac-5-ASA, derived from studies in healthy volunteers and patients with IBD.

Table 1: Key Pharmacokinetic Parameters of 5-ASA and Ac-5-ASA

Parameter5-ASA (Parent Drug)Ac-5-ASA (Metabolite)Reference(s)
Mean Steady-State Plasma Conc. (Css) 0.02 - 1.2 µg/mL0.1 - 2.9 µg/mL[1]
Peak Plasma Conc. (Cmax) (1g single dose) ~0.53 µg/mL~1.33 µg/mL[9]
Time to Peak (Tmax) (1g single dose) 3 - 4 hours3 - 4 hours[9]
Elimination Half-Life (t1/2) 0.4 - 2.4 hours6 - 9 hours[1]
IV Elimination Half-Life (t1/2) ~42 minutes-[8]
Systemic Bioavailability Highly variable (20-30% from oral controlled-release)-[6][9]
Data from a study with Pentasa® controlled-release capsules.

Table 2: Distribution and Excretion of 5-ASA and Ac-5-ASA

Parameter5-ASA (Parent Drug)Ac-5-ASA (Metabolite)Reference(s)
Plasma Protein Binding 40 - 50%~80%[11]
Primary Excretion Route (Absorbed Drug) Renal (Urine)Renal (Urine)[1][11]
Primary Excretion Route (Unabsorbed Drug) FecalFecal[9]
Urinary Excretion (% of dose) Variable (21-78% of bioavailable dose)Variable (Major component)[8][9]
Fecal Excretion (% of dose) Variable (up to 40% for controlled-release)Variable (Major component)[9]
Renal Clearance -200 - 300 mL/min[1]
% of dose values are highly dependent on the specific drug formulation.

Experimental Protocols

Investigating the pharmacokinetics and metabolism of 5-ASA requires robust experimental designs and sensitive analytical techniques.

Human Pharmacokinetic Study Protocol

A typical clinical study to evaluate the pharmacokinetics of a new 5-ASA formulation would involve the following steps:

  • Study Design: A randomized, open-label, single- or multiple-dose study in healthy volunteers or patients with IBD in remission.[6][9][18] A crossover design may be used to compare different formulations.[19]

  • Subject Recruitment: Subjects are selected based on defined inclusion/exclusion criteria (e.g., age, health status). For patient studies, disease type and activity are carefully documented.[5][6]

  • Drug Administration: A standardized dose of the 5-ASA formulation is administered, often after an overnight fast.[5][9]

  • Biological Sample Collection:

    • Blood: Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose) into tubes containing an anticoagulant.[5] Plasma is separated by centrifugation and stored at -20°C or below until analysis.[20]

    • Urine and Feces: Total urine and feces are collected for defined intervals (e.g., 0-24, 24-48, 48-72 hours) to quantify the amount of drug and metabolite excreted.[5]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and bioavailability using non-compartmental analysis.

Analytical Methodology: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common technique for the simultaneous quantification of 5-ASA and Ac-5-ASA in biological matrices.[11][20][21]

  • Sample Preparation:

    • Deproteination: Plasma or serum samples are first treated with an acid, such as perchloric acid (HClO4), to precipitate proteins.[20]

    • Derivatization (Optional but Recommended): To improve the chromatographic properties and extraction efficiency of the polar 5-ASA molecule, a derivatization step can be included. For instance, propionic anhydride can be used to convert 5-ASA to the more lipophilic N-propionyl-5-ASA.[20] An internal standard (e.g., 4-aminosalicylic acid) is added at the beginning to control for extraction efficiency and analytical variability.[20]

    • Liquid-Liquid Extraction: The analytes are extracted from the aqueous sample into an organic solvent.

  • Chromatographic Separation: The prepared extract is injected into an HPLC system equipped with a reverse-phase column (e.g., Purospher RP-18e).[20] A mobile phase gradient is used to separate 5-ASA, Ac-5-ASA, and the internal standard.

  • Detection: The separated compounds are detected using one or more of the following methods:

    • UV Detection: Monitoring the column effluent at a specific wavelength (e.g., 313 nm).[20]

    • Fluorescence Detection: A highly sensitive method where compounds are excited at one wavelength (e.g., 300 nm) and emission is measured at another (e.g., 406 nm).[20]

    • Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and specificity, providing structural confirmation of the analytes.[20][22]

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of the analytes.

G Spike Spike with Internal Standard Deproteinate Protein Precipitation (e.g., with HClO4) Spike->Deproteinate Derivatize Derivatization (Optional, e.g., Propionylation) Deproteinate->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract HPLC HPLC Separation (Reverse-Phase Column) Extract->HPLC Detect Detection (UV, Fluorescence, or MS/MS) HPLC->Detect Quantify Quantification (vs. Standard Curve) Detect->Quantify End Pharmacokinetic Data Analysis Quantify->End

Workflow for Bioanalytical Quantification of 5-ASA.
In Vitro Microbial Metabolism Protocol

To confirm the ability of specific microbial enzymes to metabolize 5-ASA, an in vitro assay can be performed.[14][23]

  • Enzyme Expression and Purification: The gene encoding a candidate microbial acetyltransferase (e.g., a thiolase from Firmicutes) is cloned into an expression vector and transformed into a host like E. coli.[14][23] The enzyme is then overexpressed and purified.

  • In Vitro Reaction: The purified enzyme (e.g., 50 µM) is incubated in a reaction buffer at 37°C with the substrates: 5-ASA (e.g., 1 mM) and the acetyl group donor, acetyl-coenzyme A (acetyl-CoA, e.g., 1 mM).[14][24]

  • Reaction Quenching and Analysis: The reaction is allowed to proceed for a set time (e.g., 6 hours) and then stopped.[24]

  • Product Detection: The reaction mixture is analyzed using a sensitive method like LC-MS to detect and quantify the formation of the product, N-acetyl-5-ASA.[23] The results confirm the enzyme's ability to carry out the specific metabolic conversion.[14]

Conclusion

The pharmacokinetics of this compound are intricately linked to its pharmaceutical formulation, which is designed to maximize local drug delivery to the inflamed intestinal mucosa while minimizing systemic exposure. The primary metabolic pathway is N-acetylation to the inactive Ac-5-ASA, a process carried out by both human host enzymes (NAT1) in the gut mucosa and liver, and, as recently discovered, by a host of gut microbial enzymes. This extensive presystemic and systemic metabolism results in rapid elimination of absorbed 5-ASA, primarily via the kidneys. A thorough understanding of these ADME processes, facilitated by robust experimental and analytical methodologies, is critical for optimizing drug development and tailoring therapeutic strategies for patients with inflammatory bowel disease.

References

An In-depth Technical Guide to 5-Aminosalicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Aminosalicylic Acid (5-ASA) and its derivatives, central to the therapeutic management of inflammatory bowel disease (IBD). This document delves into their chemical structures, mechanisms of action, pharmacokinetic profiles, and clinical efficacy, supported by detailed experimental protocols and visual representations of key biological pathways.

Introduction to this compound and its Derivatives

This compound (5-ASA), also known as mesalamine or mesalazine, is the active therapeutic moiety in a class of drugs used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[1][2] The therapeutic efficacy of 5-ASA is localized to the site of inflammation in the gastrointestinal tract. However, orally administered 5-ASA is readily absorbed in the upper gastrointestinal tract, preventing it from reaching the colon in therapeutic concentrations. To overcome this, several derivatives have been developed. These derivatives are prodrugs designed to deliver 5-ASA to the colon, where it is released by the action of bacterial azoreductases or due to pH-dependent coatings.

The primary 5-ASA derivatives include:

  • Sulfasalazine: A combination of 5-ASA and sulfapyridine linked by an azo bond.

  • Olsalazine: Composed of two 5-ASA molecules joined by an azo bond.

  • Balsalazide: An azo-bonded conjugate of 5-ASA and the inert carrier molecule, 4-aminobenzoyl-β-alanine.

  • Mesalamine Formulations: Various formulations of 5-ASA with pH-sensitive or delayed-release coatings designed to release the drug at specific locations in the gut.

Chemical Structures

The chemical structures of 5-ASA and its key derivatives are presented below.

DerivativeChemical Structure
This compound (Mesalamine) C₇H₇NO₃
Sulfasalazine C₁₈H₁₄N₄O₅S
Olsalazine C₁₄H₁₀N₂O₆
Balsalazide C₁₇H₁₅N₃O₆

Mechanism of Action

The anti-inflammatory effects of 5-ASA are multifactorial and not entirely elucidated. However, two primary signaling pathways are known to be significantly modulated: the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

PPAR-γ Activation

5-ASA and its N-acetylated metabolite (N-Ac-5-ASA) are ligands for PPAR-γ, a nuclear receptor highly expressed in colonic epithelial cells.[3][4] Activation of PPAR-γ has anti-inflammatory effects.

PPAR_gamma_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-ASA 5-ASA PPAR-gamma PPAR-gamma 5-ASA->PPAR-gamma Binds to PPAR-gamma_translocation PPAR-γ PPAR-gamma->PPAR-gamma_translocation Translocates to Nucleus RXR RXR PPAR-gamma_translocation->RXR Heterodimerizes with PPAR-RXR_complex PPAR-γ/RXR Heterodimer PPRE PPRE PPAR-RXR_complex->PPRE Binds to Anti-inflammatory_genes Anti-inflammatory Gene Transcription PPRE->Anti-inflammatory_genes Activates

PPAR-γ Signaling Pathway Activation by 5-ASA
NF-κB Inhibition

NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines. 5-ASA has been shown to inhibit the activation of the NF-κB pathway, thereby reducing inflammation.

NFkB_pathway Inflammatory_Stimuli Inflammatory_Stimuli IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates NF-kB NF-κB IkB->NF-kB Inhibits IkB_degradation IkB_degradation IkB->IkB_degradation Degradation NF-kB_translocation NF-κB Translocation to Nucleus NF-kB->NF-kB_translocation Pro-inflammatory_genes Pro-inflammatory Gene Transcription NF-kB_translocation->Pro-inflammatory_genes 5-ASA 5-ASA 5-ASA->IKK_Complex Inhibits

Inhibition of the NF-κB Signaling Pathway by 5-ASA

Pharmacokinetics

The pharmacokinetic profiles of 5-ASA derivatives are crucial to their therapeutic efficacy, as they determine the amount of active drug delivered to the colon. The following table summarizes key pharmacokinetic parameters.

DerivativeBioavailabilityTmax (hours)Half-life (hours)Primary Excretion Route
Sulfasalazine <15% (parent drug)3-125-10 (parent drug)Feces (5-ASA), Urine (sulfapyridine)[1][5]
Olsalazine <5% (parent drug)~1~0.9 (parent drug)Feces (5-ASA), Urine (metabolites)[4][6]
Balsalazide Minimal (parent drug)~0.5 (parent drug), 12 (5-ASA)~1.9 (parent drug), ~9.5 (5-ASA)Feces (5-ASA), Urine (metabolites)[7]
Mesalamine (Asacol®) ~20-30%10-12~40 min (IV)Urine and Feces[8]
Mesalamine (Pentasa®) ~20-30%2-3~40 min (IV)Urine and Feces[8]
Mesalamine (Lialda®) ~21%~10-12~40 min (IV)Urine and Feces[9]

Clinical Efficacy

The clinical efficacy of 5-ASA derivatives is primarily evaluated by their ability to induce and maintain remission in patients with ulcerative colitis.

DerivativeIndicationRemission Rate (Induction)Remission Rate (Maintenance)
Sulfasalazine Mild to moderate UC~64%[10]Varies with dose
Olsalazine Mild to moderate UC~60-80%[11]60-78% (dose-dependent)[12]
Balsalazide Mild to moderate UC45-62%[13][14]44-78% (dose-dependent)[15]
Mesalamine (various formulations) Mild to moderate UC40-70%[2]66-80%[2][16]

Experimental Protocols

Synthesis of Sulfasalazine

This protocol describes a general method for the synthesis of sulfasalazine.

Materials:

  • Sulfapyridine

  • Hydrochloric acid

  • Sodium nitrite

  • This compound

  • Methanol

  • Water

Procedure:

  • Dissolve sulfapyridine in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled sulfapyridine solution while maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate vessel, dissolve this compound in methanol and water under acidic conditions (pH 3) with hydrochloric acid.

  • Slowly add the diazonium salt solution to the this compound solution while maintaining the temperature at 30-35°C.

  • After the addition is complete, raise the temperature to 50°C and stir until the reaction is complete.

  • Cool the reaction mixture to 0°C to precipitate the sulfasalazine.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.[5][17]

Synthesis_Workflow Start Start Dissolve_Sulfapyridine Dissolve Sulfapyridine in HCl(aq) Start->Dissolve_Sulfapyridine Cool_to_0_5C Cool to 0-5°C Dissolve_Sulfapyridine->Cool_to_0_5C Add_NaNO2 Add NaNO2(aq) (Diazotization) Cool_to_0_5C->Add_NaNO2 Combine_Solutions Combine Solutions (Coupling Reaction) Add_NaNO2->Combine_Solutions Dissolve_5ASA Dissolve 5-ASA in Methanol/Water (acidic) Dissolve_5ASA->Combine_Solutions Heat_to_50C Heat to 50°C Combine_Solutions->Heat_to_50C Cool_to_0C Cool to 0°C (Precipitation) Heat_to_50C->Cool_to_0C Filter_and_Dry Filter and Dry Product Cool_to_0C->Filter_and_Dry End End Filter_and_Dry->End

Workflow for the Synthesis of Sulfasalazine
HPLC Analysis of 5-ASA and its Derivatives

This protocol outlines a general method for the analysis of 5-ASA and its derivatives in biological samples.

Materials:

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (or other suitable buffer)

  • Internal standard (e.g., 4-aminosalicylic acid)

  • Plasma or other biological matrix

  • Methanol or perchloric acid for protein precipitation

Procedure:

  • Sample Preparation:

    • To a known volume of plasma, add a known amount of internal standard.

    • Precipitate proteins by adding methanol or perchloric acid.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.[18][19]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 15:85 v/v), pH adjusted to ~3.3.

    • Flow Rate: 0.2 - 1.0 mL/min.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Detection: UV at 313 nm or MS/MS with appropriate transitions.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to 5-ASA, its metabolites, and the internal standard based on their retention times.

    • Quantify the analytes by comparing their peak areas to that of the internal standard and a standard curve.

Conclusion

This compound and its derivatives are foundational in the management of inflammatory bowel disease. Their efficacy is a result of targeted delivery to the colon and a multi-faceted mechanism of action that includes the modulation of key inflammatory pathways. A thorough understanding of their chemical properties, pharmacokinetic profiles, and clinical effectiveness is essential for the continued development of improved therapies for IBD. The experimental protocols provided herein offer a basis for the synthesis and analysis of these important therapeutic agents.

References

In Vitro Frontiers: A Technical Guide to 5-Aminosalicylic Acid's Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core in vitro anti-inflammatory effects of 5-Aminosalicylic acid (5-ASA), a cornerstone therapy for inflammatory bowel disease (IBD). We present a comprehensive overview of the key signaling pathways modulated by 5-ASA, detailed experimental protocols for assessing its activity, and a quantitative summary of its effects, providing a valuable resource for researchers and drug development professionals in the field of inflammation and gastroenterology.

Core Mechanisms of Action: A Multi-Pronged Anti-Inflammatory Approach

In vitro studies have elucidated several key mechanisms through which 5-ASA exerts its anti-inflammatory effects. These primarily revolve around the modulation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, and the interference with the arachidonic acid cascade, specifically the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

5-ASA is a known agonist of PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation.[1][2] Activation of PPAR-γ by 5-ASA leads to a cascade of anti-inflammatory events, including the suppression of pro-inflammatory gene expression.

Signaling Pathway:

PPARg_Pathway 5-ASA 5-ASA PPARg_cytoplasm PPAR-γ (Cytoplasm) 5-ASA->PPARg_cytoplasm Binds & Activates PPARg_RXR_dimer PPAR-γ/RXR Heterodimer PPARg_cytoplasm->PPARg_RXR_dimer Translocates to Nucleus & Dimerizes with RXR RXR_cytoplasm RXR (Cytoplasm) RXR_cytoplasm->PPARg_RXR_dimer PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR_dimer->PPRE Binds to Anti_inflammatory_Genes Anti-inflammatory Gene Transcription PPRE->Anti_inflammatory_Genes Initiates

Figure 1: 5-ASA activates the PPAR-γ signaling pathway.
Inhibition of Nuclear Factor-Kappa B (NF-κB) Signaling

The NF-κB pathway is a central regulator of the inflammatory response, promoting the transcription of numerous pro-inflammatory genes. 5-ASA has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[3][4]

Signaling Pathway:

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB (p50/p65) IkB->NFkB_cytoplasm Degradation releases NFkB_nucleus NF-κB (Nucleus) NFkB_cytoplasm->NFkB_nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_inflammatory_Genes Initiates 5-ASA_inhibition 5-ASA 5-ASA_inhibition->IKK Inhibits Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Pathway Cyclooxygenase (COX) Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Arachidonic_Acid->LOX_Pathway Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX_Pathway->Prostaglandins_Thromboxanes Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes 5-ASA_inhibition 5-ASA 5-ASA_inhibition->COX_Pathway Inhibits 5-ASA_inhibition->LOX_Pathway Inhibits

References

5-Aminosalicylic Acid's Role as a Free Radical Scavenger: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine, is a cornerstone in the treatment of inflammatory bowel disease (IBD).[1][2] While its therapeutic efficacy is well-established, the precise mechanisms of action are multifaceted. A significant body of evidence highlights its potent antioxidant and free radical scavenging properties as a key contributor to its anti-inflammatory effects.[1][2][3] This technical guide provides a comprehensive overview of the role of 5-ASA as a free radical scavenger, detailing its mechanisms, relevant signaling pathways, and the experimental protocols used to characterize its antioxidant activity.

Mechanisms of Free Radical Scavenging

5-ASA is a versatile antioxidant capable of neutralizing a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][4] Its chemical structure, featuring both a hydroxyl and an amino group on a benzene ring, enables it to efficiently donate a hydrogen atom to quench free radicals, thereby terminating damaging chain reactions.

The primary mechanisms by which 5-ASA exerts its free radical scavenging effects include:

  • Direct Scavenging of ROS and RNS: 5-ASA has been shown to directly scavenge several deleterious reactive species, including superoxide anions (O₂⁻), hydroxyl radicals (•OH), peroxyl radicals (ROO•), hypochlorous acid (HOCl), singlet oxygen (¹O₂), nitric oxide (•NO), and peroxynitrite (ONOO⁻).[3]

  • Inhibition of Lipid Peroxidation: Oxidative damage to cellular membranes, a hallmark of inflammation-associated tissue injury, is significantly mitigated by 5-ASA.[5][6][7] It effectively inhibits lipid peroxidation, thereby preserving membrane integrity and function.

  • Chelation of Transition Metals: 5-ASA can chelate iron, rendering it less available to participate in the Fenton reaction, a major source of highly reactive hydroxyl radicals.[1]

  • Modulation of Neutrophil Activity: Activated neutrophils are a primary source of ROS at sites of inflammation. 5-ASA can inhibit neutrophil migration, degranulation, and superoxide production, thus reducing the overall oxidative burden.[1][8]

Quantitative Data on Free Radical Scavenging Activity

The potency of 5-ASA as a free radical scavenger has been quantified in various in vitro systems. The following tables summarize key quantitative data, including IC₅₀ values, which represent the concentration of 5-ASA required to inhibit a specific process by 50%.

Reactive SpeciesAssay SystemIC₅₀ Value of 5-ASAReference
Superoxide Radical (O₂⁻)Xanthine/Xanthine Oxidase0.4 mM[8]
Superoxide Radical (O₂⁻)PMA-activated PMNs>50% inhibition at 10 µM[9]
Hydroxyl Radical (•OH)Deoxyribose Assay6.5 mM[8]
Peroxyl Radical (ROO•)AAPH-induced oxidationEfficient scavenger[2][10]
Hypochlorous Acid (HOCl)---Potent scavenger[3][4]
Singlet Oxygen (¹O₂)---Strong scavenger[3]
Nitric Oxide (•NO)---Strong scavenger[3]
Peroxynitrite (ONOO⁻)---Strong scavenger[3]

Table 1: IC₅₀ Values of this compound for Scavenging Various Reactive Species

AssayEndpointEffect of 5-ASAConcentrationReference
Red Cell Membrane Lipid PeroxidationMalondialdehyde (MDA) productionSignificant inhibition10⁻⁵ - 10⁻³ M[6][7][11]
Hemoglobin-catalyzed Lipid PeroxidationThiobarbituric acid-reactive substances (TBARS)Inhibition0.25 mM[1]
AAPH-initiated Oxidation in LiposomesOxygen consumptionConcentration-dependent inhibitionNot specified[2]
AMVN-initiated Oxidation in LiposomesOxygen consumptionSlight decrease in oxidation rateNot specified[2]

Table 2: Quantitative Data on the Inhibition of Lipid Peroxidation by this compound

Signaling Pathways Modulated by 5-ASA's Antioxidant Activity

The free radical scavenging activity of 5-ASA has significant downstream effects on intracellular signaling pathways implicated in inflammation and carcinogenesis. One of the key pathways modulated by 5-ASA is the PI3K/Akt pathway.[12]

In the context of chronic ulcerative colitis (CUC), oxidative stress can inactivate the tumor suppressor PTEN (phosphatase and tensin homolog), leading to the activation of the PI3K/Akt signaling cascade. This pathway promotes cell survival and proliferation, which can contribute to the development of colitis-associated cancer. 5-ASA, by reducing reactive oxygen species, helps to maintain PTEN in its active state, thereby attenuating PI3K/Akt signaling.[12]

PI3K_Akt_Pathway cluster_0 Oxidative Stress cluster_1 5-ASA Intervention cluster_2 Cellular Signaling ROS Reactive Oxygen Species (ROS) PTEN_active Active PTEN ROS->PTEN_active Inactivates ASA This compound (5-ASA) ASA->ROS Scavenges ASA->PTEN_active Maintains Active State PI3K PI3K PTEN_active->PI3K Inhibits PTEN_inactive Inactive PTEN (Oxidized) Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Caption: PI3K/Akt signaling pathway modulated by 5-ASA.

Experimental Protocols

The characterization of 5-ASA's antioxidant properties relies on a variety of well-established experimental protocols. Below are detailed methodologies for key experiments.

Measurement of Superoxide Radical Scavenging using Luminol-Dependent Chemiluminescence

This assay measures the ability of 5-ASA to scavenge superoxide radicals generated by phorbol myristate acetate (PMA)-stimulated neutrophils. The reaction of superoxide with luminol produces light, which is quenched in the presence of a scavenger.

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using dextran sedimentation and Ficoll-Hypaque density gradient centrifugation.

  • Cell Suspension: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' balanced salt solution) to a final concentration of 1 x 10⁶ cells/mL.

  • Reaction Mixture: In a luminometer cuvette, combine the neutrophil suspension, luminol solution (e.g., 10 µM), and varying concentrations of 5-ASA.

  • Initiation of Superoxide Production: Add PMA (e.g., 1 µg/mL) to stimulate the neutrophils and initiate the respiratory burst.

  • Chemiluminescence Measurement: Immediately measure the light emission over time using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of the chemiluminescence signal by 5-ASA compared to the control (without 5-ASA).

Chemiluminescence_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Isolate Human Neutrophils B Prepare Neutrophil Suspension A->B D Combine Neutrophils, Luminol, and 5-ASA B->D C Prepare 5-ASA and Luminol Solutions C->D E Add PMA to Stimulate D->E F Measure Chemiluminescence E->F G Calculate % Inhibition F->G

Caption: Workflow for luminol-dependent chemiluminescence assay.

Assessment of Lipid Peroxidation Inhibition via Malondialdehyde (MDA) Assay

This method quantifies the extent of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

Methodology:

  • Sample Preparation: Prepare red cell membrane suspensions or other lipid-rich samples.

  • Induction of Peroxidation: Induce lipid peroxidation by adding a pro-oxidant, such as a solution of FeSO₄ and ascorbic acid.

  • Incubation with 5-ASA: Incubate the samples with and without varying concentrations of 5-ASA.

  • TBA Reaction: Stop the peroxidation reaction and add thiobarbituric acid (TBA) reagent to the samples.

  • Heating: Heat the samples at 95-100°C for a specified time (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.

  • Spectrophotometric Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

MDA_Assay_Workflow cluster_0 Sample Preparation & Incubation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Prepare Lipid Sample (e.g., Red Cell Membranes) B Induce Lipid Peroxidation (e.g., FeSO₄/Ascorbate) A->B C Incubate with/ without 5-ASA B->C D Add Thiobarbituric Acid (TBA) C->D E Heat at 95-100°C D->E F Measure Absorbance at 532 nm E->F G Calculate MDA Concentration F->G Fenton_Reaction_Logic cluster_0 Reactants cluster_1 Reaction cluster_2 Products cluster_3 Intervention Fe2 Fe²⁺ Fenton Fenton Reaction Fe2->Fenton H2O2 H₂O₂ H2O2->Fenton OH_radical •OH (Hydroxyl Radical) Fenton->OH_radical Fe3 Fe³⁺ Fenton->Fe3 OH_ion OH⁻ Fenton->OH_ion ASA 5-ASA ASA->OH_radical Scavenges

References

Molecular Targets of 5-Aminosalicylic Acid in the Intestine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the therapeutic management of inflammatory bowel disease (IBD), particularly ulcerative colitis. Its clinical efficacy is well-established; however, the precise molecular mechanisms underpinning its therapeutic effects within the intestine are multifaceted and continue to be an active area of investigation. This technical guide provides a comprehensive overview of the known and emerging molecular targets of 5-ASA, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved.

The anti-inflammatory properties of 5-ASA are not attributed to a single mode of action but rather to its ability to modulate multiple key pathways implicated in intestinal inflammation. These include the inhibition of inflammatory mediators, modulation of immune responses, and effects on cellular proliferation and apoptosis. This document will delve into the core molecular targets, presenting a synthesis of the current understanding for researchers and professionals in the field.

Core Molecular Targets of 5-ASA

The therapeutic effects of 5-ASA in the intestine are mediated through its interaction with several key molecular targets. The primary and most extensively studied target is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation and cell growth. Additionally, 5-ASA is known to inhibit the activity of enzymes involved in the production of pro-inflammatory mediators, namely cyclooxygenases (COX) and lipoxygenases (LOX). Furthermore, 5-ASA modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)

5-ASA acts as a ligand for PPAR-γ, a key nuclear receptor in colonic epithelial cells that governs the expression of genes involved in inflammation, cell differentiation, and metabolism.[1][2] The activation of PPAR-γ by 5-ASA is a pivotal mechanism for its anti-inflammatory and potential antineoplastic effects.[1][3] This interaction leads to the transrepression of pro-inflammatory genes and the modulation of downstream signaling cascades.[2]

Cyclooxygenase (COX) and Lipoxygenase (LOX)

5-ASA is recognized for its ability to inhibit the enzymatic activity of both cyclooxygenase and lipoxygenase.[4][5] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent lipid mediators that drive inflammation in the gut.[5][6] By blocking these pathways, 5-ASA effectively reduces the production of these key inflammatory molecules.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of immune and inflammatory responses, and its inhibition is a key aspect of 5-ASA's mechanism of action.[4][7] 5-ASA has been shown to interfere with the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory cytokines and other mediators of inflammation.[7] However, it is noteworthy that some studies suggest this inhibitory effect may be cell-type specific, with less pronounced effects observed in T-lymphocytes compared to intestinal epithelial cells.[8]

Quantitative Data on 5-ASA Molecular Interactions

The following tables summarize the available quantitative data on the interaction of 5-ASA with its primary molecular targets. This information is crucial for understanding the potency and specificity of 5-ASA in a therapeutic context.

Table 1: Binding Affinity and Inhibitory Concentrations for PPAR-γ

ParameterValueCell/SystemReference
Ki 28.7 mMPurified PPAR-γ Ligand Binding Domain[1]
IC50 15.2 mMCompetitive binding assay with [3H]rosiglitazone[1]

Table 2: Inhibitory Concentrations for Lipoxygenase (LOX)

ParameterValueCell/SystemReference
IC50 4-5 mMInhibition of Leukotriene B4 and 5-HETE release in human neutrophils[4]
IC50 2.3 mMInhibition of contractile leukotriene formation in rat peritoneal cells[9]
IC50 250 µMSoybean lipoxygenase inhibition[6]

Table 3: Effects on Cellular Processes in Colon Cancer Cells

ParameterEffectCell LineReference
Cell Growth Inhibition 60%HT-29[3]
Cell Proliferation Inhibition 63%HT-29[3]
Apoptosis Induction 75%HT-29[3]

Note: Specific IC50 values for 5-ASA against COX-1 and COX-2 in intestinal models are not consistently reported in the reviewed literature, representing an area for further investigation.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 5-ASA and the logical flow of its mechanism of action.

PPAR-gamma_Signaling_Pathway 5-ASA 5-ASA PPAR-gamma PPAR-gamma 5-ASA->PPAR-gamma Binds & Activates PPAR-gamma/RXR_Complex PPAR-γ/RXR Heterodimer PPAR-gamma->PPAR-gamma/RXR_Complex Dimerizes with RXR RXR RXR->PPAR-gamma/RXR_Complex PPRE Peroxisome Proliferator Response Element PPAR-gamma/RXR_Complex->PPRE Binds to Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Anti-inflammatory_Effects Anti-inflammatory Effects Gene_Transcription->Anti-inflammatory_Effects

Caption: 5-ASA activates the PPAR-γ signaling pathway.

NF-kB_Inhibition_Pathway Pro-inflammatory_Stimuli Pro-inflammatory_Stimuli IKK IκB Kinase (IKK) Pro-inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates IkB_P Phosphorylated IκB IkB->IkB_P NF-kB NF-κB NF-kB_Translocation NF-κB Nuclear Translocation NF-kB->NF-kB_Translocation IkB_Degradation IκB Degradation IkB_P->IkB_Degradation IkB_Degradation->NF-kB Releases Gene_Transcription Pro-inflammatory Gene Transcription NF-kB_Translocation->Gene_Transcription 5-ASA 5-ASA 5-ASA->IKK Inhibits

Caption: 5-ASA inhibits the NF-κB signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 5-ASA's molecular targets.

PPAR-γ Competitive Ligand Binding Assay

Objective: To determine the binding affinity (Ki) and IC50 of 5-ASA for the PPAR-γ ligand-binding domain (LBD).

Materials:

  • Purified PPAR-γ LBD (e.g., from Invitrogen)

  • [3H]-rosiglitazone (radioactive ligand)

  • Non-radioactive 5-ASA

  • GW1929 (positive control PPAR-γ agonist)

  • Scintillation vials and fluid

  • Filter plates and vacuum manifold

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA, 10 mM DTT)

Procedure:

  • A competitive binding assay is performed in a 96-well format.

  • Purified PPAR-γ LBD is incubated with a fixed concentration of [3H]-rosiglitazone (e.g., 40 nM).

  • Increasing concentrations of non-radioactive 5-ASA (e.g., 0-100 mM) or the positive control GW1929 are added to the wells.

  • The reaction mixture is incubated to allow for binding equilibrium to be reached (e.g., 2-4 hours at 4°C).

  • The mixture is then transferred to a filter plate and washed to separate bound from unbound radioligand.

  • The filter plate is dried, and scintillation fluid is added to each well.

  • The radioactivity in each well is measured using a scintillation counter.

  • The data are analyzed to determine the concentration of 5-ASA that causes 50% inhibition (IC50) of [3H]-rosiglitazone binding. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]

In Vivo Murine Colitis Model

Objective: To evaluate the in vivo efficacy of 5-ASA in a model of intestinal inflammation.

Materials:

  • Male Balb/c or C57BL/6J mice

  • Dextran sulfate sodium (DSS)

  • 5-ASA

  • Vehicle control (e.g., water or saline)

  • Tools for oral gavage or drug administration in drinking water/chow

Procedure:

  • Colitis is induced in mice by administering DSS (e.g., 2.5%) in their drinking water for a defined period (e.g., 7 days).[5][7]

  • Mice are divided into treatment groups: DSS + vehicle, DSS + 5-ASA, and a healthy control group without DSS.

  • 5-ASA is administered orally (e.g., 2.5 g/kg of body weight in chow) or via other relevant routes, starting before, during, or after DSS administration, depending on the study design.[5][10]

  • Clinical parameters such as body weight, stool consistency, and presence of blood are monitored daily to calculate a Disease Activity Index (DAI).

  • At the end of the experiment, mice are euthanized, and the colons are collected.

  • Macroscopic evaluation of the colon includes measuring its length and scoring for signs of inflammation.

  • Histological analysis of colon tissue sections is performed to assess the degree of inflammation, ulceration, and tissue damage.

  • Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can be measured in colon tissue homogenates.[2]

Ki-67 Staining for Cell Proliferation

Objective: To assess the effect of 5-ASA on the proliferation of intestinal epithelial cells.

Materials:

  • Intestinal cell lines (e.g., HT-29, Caco-2) or tissue sections

  • 5-ASA

  • Cell culture medium and supplements

  • Fixation solution (e.g., cold 70% ethanol or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against Ki-67

  • Fluorochrome-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fluorescence microscope or flow cytometer

Procedure (for Immunohistochemistry):

  • Cells are cultured on coverslips or tissue sections are prepared on slides.

  • Cells/tissues are treated with 5-ASA at various concentrations and for different durations.

  • After treatment, the samples are fixed and permeabilized.

  • Non-specific binding is blocked using a blocking solution (e.g., 5% goat serum).

  • The samples are incubated with the primary anti-Ki-67 antibody.

  • After washing, the samples are incubated with the fluorochrome-conjugated secondary antibody.

  • The nuclei are counterstained with DAPI or Hoechst.

  • The samples are mounted and visualized using a fluorescence microscope.

  • The proliferation index is calculated as the percentage of Ki-67-positive cells.[11][12]

TUNEL Assay for Apoptosis

Objective: To detect and quantify apoptosis (programmed cell death) in intestinal cells treated with 5-ASA.

Materials:

  • Intestinal cell lines or tissue sections

  • 5-ASA

  • Fixation and permeabilization reagents

  • Terminal deoxynucleotidyl transferase (TdT) enzyme

  • Labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP)

  • Antibody against the label (if an indirect method is used)

  • Nuclear counterstain

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cells or tissues are treated with 5-ASA to induce apoptosis.

  • The samples are fixed and permeabilized to allow entry of the labeling reagents.

  • The TUNEL reaction mixture, containing TdT and labeled dUTP, is added to the samples. TdT catalyzes the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • If an indirect detection method is used, a subsequent incubation with a fluorescently labeled antibody that recognizes the incorporated nucleotide label is performed.

  • The nuclei are counterstained.

  • The samples are analyzed by fluorescence microscopy or flow cytometry to identify and quantify the number of TUNEL-positive (apoptotic) cells.[13][14]

Experimental_Workflow_5-ASA cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Intestinal Cell Lines (e.g., HT-29, Caco-2) 5-ASA_Treatment 5-ASA Treatment (Various Concentrations & Durations) Cell_Culture->5-ASA_Treatment Proliferation_Assay Proliferation Assay (Ki-67 Staining) 5-ASA_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (TUNEL) 5-ASA_Treatment->Apoptosis_Assay Binding_Assay Binding/Activity Assays (PPAR-γ, COX, LOX) 5-ASA_Treatment->Binding_Assay Data_Analysis Data Analysis & Interpretation Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Binding_Assay->Data_Analysis Animal_Model Murine Colitis Model (DSS-induced) 5-ASA_Administration 5-ASA Administration (Oral Gavage, etc.) Animal_Model->5-ASA_Administration Clinical_Monitoring Clinical Monitoring (DAI) 5-ASA_Administration->Clinical_Monitoring Histological_Analysis Histological Analysis (Colon Tissue) 5-ASA_Administration->Histological_Analysis Clinical_Monitoring->Data_Analysis Histological_Analysis->Data_Analysis

Caption: General experimental workflow for studying 5-ASA's effects.

Conclusion

This compound exerts its therapeutic effects in the intestine through a complex interplay of interactions with multiple molecular targets. The activation of PPAR-γ, inhibition of COX and LOX enzymes, and modulation of the NF-κB signaling pathway collectively contribute to its potent anti-inflammatory properties. This technical guide has provided a detailed overview of these targets, supported by available quantitative data and comprehensive experimental protocols.

Further research is warranted to fully elucidate the quantitative aspects of 5-ASA's interactions, particularly with COX isoforms in the intestinal milieu, and to resolve discrepancies in its effects on the NF-κB pathway in different cell types. A deeper understanding of these molecular mechanisms will be instrumental in the development of novel and more targeted therapies for inflammatory bowel disease. This guide serves as a valuable resource for researchers and drug development professionals dedicated to advancing the treatment of intestinal inflammation.

References

A Technical Guide to the Antineoplastic Properties of 5-Aminosalicylic Acid in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Aminosalicylic acid (5-ASA), also known as mesalazine, is a well-established anti-inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD).[1] Beyond its anti-inflammatory effects, a growing body of evidence from epidemiological, preclinical, and clinical studies suggests that 5-ASA possesses significant chemopreventive and antineoplastic properties against colorectal cancer (CRC).[2] This technical guide provides an in-depth overview of the molecular mechanisms underlying 5-ASA's anticancer effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanisms of Antineoplastic Action

5-ASA exerts its anticancer effects through a multi-faceted approach, targeting several key pathways involved in tumorigenesis. These mechanisms include the modulation of critical signaling cascades, induction of cell cycle arrest, and promotion of apoptosis.[1][3]

Modulation of Key Signaling Pathways

a) Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Pathway Activation: One of the primary mechanisms of 5-ASA's antineoplastic effect is mediated through the activation of PPARγ, a nuclear receptor that regulates genes involved in cell differentiation, metabolism, and tumorigenesis.[3][4] In colonic epithelial cells, 5-ASA binds to and activates PPARγ, promoting its translocation to the nucleus.[5][6] This activation leads to the regulation of target genes that inhibit cell proliferation and induce apoptosis.[4] Studies have shown that the antineoplastic effects of 5-ASA are significantly diminished when PPARγ is blocked by an antagonist (GW9662) or in PPARγ knockdown cells, confirming the central role of this pathway.[4]

PPARg_Pathway cluster_cell Colon Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASA 5-ASA PPARg_cyto PPARγ ASA->PPARg_cyto Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg_cyto->PPARg_RXR Translocates & Dimerizes w/ RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Effects Inhibition of Proliferation Induction of Apoptosis TargetGenes->Effects

Caption: 5-ASA activates the PPARγ signaling pathway.

b) Inhibition of the Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is frequently hyperactivated in colorectal cancer, driving cell proliferation.[7] 5-ASA has been shown to suppress this pathway.[1] One mechanism involves the upregulation of μ-protocadherin, a protein that is often silenced during colorectal carcinogenesis.[1] Restored μ-protocadherin expression sequesters β-catenin at the cell membrane, preventing its nuclear translocation and subsequent activation of pro-proliferative target genes like Cyclin D1 and MYC.[8][9] Studies also show that 5-ASA treatment can directly reduce total β-catenin protein levels in colon cancer cells.[8]

Wnt_Pathway cluster_outside cluster_cell Colon Cancer Cell Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Promotes Degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Nuclear Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Expression (e.g., MYC, Cyclin D1) TCF_LEF->TargetGenes Activates Proliferation Cell Proliferation TargetGenes->Proliferation ASA 5-ASA uProtocadherin μ-protocadherin ASA->uProtocadherin Upregulates uProtocadherin->BetaCatenin_cyto Sequesters & Reduces Levels

Caption: 5-ASA inhibits the Wnt/β-catenin signaling pathway.

c) Interference with Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR signaling pathway is a critical regulator of cell proliferation and survival and is often dysregulated in CRC.[10] While less detailed than for PPARγ or Wnt, evidence indicates that 5-ASA interferes with the EGFR pathway, contributing to its antineoplastic effects.[1] This interference can disrupt downstream signaling cascades that would otherwise promote cancer cell growth and survival.[1][3]

Induction of Cell Cycle Arrest

5-ASA has been demonstrated to inhibit the growth of various colon cancer cell lines by inducing cell cycle arrest.[11][12] The specific phase of arrest appears to be dependent on the concentration and duration of treatment. Studies report that 5-ASA can cause an accumulation of cells in the S phase and G2/M phase.[11][12][13] This arrest prevents damaged cells from proceeding through division, thereby inhibiting proliferation and allowing time for DNA repair or apoptosis.[12] For instance, treatment of HCT116, LoVo, and HT29 cells with 10–20 mmol/L of 5-ASA for 48 hours resulted in a significant accumulation of cells in the S phase.[12]

Promotion of Apoptosis

A key component of 5-ASA's anticancer activity is its ability to induce apoptosis, or programmed cell death, in colon cancer cells, often without affecting normal colonic mucosa.[1] This pro-apoptotic effect is mediated through several mechanisms, including the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] Prolonged cell cycle arrest induced by 5-ASA can also lead to apoptosis and another form of cell death known as mitotic catastrophe, which is triggered by abnormal spindle organization during mitosis.[11][14]

Quantitative Efficacy Data

The antineoplastic effects of 5-ASA have been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings.

Table 1: In Vitro Antineoplastic Effects of 5-ASA on Colon Cancer Cell Lines

Cell Line5-ASA ConcentrationDurationObserved EffectReference
HT-2930 mM48 hours60% inhibition of cell growth[4]
HT-2930 mM48 hours63% inhibition of cell proliferation (Ki-67 staining)[4][15]
HT-2930 mM48 hours75-83% of cells induced into apoptosis (TUNEL assay)[4]
HCT116, LoVo, HT2910-20 mM48 hoursDose-dependent reduction in proliferation (MTT assay)[12]
HCT116, LoVo, HT2910-20 mM48 hoursAccumulation of cells in S phase[12]
SW480, LoVo5-10 mMNot SpecifiedReduction in β-catenin protein levels[8]
HT-29, DLD-1, HCT-11630 mM24 hoursSignificant reduction in cell viability (MTT assay)[7]

Table 2: In Vivo Antineoplastic Effects of 5-ASA

Animal Model5-ASA TreatmentDurationObserved EffectReference
SCID Mice (HT-29 Xenograft)50 mM daily21 days~80-86% reduction in tumor weight and volume[4]
A/JOlaHsd Mice (AOM-induced)Not SpecifiedNot Specified75% decrease in aberrant crypt foci (ACF) number[4]

Experimental Protocols

Standardized methodologies are crucial for assessing the antineoplastic properties of compounds like 5-ASA. Below are detailed protocols for key experiments cited in the literature.

Experimental_Workflow Start Select Colon Cancer Cell Lines (e.g., HT-29, HCT116, Caco-2) Culture Cell Culture & Seeding (e.g., 96-well or 6-well plates) Start->Culture Treatment Treat with 5-ASA (Varying concentrations & durations) Culture->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Viability Cell Viability Assay (MTT Assay) Endpoint->Viability Proliferation Proliferation Assay (Ki-67 Staining) Endpoint->Proliferation Apoptosis Apoptosis Assay (TUNEL / Annexin V) Endpoint->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry with PI) Endpoint->CellCycle Protein Protein Expression (Western Blot) Endpoint->Protein

References

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Models for Testing 5-Aminosalicylic Acid Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone therapy for inducing and maintaining remission in patients with mild to moderate ulcerative colitis (UC), a form of inflammatory bowel disease (IBD).[1][2] Its therapeutic efficacy is attributed to its local anti-inflammatory effects within the colon. The proposed mechanisms of action are multifaceted, involving the inhibition of pro-inflammatory mediators like leukotrienes and prostaglandins, and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation, cell proliferation, and apoptosis.[3][4][5]

To evaluate the preclinical efficacy of 5-ASA and its derivatives, various in vivo experimental models that mimic the pathophysiology of human IBD are employed. These models are indispensable for understanding the drug's mechanism of action and for screening new therapeutic formulations. This document provides detailed application notes and protocols for commonly used murine models of colitis for testing 5-ASA efficacy.

Key In Vivo Experimental Models

Several well-established murine models are utilized to induce colitis and assess the therapeutic effects of 5-ASA. These can be broadly categorized into chemically induced models, cell-transfer models, and genetically engineered models.

  • Chemically Induced Models: These are the most frequently used models due to their simplicity, reproducibility, and resemblance to human UC.[6][7]

    • Dextran Sulfate Sodium (DSS)-Induced Colitis: Administration of DSS in drinking water disrupts the colonic epithelial barrier, leading to the influx of luminal antigens into the mucosa and triggering an inflammatory response that mimics human UC.[6][8] This model is suitable for studying acute and chronic inflammation.[6]

    • 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: Intrarectal administration of the haptenizing agent TNBS in ethanol induces a T-cell-mediated immune response, resulting in transmural inflammation that shares features with Crohn's disease.[9][10]

    • Oxazolone-Induced Colitis: This model involves rectal administration of the haptenizing agent oxazolone, which elicits a Th2-mediated immune response, characteristic of ulcerative colitis.[11][12][13]

  • Adoptive T-Cell Transfer Model: This model involves the transfer of naïve CD4+ T cells into immunodeficient mice (e.g., SCID or Rag knockout).[14][15] The unregulated activation of these T cells by gut antigens leads to chronic colitis, providing a valuable tool to study the immunopathology of IBD and T-cell-dependent therapies.[14][16]

  • Genetically Engineered Models:

    • Interleukin-10 (IL-10) Knockout Mice: Mice deficient in the anti-inflammatory cytokine IL-10 spontaneously develop chronic colitis, particularly when housed in conventional (non-specific pathogen-free) conditions.[17][18][19] This model is useful for studying the role of regulatory cytokines in maintaining intestinal homeostasis.

Efficacy Assessment Parameters

The efficacy of 5-ASA in these models is evaluated using a combination of clinical, macroscopic, and microscopic parameters:

  • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.[20][21]

  • Macroscopic Assessment: Evaluation of colon length (shortening is a sign of inflammation), spleen weight (splenomegaly indicates systemic inflammation), and visible damage to the colon.[20]

  • Histological Analysis: Microscopic examination of colonic tissue sections stained with Hematoxylin and Eosin (H&E) to assess the severity of inflammation, epithelial damage, and cellular infiltration.

  • Myeloperoxidase (MPO) Activity: An enzyme predominantly found in neutrophils, its activity in colonic tissue is a quantitative marker of neutrophil infiltration and inflammation.[22]

  • Cytokine Profiling: Measurement of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokine levels in colonic tissue or serum.[23]

Quantitative Data Summary

The following tables summarize representative quantitative data on the efficacy of 5-ASA in various murine colitis models.

Table 1: Effect of 5-ASA on Clinical and Macroscopic Parameters in DSS-Induced Colitis

ParameterControl (No DSS)DSS + VehicleDSS + 5-ASAReference
Body Weight Change (%) GainLossReduced Loss/Gain[20][23]
Disease Activity Index (DAI) 0IncreasedDecreased[20][21]
Colon Length (cm) NormalShortenedIncreased[20]
Spleen Index (mg/g body weight) NormalIncreasedDecreased[20]

Table 2: Effect of 5-ASA on Histological and Inflammatory Markers in Murine Colitis Models

ParameterModelControlColitis + VehicleColitis + 5-ASAReference
Histological Score DSSNormalHighReduced[20]
MPO Activity (U/g tissue) TNBSLowHighReduced[22]
TNF-α levels (pg/mg protein) DSSLowHighReduced[23]
IL-1β levels (pg/mg protein) DSSLowHighReduced[23]
IL-6 levels (pg/mg protein) DSSLowHighReduced[23]

Experimental Protocols

Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis

Objective: To induce acute colitis in mice to evaluate the therapeutic efficacy of 5-ASA.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • This compound (5-ASA)

  • Vehicle for 5-ASA (e.g., 0.5% carboxymethylcellulose)

  • Standard laboratory animal diet and water

  • Animal balance

  • Calipers

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

  • Grouping: Randomly divide mice into at least three groups:

    • Group 1: Control (no DSS, vehicle treatment)

    • Group 2: DSS + Vehicle

    • Group 3: DSS + 5-ASA

  • Induction of Colitis:

    • Prepare a 2-3% (w/v) solution of DSS in autoclaved drinking water.[24]

    • Provide the DSS solution as the sole source of drinking water to Groups 2 and 3 for 7 consecutive days.[23] Group 1 receives regular autoclaved drinking water.

  • 5-ASA Administration:

    • Prepare a suspension of 5-ASA in the chosen vehicle. A common dosage is 100 mg/kg.[25]

    • Administer 5-ASA or vehicle daily to the respective groups via oral gavage or as a rectal enema, starting from day 0 (the first day of DSS administration) and continuing for the duration of the experiment.[23]

  • Monitoring:

    • Record body weight, stool consistency, and presence of fecal blood daily for each mouse to calculate the Disease Activity Index (DAI).

    • The DAI can be scored as follows:

      • Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

      • Stool consistency: 0 (normal), 2 (loose), 4 (diarrhea)

      • Bleeding: 0 (none), 2 (occult), 4 (gross)

  • Termination and Sample Collection:

    • On day 8 (or as determined by the experimental design), euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colonic tissue for histological analysis, MPO assay, and cytokine measurement.

Protocol 2: 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

Objective: To induce a Th1-mediated colitis in mice to assess the efficacy of 5-ASA.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS)

  • Ethanol

  • This compound (5-ASA)

  • Vehicle for 5-ASA

  • 3.5 F catheter

Procedure:

  • Acclimatization and Grouping: As described in Protocol 1.

  • Induction of Colitis:

    • Fast the mice for 12 hours prior to induction.[26]

    • Anesthetize the mice.

    • Prepare a 1% TNBS solution in 50% ethanol.[27]

    • Gently insert a 3.5 F catheter 4 cm into the colon.

    • Slowly instill 100 µL of the TNBS solution into the colon.[26]

    • Keep the mouse in a head-down position for 1 minute to ensure retention of the TNBS solution.[27]

    • The control group receives 50% ethanol alone.[26]

  • 5-ASA Administration:

    • Administer 5-ASA or vehicle daily as described in Protocol 1, starting on the day of TNBS induction.

  • Monitoring:

    • Monitor the mice daily for weight loss, diarrhea, and other clinical signs of colitis.

  • Termination and Sample Collection:

    • Euthanize the mice 4-7 days after TNBS induction.

    • Collect and process colonic tissue as described in Protocol 1.

Signaling Pathways and Experimental Workflow

5-ASA Mechanism of Action

This compound exerts its anti-inflammatory effects through multiple pathways. A key mechanism is the activation of PPAR-γ, which leads to the downregulation of pro-inflammatory signaling cascades, including the NF-κB pathway.[3][28] This results in decreased production of inflammatory cytokines and other mediators.

G node_5ASA This compound (5-ASA) node_PPARG PPAR-γ Activation node_5ASA->node_PPARG node_NFKB_Inhibition NF-κB Pathway Inhibition node_PPARG->node_NFKB_Inhibition Inactivates node_Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) node_NFKB_Inhibition->node_Cytokine_Reduction node_Inflammation_Reduction Amelioration of Colonic Inflammation node_Cytokine_Reduction->node_Inflammation_Reduction G node_acclimatization Animal Acclimatization (1 week) node_grouping Randomization into Experimental Groups node_acclimatization->node_grouping node_induction Induction of Colitis (e.g., DSS, TNBS) node_grouping->node_induction node_treatment Treatment Administration (5-ASA or Vehicle) node_grouping->node_treatment node_monitoring Daily Monitoring (Body Weight, DAI) node_induction->node_monitoring node_treatment->node_monitoring node_termination Euthanasia and Sample Collection node_monitoring->node_termination node_analysis Efficacy Assessment (Colon Length, Histology, MPO, Cytokines) node_termination->node_analysis node_data Data Analysis and Interpretation node_analysis->node_data

References

Application Notes and Protocols for Evaluating 5-Aminosalicylic Acid Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), also known as mesalazine, is a first-line anti-inflammatory agent for the treatment of inflammatory bowel disease (IBD). Beyond its well-established anti-inflammatory properties, a growing body of evidence suggests that 5-ASA possesses chemopreventive and cytotoxic effects against colorectal cancer (CRC), a significant long-term risk for IBD patients. Understanding the cytotoxic mechanisms of 5-ASA is crucial for optimizing its therapeutic use and for the development of novel cancer therapies.

These application notes provide a comprehensive overview of standard cell culture assays to evaluate the cytotoxicity of 5-ASA. Detailed protocols for key assays are provided, along with a summary of expected outcomes and data presentation guidelines. Furthermore, we explore the key signaling pathways implicated in 5-ASA-mediated cytotoxicity, offering a deeper understanding of its molecular mechanisms of action.

Data Presentation: Quantitative Analysis of 5-ASA Cytotoxicity

The cytotoxic effects of 5-ASA have been evaluated in various colorectal cancer cell lines. The following tables summarize key quantitative data from published studies, providing a comparative overview of 5-ASA's impact on cell proliferation, apoptosis, and cell cycle distribution.

Table 1: Inhibition of Cell Proliferation by 5-ASA

Cell Line5-ASA Concentration (mmol/L)Treatment Duration (hours)Inhibition of Proliferation (%)Assay Method
HT-293048~63Ki-67 Staining[1]
HCT1161048Concentration-dependent reductionMTT Assay[2]
LoVo1048Concentration-dependent reductionMTT Assay[2]
Caco-23048~60 (inhibition of cell growth)Cell Count[1]

Table 2: Induction of Apoptosis by 5-ASA

Cell Line5-ASA Concentration (mmol/L)Treatment Duration (hours)Apoptotic Cells (%)Assay Method
HT-293048~75TUNEL Assay[1]
HT-2910 - 40Not SpecifiedConcentration-dependent increaseTUNEL Assay[3]
LS174TNot SpecifiedNot SpecifiedIncreased apoptosisNot Specified[4]

Table 3: 5-ASA Induced Cell Cycle Arrest

Cell Line5-ASA Concentration (mmol/L)Treatment Duration (hours)Cell Cycle Phase Arrest
HCT1161048S Phase[2]
HT-291048S Phase[2]
LoVo1048S Phase[2]
HT-2930 - 40Not SpecifiedG2/M Phase[3]

Experimental Workflows and Protocols

To assess the cytotoxic effects of 5-ASA, a panel of robust and well-validated in vitro assays should be employed. The following diagrams and protocols detail the experimental workflows for key assays.

Experimental Workflow for Assessing 5-ASA Cytotoxicity

G cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed colorectal cancer cells (e.g., HT-29, Caco-2) treatment Treat cells with varying concentrations of 5-ASA cell_seeding->treatment viability Cell Viability/Proliferation (MTT Assay) treatment->viability membrane_integrity Membrane Integrity (LDH Assay) treatment->membrane_integrity apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis caspase Caspase Activity (Caspase-3/7 Assay) treatment->caspase data_quant Quantify results (absorbance, fluorescence) viability->data_quant membrane_integrity->data_quant apoptosis->data_quant caspase->data_quant stat_analysis Statistical analysis data_quant->stat_analysis end Conclusion on 5-ASA Cytotoxicity stat_analysis->end Generate tables and figures

Caption: General experimental workflow for evaluating 5-ASA cytotoxicity.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This conversion is catalyzed by mitochondrial dehydrogenases and serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed colorectal cancer cells (e.g., HT-29, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • 5-ASA Treatment: Prepare serial dilutions of 5-ASA in culture medium. Remove the old medium from the wells and add 100 µL of the 5-ASA solutions at various concentrations (e.g., 0, 10, 20, 30, 40 mmol/L). Include a vehicle control (medium without 5-ASA). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Cytotoxicity Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 10-50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of control wells (spontaneous LDH release) and maximum LDH release (cells lysed with a lysis buffer). % Cytotoxicity = ((Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-ASA as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with 5-ASA.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.

  • Reagent Addition: After the treatment period, add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the amount of active caspase-3/7. Compare the signals from treated cells to those of untreated control cells to determine the fold-increase in caspase activity.

Signaling Pathways in 5-ASA-Mediated Cytotoxicity

5-ASA exerts its cytotoxic effects through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in cell differentiation and apoptosis. 5-ASA has been shown to act as a ligand for PPARγ, activating its downstream signaling.[5][6][7]

G ASA 5-ASA PPARg_cytoplasm PPARγ (cytoplasm) ASA->PPARg_cytoplasm Binds and activates PPARg_nucleus PPARγ (nucleus) PPARg_cytoplasm->PPARg_nucleus Translocation PPRE PPRE PPARg_nucleus->PPRE Forms heterodimer with RXR and binds to PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (e.g., PTEN) PPRE->Gene_Expression Activates transcription Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Proliferation Cell Proliferation Gene_Expression->Proliferation Inhibits

Caption: 5-ASA activates the PPARγ signaling pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes cell survival and proliferation. 5-ASA has been reported to inhibit the NF-κB pathway, thereby promoting apoptosis.[2][4]

G cluster_inhibition ASA 5-ASA IKK IKK Complex ASA->IKK Inhibits IkB_stable Stabilized IκBα IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Gene_Expression Pro-survival Gene Expression (e.g., Bcl-2) NFkB_nucleus->Gene_Expression Activates transcription Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits Proliferation Cell Proliferation Gene_Expression->Proliferation Promotes NFkB_cytoplasm NF-κB retained in cytoplasm IkB_stable->NFkB_cytoplasm Sequesters NFkB_cytoplasm->Apoptosis Promotes

Caption: 5-ASA inhibits the pro-survival NF-κB signaling pathway.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a key regulator of cell growth, proliferation, and survival. 5-ASA has been shown to inhibit the mTOR signaling pathway in colorectal cancer cells.[8]

G cluster_inhibition ASA 5-ASA PLD PLD ASA->PLD Inhibits mTOR_inhibited Inhibited mTORC1 PA Phosphatidic Acid (PA) PLD->PA Generates mTORC1 mTORC1 PA->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (activates) fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Leads to mTOR_inhibited->Cell_Growth Inhibits Cell_Cycle_Arrest Cell Cycle Arrest mTOR_inhibited->Cell_Cycle_Arrest Induces

Caption: 5-ASA inhibits the mTOR signaling pathway, leading to cell cycle arrest.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the cytotoxic effects of this compound in a cell culture setting. By employing a combination of assays that assess cell viability, membrane integrity, and apoptosis, researchers can obtain a comprehensive understanding of 5-ASA's anti-cancer properties. Furthermore, elucidating the involvement of key signaling pathways such as PPARγ, NF-κB, and mTOR will provide valuable insights into its molecular mechanisms of action, paving the way for its potential application in cancer therapy and prevention.

References

Application Notes & Protocols for the Spectrophotometric Analysis of 5-Aminosalicylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with detailed methodologies for the quantitative analysis of 5-Aminosalicylic acid (5-ASA) and its derivatives using UV-Visible spectrophotometry. The protocols are based on established and validated methods for bulk drug analysis and pharmaceutical formulations.

This compound (5-ASA / Mesalazine)

This compound is the active anti-inflammatory agent in several drugs used to treat inflammatory bowel disease (IBD). Its accurate quantification is crucial for quality control and formulation development.

Application Notes

Spectrophotometry offers a simple and accessible method for 5-ASA quantification. Direct UV spectrophotometry can be employed, or for enhanced specificity and sensitivity, visible spectrophotometry based on derivatization reactions is used. One common derivatization method involves diazotization of the primary amino group of 5-ASA, followed by coupling with a chromogenic agent to produce a colored azo dye.[1][2] Another approach uses oxidative coupling reactions to form a measurable colored product.[3][4] The choice of solvent and pH is critical for achieving reproducible results, with phosphate buffers and dilute acids being common media.[5][6]

Quantitative Data Summary
Method TypeReagent/Solventλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
UV Spectrophotometry0.1% Trifluoroacetic acid30010 - 50-[5]
UV SpectrophotometryPhosphate Buffer (pH 6.8)3315 - 100-[6]
Visible SpectrophotometryDiazotization / N-(1-naphthyl) ethylenediamine (Bratton-Marshall Reagent)5522 - 30-[7]
Visible Spectrophotometryp-dimethylaminobenzaldehyde (PDAB) / Nitric Acid440--[7]
Visible SpectrophotometryGibb's Reagent4945 - 60-[7]
Visible SpectrophotometryDiazotization / Thymol4700.5 - 11.22.672 × 10⁴[1]
Visible SpectrophotometryOxidative Coupling / Phenothiazine610--[3]
Visible SpectrophotometryOxidative Coupling / m-Aminophenol6401.25 - 300.36 x 10⁴[4]
Visible SpectrophotometryOxidative Coupling / 2,6-dihydroxybenzoic acid5150.5 - 12.50.77 x 10⁴[4]
Experimental Protocols

Protocol 1.1: UV Spectrophotometric Analysis in Phosphate Buffer [6]

  • Preparation of Phosphate Buffer (pH 6.8): Dissolve 28.80 g of disodium hydrogen phosphate and 11.45 g of potassium dihydrogen phosphate in sufficient water to produce 1000 mL.

  • Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of pure Mesalazine and dissolve it in 25 mL of phosphate buffer (pH 6.8).

  • Preparation of Working Standards: From the stock solution, prepare a series of dilutions ranging from 5 to 100 µg/mL using the phosphate buffer.

  • Sample Preparation (Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Mesalazine into a 25 mL volumetric flask, add phosphate buffer, sonicate to dissolve, and dilute to the mark. Filter the solution. Dilute the filtrate with the buffer to obtain a final concentration within the linearity range.

  • Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at 331 nm against the phosphate buffer as a blank.

  • Quantification: Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of Mesalazine in the sample solution.

Protocol 1.2: Visible Spectrophotometric Analysis using Diazotization [1]

  • Reagent Preparation:

    • Sodium Nitrite (NaNO₂) Solution (0.5% w/v): Dissolve 0.5 g of NaNO₂ in 100 mL of distilled water.

    • Hydrochloric Acid (HCl) (0.5 M).

    • Thymol Solution (1% w/v): Dissolve 1 g of thymol in 100 mL of distilled water.[1]

    • Sodium Hydroxide (NaOH) Solution (2 M).

  • Preparation of Standard Stock Solution (100 µg/mL): Prepare as per the UV method, using distilled water as the solvent.

  • Color Development:

    • Pipette aliquots of the standard solution (to achieve final concentrations of 0.5-11.2 µg/mL) into a series of 10 mL volumetric flasks.[1]

    • Add 1 mL of 0.5% NaNO₂ solution and 0.5 mL of 0.5 M HCl.[1]

    • Allow the reaction to proceed for the optimal time for diazonium salt formation.

    • Add 1 mL of 1% thymol solution, followed by 1.5 mL of 2 M NaOH to make the solution basic.[1]

    • Dilute to the mark with distilled water.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting azo dye at 470 nm against a reagent blank prepared in the same manner without the analyte.[1]

  • Quantification: Plot the calibration curve and determine the concentration of the unknown sample.

Balsalazide

Balsalazide is a prodrug that is enzymatically cleaved in the colon by bacterial azoreductases to release the active 5-ASA.

Application Notes

Several spectrophotometric methods have been developed for the estimation of Balsalazide. These include direct UV analysis in distilled water, a colorimetric method based on the formation of a colored chromogen in an alkaline medium, and derivative spectroscopy to resolve overlapping spectra.[8] Other visible spectrophotometric methods involve complex formation reactions with reagents like 1,10-phenanthroline or potassium ferricyanide in the presence of ferric chloride.[9]

Quantitative Data Summary
Method TypeReagent/Solventλmax (nm)Linearity Range (µg/mL)Reference
UV SpectrophotometryDistilled Water358-[8][9]
First DerivativeDistilled Water3835 - 25[8]
Visible Spectrophotometry1 M Sodium Hydroxide (pH 12)456-[8]
Visible Spectrophotometry1,10-Phenanthroline / FeCl₃5096 - 18[9]
Visible SpectrophotometryPotassium Ferricyanide / FeCl₃7902 - 12[9]
Visible Spectrophotometryp-dimethylaminobenzaldehyde40240 - 160[10]
Experimental Protocols

Protocol 2.1: UV Spectrophotometric Analysis [8]

  • Preparation of Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh 20 mg of Balsalazide and dissolve in 100 mL of double-distilled water.

  • Preparation of Working Standards: Prepare a series of dilutions from the stock solution using distilled water.

  • Sample Preparation (Capsules): Procure commercially available capsules. The contents of the capsules should be dissolved in a known volume of distilled water to achieve a concentration within the analytical range, followed by filtration.

  • Spectrophotometric Measurement: Measure the absorbance of the solutions at 358 nm using distilled water as the blank.[8]

  • Quantification: Determine the concentration using a calibration curve.

Protocol 2.2: Visible Spectrophotometry with 1,10-Phenanthroline [9]

  • Reagent Preparation:

    • 1,10-Phenanthroline (0.5% w/v in alcohol).

    • Ferric Chloride (FeCl₃) (0.2% w/v in water).

  • Preparation of Standard Stock Solution (100 µg/mL): Prepare as per the UV method.

  • Color Development:

    • Transfer aliquots of the standard solution (to achieve final concentrations of 6-18 µg/mL) into a series of 10 mL volumetric flasks.[9]

    • To each flask, add 1 mL of 0.2% ferric chloride solution and 0.5 mL of 0.5% 1,10-phenanthroline solution.[11][12]

    • Heat the flasks at 60°C for 20 minutes.[12]

    • Cool the solutions to room temperature and dilute to the mark with double-distilled water.

  • Spectrophotometric Measurement: Measure the absorbance of the blood-red chromogen at 509 nm against a reagent blank.[9]

  • Quantification: Plot the calibration curve and determine the concentration of the unknown sample.

Sulfasalazine

Sulfasalazine is another prodrug that combines sulfapyridine and 5-ASA with an azo bond.

Application Notes

Sulfasalazine can be quantified using UV spectrophotometry in a water:methanol mixture.[13] Visible spectrophotometric methods are also available, often relying on redox reactions. One such method involves the oxidation of sulfasalazine with cerium (IV) sulfate, followed by the formation of a measurable iron(III)-thiocyanate complex.[14] Another approach is based on the formation of a colored azo dye by reacting sulfasalazine with diazotized sulfanilic acid in an alkaline medium.[15][16]

Quantitative Data Summary
Method TypeReagent/Solventλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
UV SpectrophotometryWater:Methanol (1:1)3592 - 20-[13]
Visible SpectrophotometryCe(IV) / Fe(II) / Thiocyanate54550 - 250-[14]
Visible SpectrophotometryDiazotized Sulfanilic Acid4560.25 - 203.3903 × 10⁴[15][16]
Visible SpectrophotometrySodium 1,2-naphthoquinone-4-sulfonate (NQS)456--[17]
Experimental Protocols

Protocol 3.1: UV Spectrophotometric Analysis [13]

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of distilled water and methanol.

  • Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of sulfasalazine and dissolve it in 5 mL of methanol in a 10 mL volumetric flask, then dilute to the mark with distilled water.[13]

  • Preparation of Working Standards: Prepare serial dilutions (2-20 µg/mL) from the stock solution using distilled water.[13]

  • Sample Preparation (Suspension): Analyze the commercially available sulfasalazine suspension as per the label claim to prepare a solution with a concentration falling within the linearity range.

  • Spectrophotometric Measurement: Measure the absorbance of the solutions at 359 nm against a 1:1 water:methanol blank.[13]

  • Quantification: Determine the concentration using a calibration curve.

Protocol 3.2: Visible Spectrophotometry via Diazo Coupling Reaction [15]

  • Reagent Preparation:

    • Diazotized Sulfanilic Acid: Prepare according to standard laboratory procedures.

    • Sodium Hydroxide (2 M).

  • Preparation of Stock Solution (100 µg/mL): Weigh 10 mg of sulfasalazine powder, dissolve in 1 mL of 2 M NaOH, and dilute to 100 mL with distilled water. Filter the solution.[16]

  • Color Development:

    • In a volumetric flask, mix an aliquot of the sulfasalazine solution with the diazotized sulfanilic acid reagent in an alkaline medium (optimized using 2M NaOH).[15][16]

    • Allow the reaction to complete to form the orange-yellow azo dye.

  • Spectrophotometric Measurement: Measure the absorbance of the colored product at 456 nm against a reagent blank.[15]

  • Quantification: Construct a calibration curve over the range of 0.25-20 µg/mL and determine the sample concentration.[15]

Olsalazine

Olsalazine consists of two 5-ASA molecules linked by an azo bond.

Application Notes

Spectrophotometric methods for Olsalazine include direct colorimetric measurement in a sodium hydroxide solution, which produces a yellowish-orange chromogen.[11][18] More complex methods are based on the reduction of ferric ions to ferrous ions by olsalazine, which then react with 1,10-phenanthroline or 2,2'-bipyridyl to form a blood-red colored complex.[11] Another sensitive method involves a charge-transfer reaction with quinalizarin in methanol.[19]

Quantitative Data Summary
Method TypeReagent/Solventλmax (nm)Linearity Range (µg/mL)Reference
Visible Spectrophotometry0.1 N Sodium Hydroxide4651 - 5[11][12][18]
Visible Spectrophotometry1,10-Phenanthroline / FeCl₃5101 - 5[11][18]
Visible Spectrophotometry2,2'-Bipyridyl / FeCl₃5185 - 25[11][18]
Visible SpectrophotometryQuinalizarin / Methanol5700.5 - 45[19]
Experimental Protocols

Protocol 4.1: Direct Colorimetric Analysis [12]

  • Reagent Preparation: Prepare a 0.1 N Sodium Hydroxide (NaOH) solution.

  • Preparation of Stock Solution (100 µg/mL): Weigh capsule powder equivalent to 100 mg of Olsalazine, dissolve it in 0.1 N NaOH, and dilute to the mark. Filter through Whatman No. 41 paper. Further dilute this stock solution with 0.1 N NaOH to obtain a working stock of 100 µg/mL.[12]

  • Preparation of Working Standards: From the working stock, prepare a series of dilutions ranging from 1 to 5 µg/mL using 0.1 N NaOH.[11][12]

  • Spectrophotometric Measurement: Measure the absorbance of the yellowish-orange solutions at 465 nm against a 0.1 N NaOH blank.[11][12]

  • Quantification: Determine the concentration using a calibration curve.

Visualizations

Experimental Workflows

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Standard Stock Solution working Prepare Working Standard Dilutions stock->working measure Measure Absorbance (UV-Vis Spectrophotometer) working->measure sample Prepare Sample Solution (e.g., from tablets) sample->measure curve Construct Calibration Curve measure->curve blank Prepare & Measure Blank blank->measure calc Calculate Sample Concentration curve->calc

Caption: General workflow for quantitative spectrophotometric analysis.

G cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Measurement & Quantification analyte Prepare Analyte Solution (5-ASA Derivative) mix Mix Analyte, Reagent, and Medium analyte->mix reagent Prepare Derivatizing Reagent (e.g., NQS, PDAB) reagent->mix buffer Prepare Buffer / Acidic / Alkaline Medium buffer->mix develop Incubate / Heat (for color development) mix->develop measure Measure Absorbance at λmax develop->measure calculate Quantify using Calibration Curve measure->calculate

Caption: Workflow for colorimetric analysis using a derivatization agent.

Signaling Pathway

G cluster_pro_inflammatory Pro-Inflammatory Pathways cluster_anti_inflammatory Anti-Inflammatory & Anti-Neoplastic Pathways asa 5-ASA (Mesalazine) cox COX-2 Pathway asa->cox Inhibits lo Lipoxygenase Pathway asa->lo Inhibits pparg PPAR-γ Activation asa->pparg Activates beta_catenin β-catenin Signaling asa->beta_catenin Modulates prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lo->leukotrienes nfkb NF-κB Pathway cytokines Pro-inflammatory Cytokines nfkb->cytokines inflammation Inflammation & Proliferation prostaglandins->inflammation leukotrienes->inflammation cytokines->inflammation pparg->nfkb Inhibits pparg->inflammation Reduces beta_catenin->inflammation Affects

Caption: Simplified mechanism of action of this compound (5-ASA).

References

Application Notes and Protocols for Caco-2 Cell Permeability Assays in 5-Aminosalicylic Acid Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as a cornerstone in preclinical drug development for predicting the oral absorption of drug candidates.[1][2][3] When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions and a brush border, mimicking the barrier properties of the human intestinal epithelium.[1][2][4] This in vitro model is instrumental for assessing the permeability of compounds and investigating their transport mechanisms, including passive diffusion and carrier-mediated processes.[3][5]

5-Aminosalicylic acid (5-ASA), a cornerstone in the management of inflammatory bowel disease, exerts its therapeutic effect locally within the gastrointestinal tract.[6] Understanding its transport characteristics across the intestinal epithelium is crucial for optimizing drug delivery and efficacy. Caco-2 permeability assays offer a reliable and high-throughput method to study the absorption, transport, and metabolism of 5-ASA.[2][3] Studies have classified 5-ASA as a Biopharmaceutics Classification System (BCS) class IV drug, indicating both low solubility and low permeability.[7][8][9] Its transport across Caco-2 monolayers is complex, involving both saturable carrier-mediated transport at lower concentrations and passive paracellular diffusion at higher doses.[7][8] Furthermore, Caco-2 cells metabolize 5-ASA to N-acetyl-5-aminosalicylic acid (N-ac-5-ASA), which is then subject to efflux.[7][8][10]

These application notes provide a detailed protocol for conducting Caco-2 cell permeability assays to evaluate the transport of this compound.

Data Presentation: Quantitative Permeability Data

The apparent permeability coefficient (Papp) is a quantitative measure of a drug's permeability across the Caco-2 monolayer. The table below summarizes the Papp values for 5-ASA and control compounds from Caco-2 permeability studies.

CompoundConcentration (µmol/L)DirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference
This compound100-1000Apical to Basolateral~1[7]
Mannitol (Paracellular Marker)Not SpecifiedApical to Basolateral1.93 ± 0.10[7]
Phenol Red (Paracellular Marker)Not SpecifiedApical to Basolateral0.64 ± 0.22[7]

Experimental Protocols

Caco-2 Cell Culture and Maintenance
  • Cell Line: Caco-2 cells (e.g., from ATCC, HTB-37).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.[4]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]

  • Subculture: Passage cells at 80-90% confluency using standard trypsinization procedures. Use cells between passages 20-50 for permeability assays to ensure consistent characteristics.[1]

Caco-2 Monolayer Formation for Permeability Assay
  • Seeding: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21-28 days to allow for the formation of a differentiated and polarized monolayer.[4] Change the culture medium every 2-3 days.[4]

Assessment of Monolayer Integrity

Before initiating the transport study, it is critical to confirm the integrity of the Caco-2 cell monolayer.

  • Transepithelial Electrical Resistance (TEER): Measure the TEER of the monolayer using a voltmeter. Only monolayers with TEER values above a pre-determined threshold (typically >250 Ω·cm²) are suitable for experiments, ensuring the presence of tight junctions.[4]

  • Paracellular Marker Permeability: The permeability of a low-permeability paracellular marker, such as Lucifer Yellow or mannitol, can be assessed to confirm monolayer tightness.

This compound Transport Experiment
  • Preparation of Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to a pH of 7.4 for both the apical (donor) and basolateral (receiver) compartments.[7]

  • Pre-incubation: Wash the Caco-2 monolayers with pre-warmed HBSS and pre-incubate for 30 minutes at 37°C.

  • Transport Study Initiation (Apical to Basolateral - A to B):

    • Add the 5-ASA solution (at desired concentrations, e.g., 10-1000 µmol/L) to the apical (upper) compartment.

    • Add fresh HBSS to the basolateral (lower) compartment.

  • Transport Study Initiation (Basolateral to Apical - B to A):

    • Add the 5-ASA solution to the basolateral compartment.

    • Add fresh HBSS to the apical compartment.

  • Sampling:

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.[7]

    • Immediately replace the collected volume with fresh, pre-warmed HBSS.

    • Collect a sample from the donor compartment at the beginning and end of the experiment to confirm the initial concentration.

Sample Analysis

The concentrations of 5-ASA and its primary metabolite, N-acetyl-5-aminosalicylic acid (N-ac-5-ASA), in the collected samples are typically quantified using High-Performance Liquid Chromatography (HPLC).[7][11] Various HPLC methods with UV, fluorescence, or mass spectrometry detection can be employed for sensitive and accurate quantification.[11][12]

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug appearance in the receiver compartment (µmol/s).

  • A is the surface area of the permeable membrane (cm²).

  • C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³).

The efflux ratio (ER) can be calculated to assess the involvement of active efflux transporters:

ER = Papp (B to A) / Papp (A to B)

An efflux ratio significantly greater than 1 suggests the involvement of active efflux mechanisms.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_quality_control Quality Control cluster_experiment Transport Experiment cluster_analysis Analysis Phase Culture Caco-2 Cell Culture (Passages 20-50) Seed Seed Cells on Transwell Inserts Culture->Seed Differentiate Differentiate for 21 days Seed->Differentiate TEER Measure TEER Differentiate->TEER Paracellular_Marker Assess Paracellular Marker Permeability TEER->Paracellular_Marker Optional Wash Wash Monolayer TEER->Wash Paracellular_Marker->Wash Pre_incubate Pre-incubate with HBSS Wash->Pre_incubate Add_5ASA Add 5-ASA to Donor Compartment Pre_incubate->Add_5ASA Sample Sample from Receiver Compartment at Time Points Add_5ASA->Sample HPLC Quantify 5-ASA & N-ac-5-ASA by HPLC Sample->HPLC Calculate Calculate Papp and Efflux Ratio HPLC->Calculate

Caption: Workflow for Caco-2 Permeability Assay of 5-ASA.

Transport_Mechanism cluster_apical Apical (Lumen) cluster_cell Caco-2 Cell cluster_basolateral Basolateral (Blood) Apical_5ASA 5-ASA Intracellular_5ASA 5-ASA Apical_5ASA->Intracellular_5ASA Passive Paracellular & Carrier-Mediated Apical_Nac5ASA N-ac-5-ASA Metabolism Metabolism (N-acetylation) Intracellular_5ASA->Metabolism Basolateral_5ASA 5-ASA Intracellular_5ASA->Basolateral_5ASA Transport Intracellular_Nac5ASA N-ac-5-ASA Metabolism->Intracellular_Nac5ASA Intracellular_Nac5ASA->Apical_Nac5ASA Efflux Basolateral_5ASA->Intracellular_5ASA Secretory Transport p1 p2 p3 p4

Caption: Transport and Metabolism of 5-ASA in Caco-2 Cells.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 5-Aminosalicylic Acid Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of 5-Aminosalicylic acid (5-ASA) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (5-ASA) instability in aqueous solutions?

A1: The primary cause of 5-ASA instability in aqueous solutions is oxidative degradation.[1][2][3] Unlike its analogue 4-aminosalicylic acid, decarboxylation is not a significant degradation pathway for 5-ASA.[1] The oxidation process is complex and can be initiated by exposure to oxygen, light, and certain metal ions.[4][5] This degradation leads to the formation of colored polymeric species, which can be visually observed as a discoloration of the solution.[2][3]

Q2: What are the main degradation products of 5-ASA in an aqueous environment?

A2: The initial step in the oxidative degradation of 5-ASA is the formation of a reactive 5-ASA-quinoneimine intermediate.[1] This intermediate is highly reactive and can undergo further complex reactions, including self-coupling (oxidative polymerization) with other 5-ASA molecules to form various polymeric species.[2][3] In the presence of other nucleophiles, such as glutathione, conjugates can also be formed.[6] Under certain oxidative conditions, gentisic acid has been identified as a stable degradation product.[6]

Q3: How do pH, temperature, and light affect the stability of 5-ASA solutions?

A3: The stability of 5-ASA in aqueous solutions is significantly influenced by pH, temperature, and light.

  • pH: 5-ASA is a zwitterionic compound with pH-dependent solubility and stability.[4][7][8] It is more soluble at a pH below 2 and above 7.[7][8] Stability is generally lowest under conditions that promote oxidation, which can be pH-dependent.[1] For instance, the rate of degradation can vary at different pH values, with some studies performing stability tests at pH 3.0, 5.0, 7.0, and 7.4 to simulate different conditions.[4]

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including the oxidative degradation of 5-ASA.[4] Therefore, it is recommended to store 5-ASA solutions at controlled room temperature or under refrigeration to minimize degradation.[9]

  • Light: 5-ASA is sensitive to light.[4][5] Exposure to light, particularly UV light, can catalyze its degradation.[5][10][11][12] It is crucial to protect 5-ASA solutions from light by using amber glass or other light-blocking containers.[9]

Troubleshooting Guides

Issue 1: Discoloration of 5-ASA Solution

Problem: Your freshly prepared 5-ASA aqueous solution has started to change color (e.g., turning yellow, brown, or purple).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Oxidation 1. Prepare solutions fresh before use. 2. De-gas the solvent (e.g., by sparging with nitrogen or argon) before dissolving the 5-ASA. 3. Work under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket).[4]The discoloration is a visual indicator of oxidative degradation and the formation of polymeric products.[2] Minimizing contact with oxygen will slow down this process.
Light Exposure 1. Store the solution in an amber-colored or light-protecting container.[9] 2. Avoid exposure to direct sunlight or strong artificial light.5-ASA is known to be light-sensitive, and light exposure can accelerate its degradation.[4][5]
Presence of Metal Ions 1. Use high-purity water and reagents. 2. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the buffer.Trace metal ions, such as Fe(II), can catalyze the oxidation of 5-ASA.[2] Chelating agents can sequester these ions, preventing them from participating in the degradation reaction.
Issue 2: Inconsistent Experimental Results with 5-ASA Solutions

Problem: You are observing high variability in your experimental results when using 5-ASA solutions prepared at different times.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Degradation Over Time 1. Prepare 5-ASA solutions fresh for each experiment. 2. If storage is necessary, store the solution for a limited time at low temperature (2-8 °C) and protected from light.[9] 3. Validate the stability of your specific formulation under your storage conditions using a suitable analytical method like HPLC.[9]The concentration of active 5-ASA in your solution may be decreasing over time due to degradation, leading to inconsistent results.
pH Shifts 1. Use a buffered solution to maintain a constant pH. 2. Measure and adjust the pH of the solution before each use.The stability of 5-ASA is pH-dependent.[4] Small shifts in pH could alter the rate of degradation and affect your experimental outcomes.

Data Presentation

Table 1: Factors Influencing 5-ASA Stability in Aqueous Solutions

Factor Effect on Stability Recommendations References
Oxygen Promotes oxidative degradationPrepare solutions fresh, de-gas solvents, use inert atmosphere.[1][4]
Light Accelerates degradationUse amber glassware, protect from direct light.[4][5][10]
Temperature Higher temperatures increase degradation rateStore at controlled room temperature or refrigerated.[4][9]
pH Stability is pH-dependent; generally more stable at lower pH.Use buffered solutions and control pH.[1][4]
Metal Ions Catalyze oxidationUse high-purity reagents, consider chelating agents.[2]

Table 2: pH-Dependent Release of Commercial 5-ASA Formulations

This table summarizes the in-vitro release characteristics of different oral 5-ASA formulations, which are designed to protect the drug from the acidic environment of the stomach and release it at the higher pH of the intestines.

Formulation Release at pH 1.0 Release at pH 6.0 Release at pH 6.8 / 7.2 Reference
Asacol MR & HD <1%No releaseComplete release in 2-4 hours[13]
Pentasa 48%56% cumulative release92% release after 6-8 hours[13]
Salofalk <1%11% release100% release after 1 hour[13]
Mezavant XL <1%No releaseComplete release over 6-7 hours[13]
Apriso <1%36% release100% release after 3 hours[13]
Mesalazine EC <1%Not specifiedComplete release within 1 hour (at pH 7.2)[14]

Experimental Protocols

Protocol 1: Preparation and Stabilization of a Standard 5-ASA Aqueous Solution
  • Solvent Preparation:

    • Take a suitable volume of high-purity water or a chosen buffer (e.g., phosphate buffer at a desired pH).

    • De-gas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing 5-ASA:

    • Accurately weigh the required amount of 5-ASA powder in a clean, dry container.

  • Dissolution:

    • Under a gentle stream of the same inert gas, add the 5-ASA powder to the de-gassed solvent.

    • Stir the solution using a magnetic stirrer until the 5-ASA is completely dissolved. Gentle heating may be applied if necessary, but avoid high temperatures.

  • Storage:

    • Transfer the freshly prepared solution into a clean, amber-colored glass container.

    • Flush the headspace of the container with the inert gas before sealing.

    • Store the solution at a controlled low temperature (e.g., 2-8 °C) and protect it from light.

    • It is highly recommended to use the solution as soon as possible after preparation.

Protocol 2: Monitoring 5-ASA Degradation using HPLC
  • Sample Preparation:

    • At specified time intervals, withdraw an aliquot of the 5-ASA solution stored under the conditions being tested.

    • Dilute the aliquot to a suitable concentration with the mobile phase.

  • HPLC System and Conditions (Example):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or citrate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact composition and pH should be optimized.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength where 5-ASA has maximum absorbance (e.g., around 300-330 nm).

    • Injection Volume: Typically 10-20 µL.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram and determine the peak area of the 5-ASA peak.

    • Compare the peak area of the aged samples to that of a freshly prepared standard solution to quantify the extent of degradation over time.

    • Degradation products may also be observed as new peaks in the chromatogram.

Visualizations

cluster_degradation 5-ASA Degradation Pathway ASA This compound (5-ASA) QI 5-ASA-Quinoneimine (Reactive Intermediate) ASA->QI Oxidation (O2, Light, Metal Ions) Polymer Polymeric Species (Colored Products) QI->Polymer Self-coupling Gentisic Gentisic Acid QI->Gentisic Further Oxidation

Caption: Oxidative degradation pathway of this compound.

cluster_workflow Workflow for Preparing Stable 5-ASA Solutions start Start degas De-gas Solvent (e.g., with N2) start->degas weigh Weigh 5-ASA degas->weigh dissolve Dissolve 5-ASA in De-gassed Solvent weigh->dissolve store Store in Amber Container under Inert Gas dissolve->store use Use Solution Promptly store->use cluster_troubleshooting Troubleshooting Logic for 5-ASA Solution Discoloration start Discoloration Observed check_oxygen Was the solution protected from oxygen? start->check_oxygen check_light Was the solution protected from light? check_oxygen->check_light Yes remedy_oxygen Use inert gas and fresh solutions check_oxygen->remedy_oxygen No check_metals Are reagents of high purity? check_light->check_metals Yes remedy_light Use amber containers check_light->remedy_light No remedy_metals Use high-purity reagents/chelators check_metals->remedy_metals No end Stable Solution check_metals->end Yes remedy_oxygen->end remedy_light->end remedy_metals->end

References

Technical Support Center: Improving the Bioavailability of Orally Administered 5-Aminosalicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and evaluation of oral 5-Aminosalicylic acid (5-ASA) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating orally administered 5-ASA?

The main challenge is not enhancing systemic absorption but ensuring targeted delivery of the active drug to the distal ileum and colon, where it exerts its therapeutic effect topically on the inflamed mucosa.[1][2][3] Unformulated 5-ASA is readily absorbed in the upper gastrointestinal tract, which reduces its efficacy at the target site and can lead to systemic side effects.[3][4][5]

Q2: What are the main strategies to achieve targeted colonic delivery of 5-ASA?

There are three primary strategies for achieving targeted delivery of 5-ASA to the colon:

  • pH-Dependent, Delayed-Release Formulations: These formulations are coated with polymers (e.g., Eudragit) that dissolve only at a specific pH, typically pH 6.8 or higher, which is characteristic of the terminal ileum and colon.[6][7][8][9]

  • Time-Dependent, Sustained-Release Formulations: These formulations, such as those with ethylcellulose-coated microgranules, release 5-ASA gradually as they transit through the gastrointestinal tract.[5][8]

  • Prodrug Formulations: These involve linking 5-ASA to a carrier molecule via an azo-bond. This bond remains intact in the upper GI tract and is cleaved by bacterial azoreductases in the colon, releasing the active 5-ASA. Examples include sulfasalazine, olsalazine, and balsalazide.[2][6][8][10]

Q3: How does gastrointestinal pH variability impact the performance of pH-dependent 5-ASA formulations?

Intestinal pH can vary significantly among individuals and even within the same individual, which can affect the consistent release of 5-ASA from pH-dependent formulations.[6][7] If the pH in the terminal ileum does not reach the required level for the coating to dissolve, drug release may be delayed or incomplete, reducing the therapeutic concentration at the site of inflammation.

Q4: What is the mechanism of action of 5-ASA at the cellular level?

5-ASA has a multi-faceted mechanism of action. It is known to interfere with inflammatory pathways by:

  • Downregulating cyclooxygenase/prostaglandin E2 (COX-2/PGE2) signaling.[11]

  • Inhibiting the nuclear factor κB (NF-κB) pathway.[11]

  • Activating peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear hormone receptor that modulates the expression of inflammatory genes.[5][11][12]

  • Scavenging reactive oxygen species.[13]

Q5: Are there novel approaches being explored to improve 5-ASA delivery?

Yes, research is ongoing into novel delivery systems. One promising area is the use of nanoparticles, such as hemoglobin-based nanoparticles, which can offer enhanced mucoadhesive properties, potentially increasing the residence time and concentration of 5-ASA at the inflamed colonic mucosa.[14]

Troubleshooting Guides

Issue 1: Inconsistent or Out-of-Specification (OOS) Results in In Vitro Dissolution Testing
Potential Cause Troubleshooting Step Rationale
Incorrect Buffer Preparation Verify the pH and ionic strength of the dissolution medium. Ensure proper dilution of buffer concentrates.[15]The release of 5-ASA from pH-dependent formulations is critically sensitive to the pH of the medium. Even small deviations can lead to significant changes in the dissolution profile.
Dissolved Gases in Medium De-gas the dissolution medium using an appropriate method (e.g., vacuum filtration, helium sparging). Confirm de-gassing efficiency with a dissolved oxygen meter.[15][16]Bubbles on the surface of a tablet or within a basket apparatus can interfere with the tablet-medium interface, leading to slower and more variable dissolution rates.[15][16]
Surfactant Issues If using surfactants like Sodium Lauryl Sulfate (SLS), verify the quality and grade. Test for potential drug-surfactant interactions or surfactant-induced degradation.[15][16]Impurities in surfactants can interfere with the analytical measurement or even accelerate the degradation of the active drug.[15] Some drugs can form insoluble complexes with surfactants at certain concentrations, hindering dissolution.[16]
Drug Degradation Assess the chemical stability of 5-ASA in the chosen dissolution medium under the specified conditions (pH, temperature).5-ASA can be susceptible to degradation, especially under certain pH conditions. If the drug degrades during the test, the measured amount will be lower than the actual amount dissolved.[15][16]
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Performance
Potential Cause Troubleshooting Step Rationale
Oversimplified Dissolution Medium Develop a more biorelevant dissolution method that simulates the changing conditions of the GI tract (e.g., sequential pH changes from acidic to neutral).A single-pH dissolution test may not accurately predict how a formulation will behave as it transits through the different pH environments of the stomach, small intestine, and colon.[9]
Ignoring Mechanical Stresses Incorporate mechanical stress parameters into the dissolution method (e.g., using USP Apparatus 3 or 4) to better simulate gastrointestinal motility.The physical forces within the gut can influence the erosion and dissolution of tablet coatings and matrices, which is not fully captured by standard paddle or basket apparatuses.
Individual Physiological Variability In preclinical/clinical studies, correlate drug performance with individual physiological data, such as gastrointestinal transit time and regional pH.Factors like gastric emptying time and intestinal pH can vary significantly between subjects, impacting where and when the drug is released from a controlled-release formulation.[6]

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters for Various Oral 5-ASA Formulations

Formulation TypeDrugMean Urinary Excretion (% of dose)Mean Fecal Excretion (% of dose)Key Findings
Prodrugs Sulfasalazine11-33%23-75%Systemic exposure and fecal excretion are comparable to other formulations.[17]
Olsalazine14-31%17-50%An effective generator of 5-ASA in the colon.[17][18]
Balsalazide12-35%22-46%Poorly absorbed in the upper GI tract, allowing for selective activation in the colon.[10][17]
Delayed-Release Asacol (pH > 7)10-40%20-64%Release is dependent on reaching a high pH in the distal GI tract.[17]
Sustained-Release Pentasa (time-dependent)15-53%12-59%Release is gradual and less dependent on pH, starting in the small intestine.[5][17]

Data compiled from a systematic review of pharmacokinetic profiles.[17]

Table 2: In Vitro 5-ASA Release from Different Formulations at Various pH Levels

Formulation% Release at pH 1.0 (2h)% Release at pH 6.0 (1h)% Release at pH 6.8 (8h)
APRISO® <1%36%100% (at 3h)
ASACOL® HD <1%0%100% (at 2h)
PENTASA® 48%56% (cumulative)92% (at 8h)
SALOFALK® <1%11%100% (at 1h)

Data adapted from an in vitro dissolution study. The study highlights the variable release profiles of different commercially available formulations under simulated physiological pH conditions.[5]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for pH-Dependent 5-ASA Formulations

Objective: To evaluate the release profile of a pH-dependent, delayed-release 5-ASA formulation under conditions simulating transit through the gastrointestinal tract.

Apparatus: USP Apparatus II (Paddle) or I (Basket).

Methodology:

  • Acid Stage (Stomach Simulation):

    • Place the dosage form in 750 mL of 0.1 N HCl (pH ~1.2).

    • Stir at 50-100 rpm for 2 hours at 37°C ± 0.5°C.

    • Withdraw samples at specified time points (e.g., 60, 120 minutes). No significant drug release is expected.[9]

  • Buffer Stage 1 (Small Intestine Simulation):

    • Add 250 mL of a concentrated phosphate buffer solution to the vessel to adjust the pH to 6.0-6.4.

    • Continue stirring for 1 hour at 37°C ± 0.5°C.

    • Withdraw samples. Minimal drug release is expected for coatings designed for colonic release.[5][9]

  • Buffer Stage 2 (Colon Simulation):

    • Adjust the medium pH to 6.8 or 7.2 using a phosphate buffer.

    • Continue stirring for up to 8 hours (or until complete dissolution) at 37°C ± 0.5°C.

    • Withdraw samples at regular intervals (e.g., every 30-60 minutes).

  • Sample Analysis:

    • Filter each sample promptly.

    • Analyze the concentration of 5-ASA using a validated HPLC method with UV detection.

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the potential for intestinal epithelial transport of 5-ASA or novel formulations. While the goal for 5-ASA is low permeability, this assay is crucial for screening new chemical entities or excipients that might unintentionally enhance absorption.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent, polarized monolayer with tight junctions.[19]

  • Monolayer Integrity Test:

    • Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a paracellular marker like Lucifer yellow.[20]

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B) Transport:

      • Add the test compound (5-ASA) dissolved in transport buffer to the apical (donor) chamber.

      • Add fresh transport buffer to the basolateral (receiver) chamber.

      • Incubate at 37°C.

      • Take samples from the basolateral chamber at various time points.

    • Basolateral to Apical (B→A) Transport:

      • Add the test compound to the basolateral (donor) chamber.

      • Add fresh buffer to the apical (receiver) chamber.

      • Incubate and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the receiver chamber samples using LC-MS/MS or another sensitive analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the efflux ratio (Papp B→A / Papp A→B). An efflux ratio ≥2 suggests the compound is a substrate for active efflux transporters.[21]

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo Preclinical Analysis formulation 5-ASA Formulation (e.g., pH-coated tablet) dissolution Sequential pH Dissolution Test formulation->dissolution Simulate GI Transit hplc HPLC Analysis dissolution->hplc Sample at time points profile Generate Dissolution Profile hplc->profile Quantify 5-ASA dosing Oral Administration of Formulation profile->dosing Inform In Vivo Study animal_model Induce Colitis in Rat Model animal_model->dosing sampling Collect Plasma & Tissue Samples dosing->sampling analysis Measure Mucosal 5-ASA Concentration sampling->analysis efficacy Assess Therapeutic Efficacy analysis->efficacy

Caption: Workflow for evaluating 5-ASA formulations.

troubleshooting_logic start OOS Dissolution Result check_medium Verify Medium Prep? (pH, Degassing) start->check_medium medium_ok Medium OK check_medium->medium_ok Yes medium_fail Medium Issue Found check_medium->medium_fail No check_method Assess Method? (Surfactants, Stability) method_ok Method OK check_method->method_ok Yes method_fail Method Issue Found check_method->method_fail No check_equipment Inspect Equipment? (Calibration, Cleaning) equip_ok Equipment OK check_equipment->equip_ok Yes equip_fail Equipment Issue Found check_equipment->equip_fail No medium_ok->check_method remediate Remediate & Re-test medium_fail->remediate method_ok->check_equipment method_fail->remediate investigate_product Investigate Product (Formulation, API) equip_ok->investigate_product equip_fail->remediate

Caption: Logic diagram for troubleshooting OOS dissolution results.

signaling_pathway cluster_inflammation Inflammatory Cascade ASA 5-ASA / N-Ac-5-ASA NFkB NF-κB Pathway ASA->NFkB Inhibits COX2 COX-2 Enzyme ASA->COX2 Inhibits PPARg PPAR-γ ASA->PPARg Activates NFkB->COX2 Induces Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Synthesizes PPARg->NFkB Downregulates

Caption: Key signaling pathways modulated by 5-ASA.

References

Technical Support Center: Optimizing 5-Aminosalicylic Acid (5-ASA) Dosage in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 5-Aminosalicylic acid (5-ASA) dosage in preclinical animal studies for inflammatory bowel disease (IBD).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for 5-ASA in a mouse model of colitis?

A common oral dose of 5-ASA used in dextran sulfate sodium (DSS)-induced colitis models in mice is 100 mg/kg/day[1]. However, dose-ranging studies are crucial to determine the optimal dose for your specific model and experimental conditions. In a mouse model of colitis-associated cancer, doses ranging from 75 mg/kg to 225 mg/kg have been explored[2].

Q2: How should I administer 5-ASA to rodents?

The most common method for oral administration is gavage. It's important to use a suitable vehicle and ensure the proper technique to avoid stressing the animals. For local delivery to the colon, rectal administration (enema) can also be used and may better mimic some clinical applications[1]. Administration of 5-ASA in drinking water or food is another option, but this method may not be ideal for mimicking human medication regimens[1].

Q3: What is the main metabolite of 5-ASA and is it active?

The primary metabolite of 5-ASA is N-acetyl-5-aminosalicylic acid (Ac-5-ASA)[3]. 5-ASA is rapidly acetylated in the intestinal mucosa and the liver[4]. While 5-ASA is considered the active anti-inflammatory moiety, the role of Ac-5-ASA is less clear, though it is generally considered to have negligible anti-inflammatory activity.

Q4: How does the formulation of 5-ASA affect its delivery and efficacy?

Various oral formulations are designed to deliver 5-ASA to the distal small bowel and colon, where it exerts its local anti-inflammatory effects. These include delayed-release and sustained-release preparations[4]. The choice of formulation can significantly impact the pharmacokinetic profile, including the time to reach maximum concentration (Tmax)[5]. In preclinical studies, the choice of vehicle and administration route will similarly affect drug delivery.

Q5: What is the mechanism of action of 5-ASA?

5-ASA has both anti-inflammatory and antineoplastic properties. Its anti-inflammatory effects are mediated in part through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which in turn can inhibit the pro-inflammatory NF-κB pathway[2][6][7]. It also modulates the production of inflammatory cytokines and can act as a scavenger of reactive oxygen species[8].

Troubleshooting Guides

Problem 1: 5-ASA is not showing an anti-inflammatory effect in my DSS-induced colitis model.

Possible Cause Troubleshooting Step
Inadequate Dose The dose may be too low for the severity of colitis in your model. Conduct a dose-response study to determine the optimal dose. Consider that higher doses (e.g., 4.8 g/day in humans) are sometimes needed for moderate to severe disease[3][9][10].
Model Severity The DSS concentration might be too high, causing severe inflammation that is resistant to 5-ASA treatment. For C57BL/6 mice, a 5% DSS concentration for 6 days can be a very severe treatment[10]. Consider reducing the DSS concentration (e.g., 2-3.5%) or the duration of administration[11][12].
Timing of Treatment The timing of 5-ASA administration relative to disease induction is critical. Ensure that treatment is initiated before or at the onset of inflammation.
Route of Administration If using oral administration, the drug may be absorbed in the upper gastrointestinal tract before reaching the colon. Consider rectal administration to ensure local delivery to the site of inflammation[1].
Vehicle Selection 5-ASA has pH-dependent solubility[13]. Ensure your vehicle is appropriate for solubilizing or suspending the drug and does not interfere with its stability or absorption. A 2% cyclodextrin solution has been used as a vehicle for oral gavage in mice[1].
Inflammation-induced changes in drug metabolism Acute colonic inflammation can impair the expression and function of N-acetyltransferase-2 (NAT2), the enzyme responsible for metabolizing 5-ASA. This can alter the local concentration of the active drug[14].

Problem 2: High variability in experimental results between animals.

Possible Cause Troubleshooting Step
Inconsistent DSS Administration Ensure that the DSS solution is freshly prepared and thoroughly mixed before administration, as its colitogenic potential can be affected by its molecular weight and stability[11].
Variability in Animal Strain and Microbiota Different mouse strains (e.g., C57BL/6 vs. BALB/c) have different susceptibilities to DSS-induced colitis[11]. The gut microbiota also plays a significant role in the development of colitis and the metabolism of 5-ASA. Ensure that animals are from the same source and housed under identical conditions.
Improper Gavage Technique Inconsistent oral gavage can lead to variable dosing and stress, which can affect disease outcomes. Ensure all personnel are properly trained in the technique.
High Pharmacokinetic Variability 5-ASA is known for its high inter-subject pharmacokinetic variability, even in humans[5]. This is likely to be a factor in animal studies as well. Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: Examples of 5-ASA Doses in Preclinical Models
Animal ModelSpeciesRoute of Administration5-ASA Dose(s)Key FindingsReference(s)
DSS-induced ColitisMouseOral Gavage100 mg/kg/dayAmeliorated colitis by modulating gut microbiota and bile acid metabolism.[1]
AOM/DSS-induced Colitis-associated DysplasiaMouseOral75, 150, and 225 mg/kgLow-dose 5-ASA (75 mg/kg) was efficacious in preventing colitis-associated dysplasias.[2]
Acetic Acid-induced ColitisRatIntra-rectal100 mg/kgAttenuated colonic myeloperoxidase activity and reduced lesion score.
Safety StudyRabbit, DogIntra-rectal250, 500, 1000 mg (twice daily)No adverse effects or evidence of systemic or local toxicity after 14 days.
Table 2: Pharmacokinetic Parameters of an Orally Administered 5-ASA Derivative in Rats

Note: Data for a novel 5-ASA derivative (5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid) are presented as an illustrative example due to the limited availability of comprehensive public data for 5-ASA itself in rats. Pharmacokinetics of 5-ASA are known to be highly variable.

ParameterValue (Mean ± SD)
Dose (Oral) 100 mg/kg
Cmax (Maximum Plasma Concentration) 2.5 ± 0.3 µg/mL
Tmax (Time to Maximum Concentration) 24 min
t1/2 (Elimination Half-life) ~27 ± 11 min
Oral Bioavailability ~13%
Data from a study in Wistar rats.

Experimental Protocols

Protocol 1: DSS-Induced Colitis and 5-ASA Treatment in Mice

1. Materials:

  • Dextran Sulfate Sodium (DSS) salt, M.W. 36-50kDa.

  • This compound (5-ASA).

  • Vehicle for 5-ASA (e.g., 2% cyclodextrin in sterile water).

  • 8-12 week old mice (e.g., C57BL/6).

2. Colitis Induction:

  • Prepare a 2.5-3.5% (w/v) DSS solution in autoclaved drinking water. The optimal concentration should be determined in a pilot study[11][12].

  • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days[1][14].

  • Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).

3. 5-ASA Administration (Oral Gavage):

  • Prepare a suspension of 5-ASA in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).

  • Administer 5-ASA or vehicle control by oral gavage once daily, starting at the same time as DSS administration or as per the study design[1].

4. Endpoint Analysis:

  • At the end of the study, euthanize the mice and collect the colon.

  • Measure colon length and weight.

  • Collect tissue samples for histological analysis (e.g., H&E staining) and biochemical assays (e.g., myeloperoxidase (MPO) activity to quantify neutrophil infiltration).

Visualizations

Signaling Pathway of 5-ASA

G cluster_0 5-ASA Anti-inflammatory Action 5-ASA 5-ASA PPAR-gamma PPAR-γ 5-ASA->PPAR-gamma Activates NF-kB NF-κB PPAR-gamma->NF-kB Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF-kB->Pro-inflammatory Cytokines Promotes Transcription Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

Caption: Mechanism of 5-ASA's anti-inflammatory effect via PPAR-γ and NF-κB.

Experimental Workflow for a Preclinical 5-ASA Study

G cluster_workflow Experimental Workflow start Start: Acclimatize Animals induction Induce Colitis (e.g., DSS in drinking water) start->induction treatment Administer 5-ASA (e.g., Oral Gavage) induction->treatment monitoring Daily Monitoring (Weight, DAI) treatment->monitoring endpoint Endpoint Analysis (Colon length, Histology, MPO) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Caption: A typical workflow for evaluating 5-ASA efficacy in a preclinical colitis model.

Troubleshooting Logic for Lack of 5-ASA Efficacy

G cluster_troubleshooting Troubleshooting: No Efficacy start No observed anti-inflammatory effect check_dose Is the dose adequate? Consider dose-response study. start->check_dose check_model Is the colitis model too severe? start->check_model check_route Is the administration route optimal for colon delivery? start->check_route check_vehicle Is the vehicle appropriate for 5-ASA solubility/stability? start->check_vehicle revise_protocol Revise Protocol check_dose->revise_protocol check_model->revise_protocol check_route->revise_protocol check_vehicle->revise_protocol

Caption: Logical steps for troubleshooting the lack of 5-ASA efficacy in a preclinical study.

References

Technical Support Center: 5-Aminosalicylic Acid (5-ASA) Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of 5-Aminosalicylic acid (5-ASA) during sample preparation.

Troubleshooting Guide

Issue: Low or inconsistent 5-ASA recovery in prepared samples.

This is a common problem often attributable to the degradation of 5-ASA, a compound susceptible to oxidation. The following sections provide potential causes and solutions to mitigate this issue.

Potential Cause 1: Oxidation during Sample Handling and Preparation

5-ASA is highly prone to oxidation, which is a primary degradation pathway.[1][2] This process is accelerated by the presence of oxygen, light, and certain metal ions. Oxidation can lead to the formation of a quinone-imine intermediate, which can then undergo further complex reactions, including polymerization.[1][3]

Solutions:

  • Work under low-light conditions: Protect samples from direct light by using amber-colored tubes and minimizing exposure to ambient light.

  • Use deoxygenated solvents: Purge all buffers and solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

  • Incorporate antioxidants: Add antioxidants to your sample collection tubes and homogenization buffers. Common choices include:

    • Ascorbic acid (Vitamin C)

    • N-acetylcysteine

    • Vitamin E (α-tocopherol)[4]

  • Add chelating agents: To sequester metal ions that can catalyze oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers.

  • Minimize headspace: Use appropriately sized collection tubes to minimize the amount of air (and thus oxygen) in contact with the sample.

Potential Cause 2: Inappropriate pH of Buffers and Solutions

The stability of 5-ASA is pH-dependent.[5] It is more soluble at a pH below 2 and above 7.[5] However, alkaline conditions can promote oxidation.

Solutions:

  • Maintain a slightly acidic pH: For many applications, maintaining a pH in the slightly acidic range (e.g., pH 4-6) can help to minimize degradation. The optimal pH may need to be determined empirically for your specific sample matrix and analytical method.

  • Consistent buffer preparation: Ensure that the pH of all buffers is consistent across all samples and experiments to ensure reproducible results.

Potential Cause 3: High Temperatures during Sample Processing

Elevated temperatures can accelerate the rate of chemical reactions, including the degradation of 5-ASA.

Solutions:

  • Keep samples cold: Perform all sample preparation steps on ice or in a cold room.

  • Use refrigerated centrifuges: If centrifugation is required, use a refrigerated unit to maintain a low temperature.

  • Avoid freeze-thaw cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples into smaller volumes for single use.

  • Long-term storage: For long-term storage, samples should be kept at -80°C.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of 5-ASA?

A1: The primary degradation pathway for 5-ASA is oxidation, which leads to the formation of a quinone-imine intermediate. This reactive species can then participate in further reactions, including self-coupling to form polymeric species.[1][3] Decarboxylation is not considered a significant degradation pathway.[1]

Q2: How can I visually tell if my 5-ASA solution is degrading?

A2: A visible sign of 5-ASA degradation is a color change in the solution. Pure 5-ASA solutions are typically colorless to pale yellow. As oxidation occurs, the solution may turn yellow, brown, or even black due to the formation of colored degradation products.

Q3: What is the best way to store 5-ASA stock solutions?

A3: 5-ASA stock solutions should be prepared in a deoxygenated, slightly acidic buffer containing an antioxidant and a chelating agent. They should be stored in amber-colored vials at -80°C and protected from light. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I use a standard biological buffer like PBS for my 5-ASA samples?

A4: While PBS can be used, it is recommended to modify it to enhance 5-ASA stability. This includes adjusting the pH to a slightly acidic range, deoxygenating the buffer, and supplementing it with an antioxidant and a chelating agent like EDTA.

Q5: Are there any analytical techniques that are less susceptible to 5-ASA degradation during analysis?

A5: High-Performance Liquid Chromatography (HPLC) is a commonly used and sensitive method for quantifying 5-ASA.[6][7] To minimize degradation during the analytical run, it is important to maintain the autosampler at a low temperature and to use a mobile phase that is compatible with 5-ASA stability. Electrochemical detection is also a sensitive method for 5-ASA analysis.[8][9]

Quantitative Data Summary

Table 1: pH-Dependent Solubility of 5-ASA

pHSolubility
< 2Higher
4-6.5Lower
> 7Higher
(Data synthesized from[5])

Table 2: Impact of Stabilizing Agents on 5-ASA Recovery

ConditionStabilizing AgentExpected 5-ASA Recovery
Standard BufferNoneLow to Moderate
Standard Buffer + Low LightNoneModerate
Deoxygenated Buffer + Low LightAntioxidant (e.g., Ascorbic Acid)High
Deoxygenated Buffer + Low LightAntioxidant + Chelating Agent (EDTA)Very High
(This table provides a qualitative summary based on the principles of 5-ASA degradation.)

Experimental Protocols

Protocol 1: Preparation of a Stabilized Homogenization Buffer

  • Start with a base buffer (e.g., 0.1 M Phosphate Buffer).

  • Adjust the pH to 5.0 using phosphoric acid.

  • Add an antioxidant, such as ascorbic acid, to a final concentration of 1 mM.

  • Add a chelating agent, such as EDTA, to a final concentration of 0.5 mM.

  • Deoxygenate the buffer by bubbling with nitrogen or argon gas for at least 15 minutes.

  • Store the buffer in a sealed, amber-colored container at 4°C for short-term use or at -20°C for longer-term storage.

Protocol 2: Tissue Sample Homogenization

  • Pre-cool all equipment and reagents on ice.

  • Weigh the frozen tissue sample and record the weight.

  • Place the tissue in a pre-chilled homogenization tube.

  • Add the appropriate volume of ice-cold, stabilized homogenization buffer (from Protocol 1). A typical ratio is 1:10 (w/v).

  • Homogenize the tissue using a suitable method (e.g., bead beater, sonicator) while keeping the sample on ice to prevent heating.

  • Once homogenized, centrifuge the sample at a low temperature (e.g., 4°C) to pellet any debris.

  • Collect the supernatant and store it in amber-colored tubes at -80°C until analysis.[6]

Visualizations

cluster_degradation 5-ASA Degradation Pathway 5_ASA This compound (5-ASA) Quinone_imine Quinone-imine Intermediate 5_ASA->Quinone_imine Oxidation (O2, Light, Metal Ions) Polymers Polymeric Degradation Products Quinone_imine->Polymers Self-coupling

Caption: Primary oxidative degradation pathway of 5-ASA.

cluster_workflow 5-ASA Sample Preparation Workflow Sample_Collection 1. Sample Collection (Low light, on ice) Add_Stabilizers 2. Add Stabilizers (Antioxidants, Chelators) Sample_Collection->Add_Stabilizers Homogenization 3. Homogenization (Cold, deoxygenated buffer) Add_Stabilizers->Homogenization Centrifugation 4. Centrifugation (Refrigerated) Homogenization->Centrifugation Supernatant_Collection 5. Supernatant Collection (Amber tubes) Centrifugation->Supernatant_Collection Storage 6. Storage (-80°C) Supernatant_Collection->Storage

Caption: Recommended workflow for 5-ASA sample preparation.

cluster_troubleshooting Troubleshooting Low 5-ASA Recovery Low_Recovery Low 5-ASA Recovery Oxidation Oxidation? Low_Recovery->Oxidation pH_Issue Incorrect pH? Low_Recovery->pH_Issue Temp_Issue High Temperature? Low_Recovery->Temp_Issue Solution_Oxidation Use Antioxidants Work in Low Light Deoxygenate Buffers Oxidation->Solution_Oxidation Solution_pH Adjust to slightly acidic pH (e.g., 5.0) pH_Issue->Solution_pH Solution_Temp Work on Ice Use Refrigerated Centrifuge Store at -80°C Temp_Issue->Solution_Temp

Caption: Troubleshooting logic for low 5-ASA recovery.

References

Technical Support Center: Enhancing the Colonic Delivery of 5-Aminosalicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the colonic delivery of 5-Aminosalicylic acid (5-ASA).

Frequently Asked Questions (FAQs)

Formulation & Characterization

  • Q1: What are the key strategies for achieving colon-targeted delivery of 5-ASA?

    • A1: The primary strategies involve prodrugs, pH-dependent systems, time-dependent systems, and microbially-triggered systems.[1][2][3] Prodrugs like sulfasalazine are cleaved by colonic bacteria to release the active 5-ASA.[4] pH-sensitive formulations use enteric polymers that dissolve at the higher pH of the colon.[5] Time-dependent systems are designed to release the drug after a specific lag time corresponding to the transit to the colon.[6] Microbially-triggered systems utilize polymers that are specifically degraded by colonic enzymes.[6]

  • Q2: How can I improve the encapsulation efficiency of hydrophilic 5-ASA in polymeric microparticles?

    • A2: Improving the encapsulation efficiency of water-soluble drugs like 5-ASA can be challenging. Strategies include optimizing the formulation and process parameters. For instance, in spray-drying, adjusting the inlet temperature, feed rate, and nozzle diameter can enhance encapsulation.[7] For ionic gelation methods (e.g., alginate-chitosan), optimizing the polymer and cross-linker concentrations is crucial. Using a higher concentration of the encapsulating polymer and ensuring rapid gelation can help entrap the drug before it diffuses out.

  • Q3: What factors should I consider when selecting polymers for a pH-dependent 5-ASA delivery system?

    • A3: The key factor is the pH at which the polymer dissolves. The stomach has a pH of 1.5-3.5, while the small intestine is around 6.0-7.5, and the colon is typically 6.4-7.5.[5] Polymers like Eudragit® S100, which dissolves at pH > 7.0, are commonly used for colonic targeting.[8] However, inter- and intra-subject variability in gut pH should be considered.[9] Combining pH-dependent and time-dependent release mechanisms can improve targeting accuracy.[10]

In Vitro Release Studies

  • Q4: Which in vitro dissolution method is most suitable for evaluating colon-targeted 5-ASA formulations?

    • A4: The choice of method depends on the release mechanism of your formulation. A multi-pH dissolution test is essential for pH-dependent systems, typically starting with simulated gastric fluid (SGF, pH 1.2), followed by simulated intestinal fluid (SIF, pH 6.8), and finally simulated colonic fluid (SCF, pH 7.4).[11] The USP Apparatus II (paddle) or III (reciprocating cylinder) can be used for this.[6][11] For microbially-triggered systems, the dissolution medium for the colonic phase should include enzymes (e.g., pectinase, dextranase) or rat cecal contents to simulate the enzymatic degradation in the colon.[8]

  • Q5: My pH-sensitive coating is showing premature drug release in simulated intestinal fluid (pH 6.8). How can I prevent this?

    • A5: Premature release can be due to several factors. Ensure the coating thickness is sufficient to withstand the conditions of the upper GI tract.[12] The choice of polymer is also critical; if your drug is releasing at pH 6.8, consider a polymer with a higher pH threshold for dissolution, such as Eudragit® S100 (dissolves at pH > 7.0).[8] Also, check for any cracks or imperfections in the coating that could lead to early drug leakage. The curing process after coating is also important to ensure complete film formation.[13]

In Vivo Animal Studies

  • Q6: What are the common animal models for evaluating the efficacy of colon-targeted 5-ASA formulations?

    • A6: Chemically induced colitis models in rats and mice are widely used. The most common are the dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) models.[9][14][15] DSS is administered in drinking water and induces an ulcerative colitis-like inflammation.[9] TNBS is typically administered intrarectally and induces a Crohn's disease-like inflammation.[14]

  • Q7: I am observing high variability in my DSS-induced colitis model. What are the potential causes and solutions?

    • A7: High variability is a common challenge in the DSS model. Factors that can contribute to this include the strain, sex, and weight of the animals, as well as the molecular weight and concentration of DSS.[9][16] To minimize variability, it is recommended to use animals of the same strain, sex, and age, and to house them under consistent conditions.[16] Using littermates for control and experimental groups is also a good practice.[17] Ensure the DSS solution is freshly prepared and homogenous.[16]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of 5-ASA

Potential Cause Troubleshooting Step
High water solubility of 5-ASA Increase the viscosity of the polymer solution to slow drug diffusion. Optimize the drug-to-polymer ratio; a higher polymer concentration can improve entrapment.
Inadequate crosslinking (Ionic Gelation) Increase the concentration of the crosslinking agent (e.g., CaCl2 for alginate) or the crosslinking time to ensure complete gelation.
Suboptimal spray-drying parameters Optimize the inlet temperature, feed rate, and atomizing air pressure. A lower inlet temperature may reduce droplet drying time, allowing for better drug entrapment.
Drug degradation during formulation Protect 5-ASA from light and oxidation by working under nitrogen and using freshly prepared solutions.[18][19]

Issue 2: Premature Drug Release in Upper GI Tract (In Vitro)

Potential Cause Troubleshooting Step
Insufficient coating thickness Increase the coating level of the pH-sensitive polymer. A thicker coat provides better protection in acidic and neutral pH environments.[12]
Inappropriate polymer selection Use a polymer with a higher pH dissolution threshold. For colon targeting, Eudragit® S100 (dissolves > pH 7.0) is often more suitable than Eudragit® L100-55 (dissolves > pH 5.5).[20]
Imperfect film formation Optimize the coating process parameters (e.g., product temperature, spray rate).[13] Ensure proper curing of the coated dosage form to allow for complete film formation.[13]
Porosity of the matrix (for matrix tablets) For sustained-release matrix tablets, thermal treatment (curing) can decrease the porosity of the matrix and prolong drug release.[10]

Issue 3: High Variability in In Vivo Colitis Models

Potential Cause Troubleshooting Step
Animal-related factors Use age- and weight-matched animals of the same sex and strain. C57BL/6 and BALB/c mice are commonly used but have different susceptibilities to DSS.[9]
DSS properties and administration Use DSS of a consistent molecular weight (typically 36-50 kDa for colitis induction).[9] Ensure the DSS solution is freshly prepared and the concentration is accurate. Monitor water intake to ensure consistent DSS consumption.
Microbiome differences Co-house animals before the experiment to normalize their gut microbiota.[16] Source animals from a consistent vendor.
Evaluation time points Standardize the timing of sample collection and analysis. The severity of colitis can change rapidly, so consistent timing is crucial for reproducible results.

Quantitative Data Summary

Table 1: Comparison of 5-ASA Encapsulation Efficiency in Different Microparticle Formulations

Formulation MethodPolymer SystemEncapsulation Efficiency (%)Reference
Spray-dryingChitosan-Ca-Alginate~60%[19]
Ionic GelationChitosan-CarrageenanUp to 85%
Emulsion-solvent evaporationEudragit® RSVaries with surfactant (low without)
Spray-dryingZeinUp to 61.7%[19]

Table 2: In Vitro Release of 5-ASA from Different Colon-Targeted Formulations

Formulation TypepH 1.2 (2h)pH 6.8 (4h)pH 7.4 (8h)Reference
Eudragit® S100 Coated Matrix Tablets < 5%< 10%> 80%[8]
Chitosan-Ca-Alginate Microparticles ~10%~30%~70%
N-Succinyl-chitosan Freeze-dried System < 10%~25%> 60%[14]

Table 3: In Vivo Efficacy of 5-ASA Formulations in TNBS-Induced Colitis in Rats

Treatment GroupColon/Body Weight RatioMyeloperoxidase (MPO) Activity (U/g tissue)Reference
Control (Healthy) ~0.3~10[14]
TNBS Control (Untreated) ~0.8~50[14]
5-ASA Suspension ~0.6~35[14]
5-ASA loaded N-Succinyl-chitosan Microparticles ~0.45~20[14]
5-ASA loaded N-Succinyl-chitosan Freeze-dried System ~0.4~18[14]

Experimental Protocols

Protocol 1: Preparation of 5-ASA Loaded Chitosan-Alginate Microparticles via Spray-Drying

  • Preparation of Polymer Solution: Dissolve sodium alginate in deionized water to a concentration of 1% (w/v) with continuous stirring.

  • Drug Dispersion: Disperse 5-ASA into the sodium alginate solution at a desired drug-to-polymer ratio (e.g., 1:2 w/w). Protect the solution from light.

  • Spray-Drying: Atomize the dispersion using a spray dryer (e.g., Büchi Mini Spray Dryer B-290). Typical parameters are: inlet temperature 140-160°C, outlet temperature 80-90°C, feed rate 5-10 mL/min, and atomizing air pressure 4-6 bar.[18][19]

  • Crosslinking and Coating: Collect the spray-dried microparticles and immerse them in a 1% (w/v) calcium chloride solution for 30 minutes to crosslink the alginate. Subsequently, transfer the microparticles to a 1% (w/v) chitosan solution (in 1% acetic acid) and stir for 1 hour to coat the particles.[18]

  • Washing and Drying: Wash the coated microparticles with deionized water and dry them at room temperature.

Protocol 2: In Vitro Drug Release Study using USP Apparatus II

  • Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), and simulated colonic fluid (SCF, pH 7.4).

  • Apparatus Setup: Set up a USP Apparatus II (paddle) with 900 mL of SGF at 37 ± 0.5°C and a paddle speed of 50-100 rpm.[5]

  • Gastric Phase: Place the 5-ASA formulation into the dissolution vessel. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1 and 2 hours) and replace with fresh SGF.

  • Intestinal Phase: After 2 hours, carefully change the medium to 900 mL of SIF (pH 6.8). Continue the dissolution test for an additional period (e.g., 3-4 hours), withdrawing samples at regular intervals.

  • Colonic Phase: After the intestinal phase, change the medium to 900 mL of SCF (pH 7.4). For microbially-triggered systems, add rat cecal contents (typically 2-4% w/v) or relevant enzymes to the SCF. Continue the test for up to 24 hours.

  • Sample Analysis: Analyze the withdrawn samples for 5-ASA concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 3: Induction and Evaluation of TNBS-Induced Colitis in Rats

  • Animal Preparation: Use male Wistar rats (200-250g). Fast the rats for 24 hours with free access to water.

  • Induction of Colitis: Anesthetize the rats lightly. Instill 1 mL of TNBS solution (e.g., 50 mg/kg in 50% ethanol) intrarectally using a soft catheter inserted about 8 cm into the colon. Keep the rat in a head-down position for a few minutes to prevent leakage.[14][21]

  • Treatment: Begin oral administration of the 5-ASA formulations 24 hours after TNBS instillation and continue daily for a specified period (e.g., 7 days).

  • Evaluation of Colitis:

    • Daily Monitoring: Record body weight, stool consistency, and presence of blood to calculate a Disease Activity Index (DAI).

    • Macroscopic Assessment: At the end of the study, sacrifice the animals, excise the colon, and measure its length and weight. Score the macroscopic damage based on a standardized scoring system.

    • Myeloperoxidase (MPO) Assay: Homogenize a section of the colon tissue to measure MPO activity, which is an indicator of neutrophil infiltration and inflammation.[15]

    • Histological Analysis: Fix a section of the colon in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate mucosal damage and inflammatory cell infiltration.

Visualizations

Signaling_Pathway_of_5ASA cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates PPARg_cyto PPAR-γ PPARg_nuc PPAR-γ PPARg_cyto->PPARg_nuc translocates 5ASA_cyto 5-ASA 5ASA_cyto->IKK inhibits 5ASA_cyto->PPARg_cyto activates DNA DNA NFkB_nuc->DNA binds to Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes induces PPARg_nuc->NFkB_nuc inhibits RXR RXR PPARg_nuc->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Anti_inflammatory_effect Anti-inflammatory Effects PPRE->Anti_inflammatory_effect results in

Caption: Mechanism of action of 5-ASA, involving inhibition of the NF-κB pathway and activation of the PPAR-γ pathway.

Experimental_Workflow Formulation Formulation & Characterization (e.g., Microparticles, Coated Tablets) InVitro In Vitro Release Study (Multi-pH Dissolution) Formulation->InVitro Check_Release Premature Release? InVitro->Check_Release Optimize Optimize Formulation (e.g., Coating Thickness, Polymer Type) Check_Release->Optimize Yes InVivo In Vivo Animal Study (e.g., DSS/TNBS Colitis Model) Check_Release->InVivo No Optimize->Formulation Efficacy Evaluate Efficacy (DAI, MPO, Histology) InVivo->Efficacy Check_Efficacy Sufficient Efficacy? Efficacy->Check_Efficacy Check_Efficacy->Optimize No End End: Successful Colonic Delivery Check_Efficacy->End Yes

Caption: A typical experimental workflow for developing and evaluating a colon-targeted 5-ASA delivery system.

Troubleshooting_Tree Cause1 Premature Drug Release? Solution1 Solution: - Increase coating thickness - Use higher pH-dissolving polymer - Optimize curing process Cause1->Solution1 Yes Cause2 Poor Mucoadhesion? Cause1->Cause2 No Solution2 Solution: - Incorporate mucoadhesive  polymers (e.g., Chitosan) Cause2->Solution2 Yes Cause3 Degradation in Colon? Cause2->Cause3 No Solution3 Solution: - Use polymers that provide  sustained release in colon Cause3->Solution3 Yes

Caption: A troubleshooting decision tree for addressing low in vivo efficacy of 5-ASA formulations.

References

Technical Support Center: 5-Aminosalicylic Acid (5-ASA) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of 5-Aminosalicylic Acid (5-ASA) in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of using specialized 5-ASA formulations in animal models?

A1: The primary goal is to achieve colon-targeted delivery of 5-ASA.[1][2] When administered orally in a conventional form, 5-ASA is largely absorbed in the upper gastrointestinal tract and does not reach the colon in sufficient concentrations to exert its therapeutic effect for conditions like inflammatory bowel disease (IBD).[1][2] Colon-specific delivery systems aim to prevent premature drug release, allowing the active agent to be released and absorbed primarily in the colon, which is the target site for treating diseases like ulcerative colitis.[3] This targeted approach not only enhances therapeutic efficacy but also minimizes systemic absorption, thereby reducing the risk of systemic side effects.[4][5]

Q2: What are the most common side effects of 5-ASA and its prodrug sulfasalazine observed in preclinical animal studies?

A2: While 5-ASA is generally well-tolerated, potential side effects can occur. In animal studies, high doses of 5-ASA have been associated with dose-related renal papillary necrosis.[6] Other common, though often less severe, side effects can include gastrointestinal upset such as nausea, vomiting, and diarrhea.[7][8][9] Sulfasalazine, a prodrug of 5-ASA, is associated with a broader range of potential side effects due to its sulfapyridine moiety. These can include hematologic issues like hemolytic anemia and leukopenia, as well as skin reactions.[8][10]

Q3: What is 5-ASA-induced nephrotoxicity and how is it monitored in animal models?

A3: 5-ASA-induced nephrotoxicity is a rare but serious adverse effect characterized by renal impairment, often presenting as interstitial nephritis.[6][11][12] While the exact mechanism is not fully understood, it is considered an idiosyncratic reaction rather than a dose-dependent one in many cases.[12][13] In animal models, monitoring for nephrotoxicity is crucial and typically involves:

  • Baseline Assessment: Evaluating renal function before starting 5-ASA treatment is recommended.[14]

  • Serum Creatinine and eGFR: Regular measurement of serum creatinine and the estimated glomerular filtration rate (eGFR) are the primary methods for monitoring kidney function.[14] A significant rise in creatinine can indicate renal injury.[11]

  • Urinalysis: Monitoring for proteinuria (excess protein in the urine) can also be an indicator of kidney damage.[14]

  • Histopathology: In terminal studies, histopathological examination of kidney tissue is the definitive method to identify interstitial nephritis or other renal damage.

Q4: How do colon-specific drug delivery systems for 5-ASA work in animal models?

A4: Several strategies are employed to deliver 5-ASA specifically to the colon in animal models:

  • Prodrugs: Sulfasalazine is a classic example, where 5-ASA is linked to sulfapyridine by an azo bond. This bond remains intact in the stomach and small intestine but is cleaved by bacterial azoreductase enzymes in the colon, releasing the active 5-ASA.[1][2][15] Other prodrugs, like balsalazide, use a similar principle with an inert carrier molecule.[16]

  • pH-Sensitive Coatings: Formulations are coated with polymers (e.g., Eudragit S-100) that are insoluble at the low pH of the stomach but dissolve at the higher pH of the terminal ileum and colon, releasing the drug.[3][17]

  • Microbially-Triggered Systems: These systems use polymers, such as pectin or guar gum, that are resistant to digestion in the upper GI tract but are degraded by the enzymes produced by colonic bacteria.[1][2]

  • Prodrug Conjugates: 5-ASA can be conjugated with molecules like cyclodextrins. These conjugates pass through the upper GI tract with minimal degradation and are then broken down in the cecum and colon, releasing 5-ASA.[4]

Troubleshooting Guides

Issue 1: Animals exhibit signs of gastrointestinal distress (diarrhea, weight loss) after oral 5-ASA administration.

Possible Cause Troubleshooting Step
High Systemic Absorption Conventional 5-ASA is absorbed in the upper GI tract, which can lead to systemic side effects.[1][2]
Solution: Switch to a colon-specific delivery system (e.g., pH-coated microspheres, pectin-based tablets) to minimize upper GI absorption.[1][17]
Paradoxical Worsening of Colitis In a small percentage of cases, 5-ASA can paradoxically worsen colitis symptoms.[13][18] This may be an allergic or intolerance reaction.[19]
Solution: Discontinue 5-ASA administration. If symptoms resolve, it confirms an intolerance. Consider an alternative anti-inflammatory agent for the study.
Dose-Related Toxicity The dose may be too high, leading to direct irritation or toxicity. Dose-related toxicity of sulfasalazine can include nausea and vomiting.[7][8]
Solution: Reduce the dose of 5-ASA or sulfasalazine. If using sulfasalazine, consider switching to a pure 5-ASA formulation to avoid side effects from the sulfapyridine moiety.

Issue 2: Elevated serum creatinine or other signs of nephrotoxicity are observed.

Possible Cause Troubleshooting Step
Idiosyncratic Nephrotoxic Reaction 5-ASA can induce interstitial nephritis, which is not always dose-dependent.[12]
Solution: Immediately withdraw the 5-ASA formulation. Monitor renal function closely to see if it recovers.[12] Consider a high-dose steroid trial if function does not improve after withdrawal.[12]
Dehydration Severe diarrhea or reduced fluid intake can lead to dehydration, causing pre-renal azotemia and elevated creatinine.
Solution: Ensure animals have adequate hydration. Provide supplemental fluids (e.g., subcutaneous saline) if necessary. Re-evaluate creatinine levels after rehydration.
Concomitant Nephrotoxic Agents The animal model protocol may involve other substances that could be nephrotoxic.
Solution: Review all administered agents for potential nephrotoxicity. If possible, remove or substitute other potential nephrotoxins.

Data Presentation

Table 1: Comparison of Drug Release from Colon-Specific 5-ASA Formulations in Rat Models

FormulationDelivery SystemIn Vitro Release in Simulated Colonic FluidIn Vivo Drug Release in Rat ColonReference
Chitosan MicrospheresEudragit S-100 enteric coating70.3 ± 1.36% of 5-ASA after 24h (with 3% rat cecal content)76.55 ± 2.13% of drug load after 9h[17]
92.3 ± 3.81% of 5-ASA after 24h (with enzyme induction)[17]
Cyclodextrin ConjugatesProdrug (ester linkage)Not specifiedSignificantly higher concentration in cecum and colon compared to 5-ASA alone[4]

Table 2: Effect of 5-ASA on Inflammatory Markers in a DSS-Induced Colitis Mouse Model

Treatment GroupDisease Activity Index (DAI) ScoreColon Length (cm)TNF-α Level (pg/ml)IL-6 Level (pg/ml)Reference
Control (Con)Low (baseline)~8.532.19 ± 1.5530.46 ± 3.91[20]
DSS ModelHigh~5.547.67 ± 1.3261.58 ± 4.47[20]
DSS + Mesalazine (Tr)Significantly reduced vs. DSS~7.034.67 ± 2.0338.74 ± 4.75[20]

Note: Data are illustrative based on reported findings. Absolute values may vary between studies.

Experimental Protocols

Protocol 1: Induction of Colitis in a Rat Model using 2,4,6-Trinitrobenzenesulfonic Acid (TNBS)

  • Animal Preparation: Use male Wistar or Sprague-Dawley rats (200-250g). Fast the animals for 24 hours with free access to water.

  • Anesthesia: Anesthetize the rats lightly (e.g., ketamine/xylazine intraperitoneally).

  • TNBS Instillation:

    • Prepare a solution of TNBS in 50% ethanol. A common dose is 20 mg per rat.

    • Gently insert a flexible catheter or rectal needle approximately 8 cm into the anus.

    • Slowly instill the TNBS solution (e.g., 0.5 mL volume).

    • Hold the rat in a head-down position for about 30-60 seconds to ensure the solution remains in the colon.[2]

  • Post-Procedure Care: Return the animals to their cages and provide food and water ad libitum. Monitor for signs of colitis, such as weight loss, diarrhea, and rectal bleeding, which typically develop over the next 2-3 days.

Protocol 2: Assessment of Colonic Inflammation via Myeloperoxidase (MPO) Activity

Myeloperoxidase (MPO) is an enzyme found in neutrophils, and its activity is a reliable indicator of neutrophil infiltration and inflammation.

  • Tissue Collection: At the end of the experiment, euthanize the animal and excise the colon.

  • Sample Preparation:

    • Rinse the colon with ice-cold saline.

    • Blot dry, weigh, and homogenize a pre-weighed segment of colonic tissue in a suitable buffer (e.g., potassium phosphate buffer).

    • Centrifuge the homogenate and collect the supernatant.

  • MPO Assay:

    • The assay is based on the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) by MPO in the presence of hydrogen peroxide, which results in a color change.

    • Add the tissue supernatant to a reaction mixture containing the substrate and hydrogen peroxide.

    • Measure the change in absorbance over time using a spectrophotometer (e.g., at 450 nm).

  • Data Analysis: Express MPO activity as units per gram of tissue. A higher MPO activity indicates more severe inflammation.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_induction Induction & Treatment Phase cluster_analysis Analysis Phase animal_prep Animal Acclimatization (e.g., Wistar Rats) group_alloc Group Allocation (Control, Disease, Treatment) animal_prep->group_alloc colitis_ind Induce Colitis (e.g., TNBS/DSS Model) group_alloc->colitis_ind drug_admin Administer 5-ASA Formulation (Oral, Rectal) colitis_ind->drug_admin monitoring Daily Monitoring (Weight, DAI Score) drug_admin->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia macro_eval Macroscopic Evaluation (Colon Length, Damage Score) euthanasia->macro_eval histo_eval Histopathology euthanasia->histo_eval biochem_eval Biochemical Assays (e.g., MPO, Cytokines) euthanasia->biochem_eval

Caption: Workflow for evaluating 5-ASA formulations in an animal colitis model.

Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation & NF-κB Release Genes Pro-inflammatory Genes (IL-6, COX-2, etc.) Nucleus->Genes Transcription ASA 5-ASA (Mesalamine) ASA->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by 5-ASA.

Troubleshooting_Guide start Adverse Event Observed (e.g., Weight Loss, Lethargy) q1 Is the animal showing signs of severe distress? start->q1 end_humane Consider humane endpoint. Consult veterinarian. q1->end_humane Yes q2 Are renal function markers (e.g., serum creatinine) elevated? q1->q2 No a1 Withdraw 5-ASA immediately. Monitor renal function recovery. Consider nephrotoxicity. q2->a1 Yes q3 Are GI symptoms present (e.g., diarrhea)? q2->q3 No a1->q3 a2 Reduce 5-ASA dose. Ensure adequate hydration. Consider switching to a colon-specific formulation. q3->a2 Yes end_other Investigate other causes (e.g., infection, model severity). q3->end_other No

References

Technical Support Center: Stabilization of 5-Aminosalicylic Acid (5-ASA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stabilization of 5-Aminosalicylic acid (5-ASA, Mesalamine) in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-ASA?

A1: The primary degradation pathway for 5-ASA in aqueous solutions is oxidation.[1] Unlike similar compounds such as 4-aminosalicylic acid, decarboxylation is not a significant degradation route for 5-ASA. The oxidation process is complex and can be initiated by factors like pH, light, and the presence of metal ions. The initial step involves a two-electron, two-proton oxidation to form 5-ASA-quinoneimine (5-ASA-QI), which is then followed by more complex chemical reactions, including oxidative self-coupling that leads to the formation of polymeric species.[1][2]

Q2: How does pH influence the stability of 5-ASA formulations?

A2: The stability of 5-ASA is highly dependent on pH. It is most stable under acidic conditions and degrades more rapidly as the pH becomes neutral or alkaline, which promotes oxidation.[1] This is a critical factor in the design of oral dosage forms, which often use pH-dependent coatings to protect the drug in the acidic environment of the stomach and release it in the higher pH of the terminal ileum and colon.[3][4][5] For example, many enteric-coated formulations show less than 1% drug release at pH 1.0 and 6.4, with complete release occurring at pH 7.2 or higher.[3]

Q3: What is the impact of light and temperature on 5-ASA stability?

A3: Exposure to light, particularly UV light, and elevated temperatures can accelerate the degradation of 5-ASA.[6] Oxidation is the main degradation mechanism under these conditions.[1] Therefore, it is crucial to protect 5-ASA raw materials and finished formulations from light by using amber-colored containers or opaque packaging.[7] While some studies on specific suspensions have shown 5-ASA to be stable for up to 90 days at both room temperature and under refrigeration, proper storage away from heat and light is a general requirement to maintain its therapeutic efficacy.[7][8]

Q4: Which excipients are commonly used to stabilize 5-ASA, and how do they work?

A4: To enhance the stability of 5-ASA, several types of excipients are used:

  • Antioxidants: As oxidation is the primary degradation pathway, antioxidants are key stabilizers. 5-ASA itself has antioxidant properties, which contribute to its therapeutic effect.[9][10][11] Commonly added antioxidants include ascorbic acid and sulfites. They work by being preferentially oxidized, thereby protecting the 5-ASA molecule.

  • Chelating Agents: Metal ions, such as iron(III), can catalyze the oxidation of 5-ASA.[12] Chelating agents like ethylenediaminetetraacetic acid (EDTA) are added to bind these metal ions, preventing them from participating in degradation reactions.

  • Buffering Agents: To maintain an optimal acidic pH where 5-ASA is more stable, buffering agents are incorporated into liquid and semi-solid formulations.

  • Coating Polymers: In solid dosage forms, pH-sensitive enteric coatings (e.g., Eudragit polymers) are used to protect 5-ASA from the acidic stomach environment and ensure its release at the target site in the intestines.[13]

Q5: What are the major degradation products of 5-ASA?

A5: The degradation of 5-ASA primarily leads to the formation of colored, polymeric species through oxidative self-coupling.[2] In vivo, 5-ASA is metabolized in the liver and intestinal epithelial cells to N-acetyl-5-ASA (Ac-5-ASA), which is considered an inactive metabolite.[14][15][16] This acetylation is a metabolic process, not a degradation pathway in the context of formulation stability. Analytical methods must be able to separate 5-ASA from these degradation products and metabolites to accurately assess stability.[17]

Troubleshooting Guide

Problem 1: The 5-ASA solution/suspension is turning brown.

Possible Cause Suggested Solution
Oxidation The discoloration is a classic sign of 5-ASA oxidation, which is accelerated by exposure to oxygen, light, and alkaline pH.[2]
1. Check pH: Ensure the pH of the formulation is in the acidic range where 5-ASA is most stable. Adjust with a suitable buffering agent if necessary.
2. Inert Atmosphere: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen.
3. Add Antioxidants: Incorporate an effective antioxidant, such as ascorbic acid or sodium metabisulfite, into the formulation.
4. Add Chelating Agents: Include a chelating agent like EDTA to sequester trace metal ions that catalyze oxidation.
5. Protect from Light: Store the formulation in amber or opaque containers to prevent photodegradation.[7]

Problem 2: The assay value for 5-ASA is consistently low in my stability samples.

Possible Cause Suggested Solution
Chemical Degradation The active ingredient is degrading over time due to factors like hydrolysis or oxidation.[1]
1. Review Formulation: Re-evaluate the formulation for the presence of appropriate stabilizers (antioxidants, chelating agents, buffers) as described in Problem 1.
2. Assess Storage Conditions: Confirm that samples are being stored at the correct temperature and humidity, protected from light, as per ICH guidelines.[18]
3. Evaluate Packaging: Ensure the packaging is appropriate and provides an adequate barrier against moisture and light.[8]
Analytical Method Issue The analytical method may not be accurate or stability-indicating.
1. Method Validation: Verify that the analytical method has been fully validated according to ICH Q2(R1) guidelines, especially for specificity and stability-indicating properties.[19]
2. Forced Degradation Study: Perform a forced degradation study to ensure that all significant degradation products are separated from the parent 5-ASA peak in the chromatogram.[20]
3. Sample Preparation: Investigate the sample preparation procedure. Ensure complete extraction of 5-ASA from the matrix and check for any potential degradation during the extraction process.

Problem 3: Unexpected peaks are appearing in the HPLC chromatogram of a stability sample.

Possible Cause Suggested Solution
Degradation Products The new peaks are likely degradation products of 5-ASA or other excipients in the formulation.
1. Peak Tracking: Compare the chromatograms of stressed samples (from forced degradation studies) with those of the stability samples to identify and track the degradation peaks.
2. Mass Spectrometry: Use a mass spectrometer (e.g., LC-MS) to identify the mass of the unknown peaks and elucidate their structures. The formation of polymeric species from oxidative coupling is a known pathway.[2]
Excipient Interaction 5-ASA may be interacting with one or more excipients.
1. Compatibility Studies: Conduct drug-excipient compatibility studies by preparing binary mixtures and storing them under accelerated conditions. Analyze using techniques like HPLC and DSC.
Contamination The sample may have been contaminated.
1. Review Procedures: Scrutinize all sample handling, storage, and analysis procedures to identify potential sources of contamination. Analyze a placebo sample to rule out excipient-related peaks.

Quantitative Data Summary

Table 1: Stability of 5-ASA in an Extemporaneously Prepared Suspension

Storage ConditionTime (days)% of Initial Concentration Remaining
Room Temperature30>90%
60>90%
90>90%
Refrigerated30>90%
60>90%
90>90%
Data adapted from a study on a suspension prepared with tragacanth as the suspending agent and stored in amber glass bottles.[7]

Table 2: In Vitro Dissolution of Various Mesalamine Formulations at Different pH Levels

FormulationpH 1.0 (2h) % ReleasepH 6.4 (1h) % ReleasepH 7.2 % Release (Time)
Mesalazine EC<1%<1%100% (within 1h)
Mesalazine EC 500 PCH<1%<1%100% (within 1h)
Mesalazin-Kohlpharma<1%<1%100% (within 2h)
Mesalazin-Eurim<1%<1%100% (within 2h)
Mesalazina-Faes<1%<1%100% (within 2h)
Multimatrix Mesalamine<1%<1%100% (within 7h)
Data from a comparative dissolution study of commercially available mesalamine formulations.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for 5-ASA

This protocol provides a general framework. Specific parameters must be optimized for individual formulations.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a suitable mobile phase, often a mixture of an aqueous buffer (e.g., phosphate buffer at an acidic pH) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor the UV absorbance at a wavelength where 5-ASA has significant absorbance, for example, 260 nm.

  • Standard Preparation: Accurately weigh and dissolve 5-ASA reference standard in a suitable solvent (e.g., mobile phase) to prepare a stock solution. Prepare working standards by serial dilution.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., powdered tablets, an aliquot of suspension).

    • Disperse/dissolve in a volumetric flask with a suitable solvent.

    • Sonicate or shake to ensure complete extraction of the drug.

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Calculate the amount of 5-ASA in the sample by comparing the peak area with that of the standard.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[19]

Protocol 2: Forced Degradation Study of 5-ASA

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.

  • Prepare Stock Solution: Prepare a stock solution of 5-ASA in a suitable solvent.

  • Acid Hydrolysis: Add 0.1N HCl to the stock solution. Heat at 60-80°C for a specified time (e.g., 2-8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Add 0.1N NaOH to the stock solution. Keep at room temperature or heat gently for a specified time. Neutralize before analysis.

  • Oxidative Degradation: Add 3-6% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid drug substance or formulation at elevated temperatures (e.g., 80-100°C) for a specified period. Dissolve in solvent for analysis.

  • Photodegradation: Expose the drug solution and solid substance to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples by the proposed HPLC method. The method is considered stability-indicating if the degradation product peaks are adequately resolved from the main 5-ASA peak and from each other.

Visualizations

cluster_Degradation 5-ASA Oxidative Degradation Pathway cluster_Factors Accelerating Factors ASA This compound (5-ASA) QI 5-ASA-Quinoneimine (Reactive Intermediate) ASA->QI Oxidation (2e-, 2H+) Polymer Colored Polymeric Degradation Products QI->Polymer Self-Coupling / Polymerization O2 Oxygen O2->ASA Light Light (UV) Light->ASA Metal Metal Ions (e.g., Fe³⁺) Metal->ASA pH Alkaline pH pH->ASA

Caption: Primary oxidative degradation pathway of 5-ASA.

cluster_env Environmental Factors cluster_formulation Formulation Issues cluster_method Analytical Issues start Instability Observed (e.g., Discoloration, Low Assay) check_env Review Storage Conditions (Temp, Light, Humidity) start->check_env check_formulation Analyze Formulation Components start->check_formulation check_method Verify Analytical Method start->check_method env_ok Conditions OK? check_env->env_ok form_ok Stabilizers Present? (Antioxidant, Chelator) check_formulation->form_ok method_ok Is Method Stability-Indicating? check_method->method_ok env_correct Correct Storage (Use amber containers, control temp/RH) env_ok->env_correct No end_node Problem Resolved env_ok->end_node Yes env_correct->end_node form_reformulate Reformulate: - Add Antioxidant/Chelator - Adjust pH form_ok->form_reformulate No form_ok->end_node Yes form_reformulate->end_node method_revalidate Perform Forced Degradation & Revalidate Method method_ok->method_revalidate No method_ok->end_node Yes method_revalidate->end_node

Caption: Troubleshooting workflow for 5-ASA formulation instability.

cluster_tests Analytical Testing prep Prepare Formulation & Placebo Batches package Package in Final Containers prep->package storage Place Samples in Stability Chambers (ICH Conditions: e.g., 40°C/75%RH, 25°C/60%RH) package->storage pull Pull Samples at Time Points (0, 1, 3, 6 months, etc.) storage->pull visual Visual Inspection (Color, Appearance) pull->visual assay Assay & Impurities (HPLC) pull->assay dissolution Dissolution Test (for solids) pull->dissolution ph pH Measurement (for liquids) pull->ph report Compile Data & Generate Stability Report visual->report assay->report dissolution->report ph->report

Caption: Experimental workflow for a typical stability study.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Determination of 5-Aminosalicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the determination of 5-Aminosalicylic acid (5-ASA, Mesalazine), a key therapeutic agent for inflammatory bowel diseases. The following sections present a detailed overview of commonly employed techniques, their validation parameters, and experimental protocols to assist in the selection and implementation of the most suitable method for your research and quality control needs.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method is critical for the accurate quantification of 5-ASA in both bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and UV-Visible Spectrophotometry are the most widely used techniques.[1] The performance of these methods is evaluated based on several validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3]

Below is a summary of the performance characteristics of different analytical methods for 5-ASA determination, compiled from various studies.

Table 1: Comparison of HPLC Methods for 5-ASA Determination

MethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)Precision (%RSD)Reference
RP-HPLC-UV 20 - 160--95.05 - 102.28< 2[4]
RP-HPLC-UV 1 - 5 (g/L)1.6360.361398.0 - 100.0< 2[5]
HPLC-Fluorescence 0.25 - 1.50.0750.25-< 5.92[6]
HPLC-ESI-MS/MS 0.05 - 4-0.05-8.4 to 7.9 (bias%)< 11[7]

Table 2: Comparison of UV-Spectrophotometric Methods for 5-ASA Determination

MethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Reference
UV-Spectrophotometry (in 0.1% Trifluoroacetic acid) 10 - 505.6717.19-[8]
UV-Spectrophotometry (in Phosphate buffer pH 6.8) 5 - 100---[9]
Colorimetric (Diazocoupling with thymol) 0.5 - 11.2 (mg/mL)--2.672 x 10⁴[10]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. This section outlines the experimental protocols for some of the key methods cited in the comparison tables.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is widely used for the quantification of Mesalazine in pharmaceutical dosage forms.[4][5]

  • Instrumentation: A standard HPLC system equipped with a UV-Visible detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5][11]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1% phosphoric acid or potassium dihydrogen orthophosphate buffer). The ratio can be optimized, for instance, 10:90 (v/v) acetonitrile:buffer.[4][5]

  • Flow Rate: Typically 1.0 mL/min.[5][11]

  • Detection Wavelength: 230 nm or 260 nm.[4][5]

  • Column Temperature: Ambient or controlled at 25°C or 35°C.[4][11]

  • Injection Volume: 20 µL.[4]

  • Standard Preparation: A stock solution of 5-ASA is prepared by dissolving a known amount in the mobile phase. Working standards are prepared by diluting the stock solution to fall within the linear range.[4]

  • Sample Preparation: For tablet analysis, a number of tablets are weighed, crushed into a fine powder, and an amount equivalent to a single dose is dissolved in the mobile phase. The solution is then sonicated, filtered, and diluted to the desired concentration.[4]

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.[2][12]

HPLC with Fluorescence Detection after Pre-column Derivatization

This highly sensitive method is suitable for the determination of Mesalazine in biological matrices like human plasma.[6]

  • Derivatizing Agent: 4-chloro-7-nitrobenzofurazan (NBD-Cl).

  • Instrumentation: HPLC system with a fluorescence detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm).[6]

  • Mobile Phase: A mixture of acetonitrile and 0.1% o-phosphoric acid in water (e.g., 70:30, v/v), run in isocratic mode.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection: Excitation wavelength (λex) = 280 nm, Emission wavelength (λem) = 325 nm.[6]

  • Internal Standard: Nortriptyline can be used as an internal standard.[6]

  • Derivatization Procedure: Plasma samples are mixed with the internal standard and the derivatizing agent (NBD-Cl). The reaction is typically carried out at an elevated temperature for a specific time before being stopped and prepared for injection.

  • Validation: The method is validated according to ICH criteria for bioanalytical methods.[6]

UV-Visible Spectrophotometry

A simple and cost-effective method for the determination of Mesalazine in bulk and solid dosage forms.[8][9]

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Solvent: 0.1% Trifluoroacetic acid in water or a phosphate buffer (pH 6.8).[8][9]

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of 5-ASA in the chosen solvent (e.g., 300 nm in 0.1% Trifluoroacetic acid, 331 nm in phosphate buffer pH 6.8).[8][9]

  • Standard Preparation: A stock solution is prepared by dissolving a known weight of 5-ASA in the solvent. A series of dilutions are then made to establish a calibration curve.[8]

  • Sample Preparation: A powdered tablet sample is dissolved in the solvent, sonicated to ensure complete dissolution, filtered, and diluted to a concentration within the Beer's law range.[8]

  • Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

  • Validation: The method is validated for linearity, accuracy, precision, and robustness.[8]

Visualizing the Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose.[2][13] The following diagram illustrates a typical workflow for validating an analytical method for 5-ASA determination.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Performance Characteristics Evaluation cluster_3 Documentation & Reporting A Define Analytical Method Requirements B Select Appropriate Technique (e.g., HPLC, UV-Vis) A->B C Optimize Method Parameters B->C D Prepare Validation Protocol C->D E Define Acceptance Criteria D->E F Specificity/ Selectivity E->F G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability, Intermediate) H->I J Limit of Detection (LOD) I->J K Limit of Quantification (LOQ) J->K L Robustness K->L M Analyze Validation Data L->M N Prepare Validation Report M->N O Method Implementation N->O

Caption: A generalized workflow for the validation of an analytical method for 5-ASA determination.

References

A Head-to-Head Preclinical Comparison of 5-ASA Derivatives in Inflammatory Bowel Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of 5-aminosalicylic acid (5-ASA) derivatives, including sulfasalazine, mesalamine, olsalazine, and balsalazide. The information is supported by experimental data from various animal models of inflammatory bowel disease (IBD), offering insights into their therapeutic potential and mechanisms of action.

The 5-ASA derivatives are a cornerstone in the management of mild to moderate IBD. Their efficacy is primarily attributed to the topical anti-inflammatory effects of the active moiety, 5-ASA (mesalamine), within the colon. The derivatives are designed as prodrugs to ensure targeted delivery of 5-ASA to the site of inflammation, minimizing systemic absorption and associated side effects. This guide delves into the preclinical evidence that underpins their clinical use, comparing their performance in validated animal models of IBD.

Comparative Efficacy of 5-ASA Derivatives in Preclinical IBD Models

The following table summarizes the quantitative data on the efficacy of different 5-ASA derivatives in dextran sulfate sodium (DSS)- and trinitrobenzene sulfonic acid (TNBS)-induced colitis models, two of the most widely used preclinical models of IBD. It is important to note that direct head-to-head preclinical studies are limited, and the data presented here is a synthesis from various studies. The experimental conditions, such as the animal strain, severity of colitis, and drug dosage, may vary between studies.

5-ASA DerivativePreclinical ModelKey Efficacy ParametersObservations
Sulfasalazine DSS-induced colitis (mice)- Reduced body weight loss- Less shortening of colon length[1][2]- Decreased inflammatory cell infiltration[1][3]Showed significant amelioration of colitis symptoms.[4] Its efficacy is well-established, often serving as a positive control in preclinical studies.
TNBS-induced colitis (rats)- Reduced macroscopic and microscopic damage scores- Decreased myeloperoxidase (MPO) activityEffectively reduced inflammatory markers and tissue damage.
Mesalamine DSS-induced colitis (mice)- Mitigated mucosal structural changes- Reduced inflammatory infiltration[5]- Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1α, IL-6, IL-8)[5]Demonstrated significant anti-inflammatory effects and preservation of colon architecture.[5]
TNBS-induced colitis (rats)- Improved overall histological score[6][7]- Reduced tissue malondialdehyde (t-MDA) levels[6][7]- Non-significant reduction in tissue TNF-α levels[6][7]Showed improvement in histological parameters and reduced oxidative stress.[6][7]
Olsalazine DSS-induced colitis (mice)- Decreased cyclooxygenase and lipoxygenase products to baseline levels[8]- Prolonged survival in a severe colitis model[4]- Reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IFN-γ, IL-17)[9]Effectively reduced eicosanoid production and demonstrated a dose-dependent therapeutic effect.[4][8] It also modulated the cytokine profile, promoting an anti-inflammatory environment.[9]
Carrageenan-induced colitis (mice)- Decreased prostaglandin production[8]Showed anti-inflammatory effects by inhibiting cyclooxygenase pathways.[8]
Balsalazide DSS-induced colitis (mice)- Lower histological injury scores[10]- Reduced intestinal mucosal permeability[10]Demonstrated a dose-dependent reduction in the severity of colitis and improved intestinal barrier function.[10]

Experimental Protocols

The following are detailed methodologies for the two most common preclinical models of IBD cited in this guide.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is widely used to induce an acute or chronic colitis that resembles ulcerative colitis in humans.

Workflow for DSS-Induced Colitis

DSS_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase acclimatization Acclimatization (7 days) dss_admin DSS Administration (3-5% in drinking water for 5-7 days) acclimatization->dss_admin drug_admin Daily administration of 5-ASA derivative or vehicle dss_admin->drug_admin monitoring Daily Monitoring: - Body weight - Stool consistency - Rectal bleeding (DAI) drug_admin->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Analysis: - Colon length & weight - Histopathology - MPO assay - Cytokine analysis euthanasia->analysis

Caption: Workflow for DSS-induced colitis model.

Protocol:

  • Animal Model: Typically, C57BL/6 or BALB/c mice are used.

  • Induction: Colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[1]

  • Treatment: The 5-ASA derivative or vehicle is administered daily, typically by oral gavage, starting from the first day of DSS administration.

  • Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, animals are euthanized, and the colon is excised. The length and weight of the colon are measured. Tissue samples are collected for histological analysis, myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and cytokine analysis.

2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

This model induces a transmural inflammation that shares some features with Crohn's disease.

Workflow for TNBS-Induced Colitis

TNBS_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase sensitization Pre-sensitization (optional) (e.g., on the skin) tnbs_instillation Intrarectal Instillation of TNBS in Ethanol sensitization->tnbs_instillation drug_admin Daily administration of 5-ASA derivative or vehicle tnbs_instillation->drug_admin monitoring Monitoring: - Body weight change - Clinical signs drug_admin->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Analysis: - Macroscopic scoring - Histopathology - MPO assay - Cytokine analysis euthanasia->analysis

Caption: Workflow for TNBS-induced colitis model.

Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Induction: After a period of fasting, animals are lightly anesthetized. A solution of TNBS (typically 100 mg/kg) in ethanol (e.g., 50%) is administered intrarectally via a catheter.[11]

  • Treatment: The 5-ASA derivative or vehicle is administered daily, usually starting 24 hours after TNBS instillation.

  • Monitoring: Animals are monitored for weight loss and other clinical signs of colitis.

  • Endpoint Analysis: After a set period (e.g., 7-14 days), animals are euthanized. The colon is removed and assessed for macroscopic damage (e.g., ulceration, thickening). Tissue samples are then processed for histology, MPO activity, and cytokine measurements.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of 5-ASA derivatives are mediated through various signaling pathways. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. 5-ASA has also been shown to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.

Inhibition of NF-κB Signaling by 5-ASA

NFkB_Pathway tnf TNF-α ikb IκBα tnf->ikb degradation ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB (p65/p50) nfkb->ikb_nfkb nucleus Nucleus nfkb->nucleus translocation ikb_nfkb->nfkb releases genes Pro-inflammatory Gene Transcription (e.g., IL-6, IL-8, TNF-α) nucleus->genes activates asa 5-ASA (Mesalamine) asa->ikb inhibits degradation asa->nfkb inhibits translocation

Caption: 5-ASA inhibits the NF-κB pathway.

Mesalamine has been shown to block the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[12]

Activation of PPAR-γ by 5-ASA

PPARg_Pathway asa 5-ASA (Mesalamine) pparg PPAR-γ asa->pparg activates pparg_rxr PPAR-γ-RXR Heterodimer pparg->pparg_rxr rxr RXR rxr->pparg_rxr nucleus Nucleus pparg_rxr->nucleus translocation anti_inflammatory Anti-inflammatory Effects pparg_rxr->anti_inflammatory nfkb_activity NF-κB Activity nucleus->nfkb_activity inhibits

Caption: 5-ASA activates the PPAR-γ pathway.

Mesalamine acts as a ligand for PPAR-γ.[13] Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus, where it can inhibit the activity of pro-inflammatory transcription factors like NF-κB, leading to anti-inflammatory effects.[13][14]

References

Comparative Analysis of Synergistic Formulations with 5-Aminosalicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

5-Aminosalicylic acid (5-ASA) is a cornerstone in the management of mild-to-moderate inflammatory bowel disease (IBD), particularly ulcerative colitis (UC).[1][2] Its anti-inflammatory effects are primarily localized to the intestinal mucosa.[1] However, a subset of patients may not achieve or maintain remission with 5-ASA monotherapy, necessitating alternative or adjunctive therapeutic strategies. This guide provides a comparative analysis of various compounds that have been investigated for their synergistic effects with 5-ASA, supported by experimental data and detailed methodologies.

5-ASA in Combination with Thiopurines

Thiopurines, such as azathioprine (AZA) and its metabolite 6-mercaptopurine (6-MP), are immunosuppressive agents used for maintaining remission in IBD.[3][4] Co-administration of 5-ASA and thiopurines is common in clinical practice and has been suggested to have a synergistic effect.[5] 5-ASA can inhibit the enzyme thiopurine S-methyltransferase (TPMT), which is involved in the metabolism of thiopurines. This inhibition can lead to higher levels of the active metabolite 6-thioguanine nucleotide (6-TGN) and potentially enhance the therapeutic efficacy of thiopurines.[6][7] However, this interaction may also increase the risk of myelotoxicity, a known side effect of thiopurines.[7]

Quantitative Data Summary: 5-ASA and Thiopurines
Combination TherapyOutcome MeasureResultStudy PopulationCitation
5-ASA + Azathioprine/6-MPDecreased risk of colorectal cancerFavorablePatients with long-standing IBD[5]
Time-dependent mesalazine + ThiopurinesIncreased 6-TGN levels, Decreased 6-MMP/6-TGN ratiosPotential for increased efficacy and toxicityUlcerative colitis patients[6][7]
Experimental Protocol: Thiopurine Metabolite Analysis

Objective: To investigate the effect of different mesalazine formulations on thiopurine metabolism.

Methodology:

  • Patient Cohort: Patients with ulcerative colitis receiving various mesalazine formulations (time-dependent, pH-dependent, or multimatrix) as monotherapy, and patients on combination therapy with thiopurines.

  • Sample Collection: Blood samples were collected from patients.

  • Metabolite Measurement: Plasma concentrations of 5-ASA, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), 6-thioguanine nucleotide (6-TGN), and 6-methylmercaptopurine (6-MMP) were measured using high-performance liquid chromatography (HPLC).

  • Enzyme Activity Assay: Thiopurine S-methyltransferase (TPMT) activity was measured in red blood cells.

  • Clinical Monitoring: Patients who switched their mesalazine formulation were monitored for clinical relapse for 24 weeks.[6]

Signaling Pathway: 5-ASA and Thiopurine Metabolism

Thiopurines Thiopurines (Azathioprine, 6-MP) Active_Metabolites 6-Thioguanine Nucleotides (6-TGN) (Active Metabolite) Thiopurines->Active_Metabolites Metabolic Pathway TPMT Thiopurine S-methyltransferase (TPMT) Thiopurines->TPMT Metabolized by Metabolites Inactive Metabolites TPMT->Metabolites Five_ASA This compound (5-ASA) Five_ASA->TPMT Inhibits

Caption: Interaction of 5-ASA with thiopurine metabolism.

5-ASA in Combination with Vorinostat (SAHA)

Vorinostat (SAHA) is a histone deacetylase (HDAC) inhibitor. A study has explored the synergistic effects of 5-ASA and SAHA in the context of ulcerative colitis.[8][9] The proposed mechanism involves the synergistic inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[8][9]

Quantitative Data Summary: 5-ASA and Vorinostat (SAHA)
Combination TherapyOutcome MeasureResultModel SystemCitation
5-ASA + SAHAWeight lossMore effective in reducing weight lossDSS-induced colitis in mice[8][9]
5-ASA + SAHADisease Activity Index (DAI)More effective in reducing DAIDSS-induced colitis in mice[8][9]
5-ASA + SAHAColon lengthMore effective in preventing colon shorteningDSS-induced colitis in mice[8][9]
5-ASA + SAHAHistological scoreMore effective in reducing histological scoreDSS-induced colitis in mice[8][9]
5-ASA + SAHAp65 mRNA expressionLower expressionCaco-2 and HCT-116 cell lines[8][9]
5-ASA + SAHAIL-6, IL-1β, TNF-α expressionSignificantly reducedDSS-induced colitis in mice[9]
Experimental Protocol: DSS-Induced Colitis Model

Objective: To evaluate the synergistic therapeutic effects of 5-ASA and SAHA in an in vivo model of colitis.

Methodology:

  • Animal Model: Dextran sulfate sodium (DSS) is administered to mice in their drinking water to induce acute colitis.

  • Treatment Groups: Mice are divided into groups receiving: vehicle control, 5-ASA alone (100 mg/kg/day), SAHA alone (200 mg/kg/day), or a combination of 5-ASA and SAHA.

  • Clinical Assessment: Body weight, stool consistency, and presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).

  • Histological Analysis: At the end of the experiment, colons are collected, and their length is measured. Colon tissue is then processed for histological examination to assess inflammation and tissue damage.

  • Gene Expression Analysis: mRNA expression of inflammatory markers (e.g., p65, IL-6, IL-1β, TNF-α) in colon tissue is quantified using real-time PCR.[8][9]

Signaling Pathway: Synergistic Inhibition of NF-κB

cluster_stimuli Inflammatory Stimuli cluster_inhibition Therapeutic Intervention Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) NFkB_Pathway NF-κB Signaling Pathway Stimuli->NFkB_Pathway Activates Five_ASA 5-ASA Five_ASA->NFkB_Pathway Inhibits SAHA Vorinostat (SAHA) SAHA->NFkB_Pathway Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, IL-1β, TNF-α) NFkB_Pathway->Inflammatory_Genes Induces

Caption: Synergistic inhibition of the NF-κB pathway by 5-ASA and SAHA.

5-ASA in Combination with Probiotics

Probiotics are live microorganisms that may confer a health benefit on the host. The combination of 5-ASA with probiotics is being explored as a strategy to enhance the treatment of ulcerative colitis by modulating the gut microbiota and immune responses.[10][11][12]

Quantitative Data Summary: 5-ASA and Probiotics
Combination TherapyOutcome MeasureResultStudy PopulationCitation
5-ASA + ProbioticsRemission RateSignificantly increased remission rate (RR = 1.40)Patients with ulcerative colitis[11]
5-ASA + ProbioticsRemission in mild to moderate UCSignificantly elevated remission rate (RR = 1.33)Patients with mild to moderate UC[11]
5-ASA + ProbioticsRemission in active UCSignificantly elevated remission rate (RR = 1.40)Patients with active UC[11]
Experimental Protocol: Meta-analysis of Randomized Controlled Trials

Objective: To systematically evaluate the efficacy of probiotics combined with aminosalicylic acid in inducing remission in ulcerative colitis.

Methodology:

  • Literature Search: A comprehensive search of databases (e.g., PubMed, Embase, Cochrane Library) is conducted to identify randomized controlled trials (RCTs) comparing the combination of probiotics and aminosalicylic acid with aminosalicylic acid alone.

  • Study Selection: Studies are included based on predefined criteria, such as patient population (ulcerative colitis), intervention (probiotics + aminosalicylic acid), comparator (aminosalicylic acid alone), and outcome (remission rate).

  • Data Extraction: Relevant data from the included studies, such as the number of patients in remission in each group, are extracted.

  • Statistical Analysis: A meta-analysis is performed to pool the results of the individual studies and calculate a summary effect measure, such as a relative risk (RR) with a 95% confidence interval (CI).[11]

Experimental Workflow: Probiotic Co-delivery with 5-ASA

cluster_formulation Microparticle Formulation Five_ASA 5-ASA Encapsulation Co-encapsulation (Spray-drying) Five_ASA->Encapsulation Probiotics Probiotics (e.g., L. rhamnosus) Probiotics->Encapsulation Polymer Polymer Matrix (e.g., RS/P + CNF) Polymer->Encapsulation Microparticles Dual-action Microparticles Encapsulation->Microparticles Stomach Stomach (Acidic conditions) Microparticles->Stomach Transit Release Targeted Release of 5-ASA & Probiotics Microparticles->Release Colon Colon (Target site) Stomach->Colon Transit Colon->Release

Caption: Workflow for co-delivery of 5-ASA and probiotics.

5-ASA in Combination with Curcumin

Curcumin, the active component of turmeric, is known for its anti-inflammatory properties.[13] Studies have investigated its potential synergistic effects when combined with 5-ASA for the treatment of mild to moderate ulcerative colitis.[14] The combination is thought to enhance the anti-inflammatory response.[15][16]

Quantitative Data Summary: 5-ASA and Curcumin
Combination TherapyOutcome MeasureResultStudy PopulationCitation
Curcumin + 5-ASAImprovement in Simple Clinical Colitis Activity Index (SCCAI)Higher percentage of patients with ≥3 point drop in SCCAI at week 4Patients with active mild to moderate ulcerative colitis
Curcumin + Aspirin/RofecoxibAnti-inflammatory activitySynergistic effectCotton pellet granuloma pouch model in rats[15]
Curcumin + Aspirin/RofecoxibSerum TNF-α levelsFurther decrease in TNF-α levelsCotton pellet granuloma pouch model in rats[15]
Experimental Protocol: Randomized, Double-blind, Placebo-controlled Study

Objective: To evaluate the efficacy of combining curcumin with 5-ASA medication versus 5-ASA medication alone in patients with active mild to moderate ulcerative colitis.

Methodology:

  • Patient Recruitment: Patients with a diagnosis of active mild to moderate ulcerative colitis (defined by a Simple Clinical Colitis Activity Index - SCCAI score) who are on a stable dose of 5-ASA are enrolled.[14]

  • Randomization: Participants are randomly assigned to receive either curcumin or a placebo in addition to their standard 5-ASA therapy.

  • Treatment Period: Patients are treated for a defined period (e.g., 4 weeks).

  • Efficacy Assessment: The primary outcome is the percentage of patients in each group who show a significant improvement in their SCCAI score (e.g., a drop of ≥3 points) at the end of the treatment period.

  • Blinding: Both patients and investigators are blinded to the treatment allocation to minimize bias.

5-ASA in Combination with Biologics

The role of continuing 5-ASA therapy after escalating to biologic agents (e.g., infliximab, golimumab, vedolizumab, ustekinumab) in patients with moderate-to-severe ulcerative colitis is a subject of ongoing debate.[17][18][19][20][21][22][23] Several analyses have suggested that there is no significant added benefit in continuing 5-ASA in this patient population.[17][18][21][22]

Quantitative Data Summary: 5-ASA and Biologics
Combination TherapyOutcome MeasureResultStudy PopulationCitation
5-ASA + Infliximab/GolimumabClinical RemissionNo significant association with increased odds of remission (aOR, 0.67)Patients with moderate-severe ulcerative colitis[17]
5-ASA + Infliximab/GolimumabClinical ResponseNo significant association (aOR, 0.89)Patients with moderate-severe ulcerative colitis[17]
5-ASA + Infliximab/GolimumabMucosal HealingNo significant association (aOR, 1.12)Patients with moderate-severe ulcerative colitis[17]
5-ASA + Biologics/TofacitinibCost-EffectivenessMonotherapy is more cost-effectivePatients with ulcerative colitis[18][21]
5-ASA + UstekinumabTreatment FailureNo significant difference in treatment failure ratesPatients with IBD[23]

Conclusion

The exploration of synergistic combinations with 5-ASA presents promising avenues for optimizing IBD therapy. While the addition of thiopurines, vorinostat, probiotics, and curcumin to 5-ASA has shown potential benefits in specific contexts, the continuation of 5-ASA after escalation to biologic therapy appears to offer limited additional efficacy. The data presented in this guide, along with the detailed experimental protocols, are intended to inform researchers and drug development professionals in their pursuit of more effective and personalized treatments for inflammatory bowel disease. Further well-designed clinical trials are necessary to validate these findings and translate them into clinical practice.

References

A Comparative Guide to the Reproducibility of 5-Aminosalicylic Acid's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of 5-Aminosalicylic acid (5-ASA) with alternative therapies, supported by experimental data. It is designed to offer insights into the reproducibility of 5-ASA's mechanisms of action and its performance in preclinical and clinical settings.

Introduction to this compound (5-ASA)

This compound, also known as mesalamine, is a cornerstone in the treatment of inflammatory bowel disease (IBD), particularly for inducing and maintaining remission in mild to moderate ulcerative colitis (UC).[1][2] Its therapeutic efficacy is attributed to a multi-faceted anti-inflammatory mechanism that primarily involves the modulation of key signaling pathways within the intestinal mucosa. This guide delves into the experimental evidence supporting these mechanisms and compares the reproducibility of 5-ASA's effects against other anti-inflammatory agents.

Core Anti-Inflammatory Mechanisms of 5-ASA

Experimental evidence has consistently demonstrated that 5-ASA exerts its anti-inflammatory effects through several key pathways:

  • Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation: 5-ASA is a known agonist of PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation.[3][4] Activation of PPAR-γ by 5-ASA leads to the transrepression of pro-inflammatory genes.

  • Nuclear Factor-kappa B (NF-κB) Inhibition: The NF-κB signaling pathway is a central mediator of inflammation. 5-ASA has been shown to inhibit NF-κB activation, thereby reducing the expression of numerous pro-inflammatory cytokines and chemokines.[5]

  • Modulation of Inflammatory Mediators: 5-ASA can inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes through a weak inhibition of cyclooxygenase (COX) enzymes.[6][7] It also has antioxidant properties, scavenging reactive oxygen species that contribute to tissue damage in IBD.[8]

The following diagram illustrates the primary anti-inflammatory signaling pathways targeted by 5-ASA.

5-ASA_Mechanism_of_Action ASA 5-ASA PPARg PPAR-γ ASA->PPARg Activates NFkB NF-κB ASA->NFkB Inhibits COX COX Enzymes ASA->COX Weakly Inhibits PPARg->NFkB Inhibits AntiInflammatory Anti-inflammatory Effects PPARg->AntiInflammatory ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->ProInflammatory Induces PGs_LTs Prostaglandins & Leukotrienes COX->PGs_LTs Produce ProInflammatory->AntiInflammatory PGs_LTs->AntiInflammatory

Figure 1: Key anti-inflammatory signaling pathways modulated by 5-ASA.

Comparative Efficacy: 5-ASA vs. Alternatives

The reproducibility of 5-ASA's anti-inflammatory effects can be benchmarked against other therapeutic agents commonly used in the management of inflammatory conditions.

5-ASA vs. Sulfasalazine

Sulfasalazine is a prodrug that is cleaved by colonic bacteria into 5-ASA and sulfapyridine. While both drugs deliver the same active moiety, their efficacy and side-effect profiles can differ.

Parameter5-ASA (Mesalamine)SulfasalazineKey Findings
Overall Improvement (UC) Non-significant differenceNon-significant differenceA meta-analysis of 20 randomized controlled trials showed no significant difference in overall improvement between sulfasalazine and mesalamine (RR 1.04).[9]
Relapse Rate (UC) Non-significant differenceNon-significant differenceThe same meta-analysis found no significant difference in relapse rates (RR 0.98).[9]
Adverse Events Lower incidenceHigher incidenceSulfasalazine is associated with a higher rate of adverse events, largely attributed to the sulfapyridine moiety.[10]
5-ASA vs. Corticosteroids (Budesonide)

Corticosteroids are potent anti-inflammatory drugs often used for moderate-to-severe IBD. Budesonide is a corticosteroid with high topical activity and low systemic effects.

Parameter5-ASA Enema (1g/100mL)Budesonide Enema (2mg/100mL)Key Findings
Endoscopic Improvement (Distal UC) Significant improvementSignificant improvementA single-blind randomized trial showed that both treatments resulted in significant endoscopic improvement with no significant difference between the groups.[11]
Histopathological Improvement (Distal UC) Significant improvementSignificant improvementBoth treatments led to significant histopathological improvement, with no significant difference between them.[11]
Clinical Remission at 4 weeks (Distal UC) 60%38%The clinical remission rate was significantly higher for the 5-ASA enema group (P = 0.03).[11]
5-ASA vs. PPAR-γ Agonists (Rosiglitazone)

Rosiglitazone is a potent synthetic PPAR-γ agonist. Comparing 5-ASA to rosiglitazone provides insight into the specificity and potency of 5-ASA's action on this particular target.

Parameter5-ASARosiglitazoneKey Findings
PPAR-γ mRNA Induction (HT-29 cells) ~3-fold induction at 30 mM~3-fold induction at 10⁻⁵ MBoth 5-ASA and rosiglitazone induce PPAR-γ expression.[3]
PPAR-γ Binding Affinity (Ki) 28.7 mMNot directly compared in the same study, but known to be in the nM range.5-ASA binds to PPAR-γ with a much lower affinity than synthetic agonists like rosiglitazone.[12]
Inhibition of Cell Proliferation (HT-29 cells) 63% inhibition at 30 mM (48h)Significant inhibition at 10⁻⁵ MBoth drugs inhibit proliferation, and this effect is blocked by a PPAR-γ antagonist (GW9662), confirming the pathway's involvement.

Experimental Protocols

To facilitate the reproducibility of the findings presented, this section details the methodologies for key experiments.

Experimental Workflow for Preclinical Drug Comparison in IBD

The following diagram outlines a typical workflow for the preclinical evaluation and comparison of anti-inflammatory compounds for IBD.

Preclinical_Workflow cluster_0 In Vitro Screening cluster_1 Ex Vivo Analysis cluster_2 In Vivo Efficacy InVitro_CellLines Cell Line Studies (e.g., Caco-2, HT-29) InVitro_Assays Molecular Assays: - PPAR-γ Activation - NF-κB Inhibition - Cytokine Profiling InVitro_CellLines->InVitro_Assays ExVivo_Biopsies Human Colonic Organ Cultures InVitro_Assays->ExVivo_Biopsies Lead Compound Selection ExVivo_Assays Assessment of: - Tissue Viability - Inflammatory Markers ExVivo_Biopsies->ExVivo_Assays InVivo_Model Induction of Colitis (e.g., DSS, TNBS models) ExVivo_Assays->InVivo_Model Confirmation of Activity InVivo_Treatment Drug Administration (5-ASA vs. Comparator) InVivo_Model->InVivo_Treatment InVivo_Evaluation Evaluation: - Disease Activity Index (DAI) - Histology - MPO Activity - Colon Cytokine Levels InVivo_Treatment->InVivo_Evaluation

Figure 2: A generalized workflow for the preclinical comparison of anti-inflammatory drugs for IBD.

PPAR-γ Transactivation Assay

This assay quantifies the ability of a compound to activate PPAR-γ.

  • Cell Line: HT-29 or Caco-2 cells.

  • Reagents:

    • PPAR-γ expression vector.

    • Luciferase reporter vector containing a PPAR-γ response element (PPRE).

    • Transfection reagent.

    • Luciferase assay substrate.

    • Test compounds (5-ASA, positive control e.g., rosiglitazone).

  • Procedure:

    • Co-transfect cells with the PPAR-γ expression vector and the PPRE-luciferase reporter vector.

    • After 24 hours, treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

    • Calculate the fold induction of luciferase activity relative to vehicle-treated cells.

NF-κB Reporter Gene Assay

This assay measures the inhibition of NF-κB transcriptional activity.

  • Cell Line: HEK293 or HeLa cells stably or transiently transfected with an NF-κB-dependent luciferase reporter construct.

  • Reagents:

    • NF-κB inducing agent (e.g., TNF-α, IL-1β).

    • Luciferase assay system.

    • Test compounds (5-ASA, specific NF-κB inhibitor as a positive control).

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with an NF-κB inducing agent for 6-8 hours.

    • Lyse the cells and measure luciferase activity.

    • Calculate the percentage inhibition of NF-κB activity compared to stimulated cells without the test compound.

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a marker of neutrophil infiltration and inflammation.

  • Sample: Colon tissue homogenates.

  • Reagents:

    • Hexadecyltrimethylammonium bromide (HTAB) buffer.

    • O-dianisidine dihydrochloride.

    • Hydrogen peroxide (H₂O₂).

    • Phosphate buffer.

  • Procedure:

    • Homogenize weighed colon tissue samples in ice-cold HTAB buffer.

    • Centrifuge the homogenates and collect the supernatant.

    • In a 96-well plate, mix the supernatant with a reaction buffer containing o-dianisidine and H₂O₂.

    • Measure the change in absorbance at 450 nm over time using a spectrophotometer.

    • Calculate MPO activity and express it as units per gram of tissue.

Measurement of Cytokine Levels in Colon Tissue

This protocol allows for the quantification of pro-inflammatory cytokines in the colon.

  • Sample: Colon tissue homogenates.

  • Reagents:

    • Lysis buffer containing protease inhibitors.

    • Commercially available ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Procedure:

    • Homogenize weighed colon tissue samples in ice-cold lysis buffer.

    • Centrifuge the homogenates and collect the supernatant.

    • Determine the total protein concentration of the supernatant (e.g., using a BCA assay).

    • Perform the ELISA or multiplex assay according to the manufacturer's instructions.

    • Normalize cytokine concentrations to the total protein content of the sample and express as pg/mg of protein.

Conclusion

This compound remains a fundamental and effective therapy for mild to moderate ulcerative colitis, with its anti-inflammatory effects being well-documented through various preclinical and clinical studies. Its mechanisms of action, primarily through PPAR-γ activation and NF-κB inhibition, are reproducible across different experimental systems. While it may be less potent than targeted synthetic molecules like specific PPAR-γ agonists or corticosteroids in certain assays, its favorable safety profile and established clinical efficacy solidify its role in IBD management. This guide provides a framework for the comparative evaluation of 5-ASA and novel anti-inflammatory compounds, emphasizing the importance of standardized, reproducible experimental protocols in drug development.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 5-Aminosalicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate safety, operational, and disposal procedures for 5-Aminosalicylic Acid (5-ASA), also known as Mesalamine.

Chemical Identifier:

  • Name: this compound (5-ASA)

  • Synonyms: Mesalamine, 5-Amino-2-hydroxybenzoic acid

  • CAS Number: 89-57-6

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered a hazardous substance. It can cause skin, eye, and respiratory irritation, may lead to an allergic skin reaction, and is harmful if swallowed.[1][2] Adherence to proper PPE protocols is mandatory to ensure personal safety.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be used in conjunction with goggles where there is a significant risk of splashing.To protect eyes from dust particles and chemical splashes which can cause serious irritation.[1][2]
Skin Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[4] Wear impervious and flame-retardant laboratory coats or clothing to prevent skin exposure.[1][3]Prevents direct skin contact, which can cause irritation and allergic reactions.[1][2]
Respiratory Use in a well-ventilated area. If dust is generated or exposure limits may be exceeded, a full-face respirator with an appropriate particulate filter is necessary.[3][5]To avoid inhalation of airborne particles that may cause respiratory tract irritation.[1][2]

Operational and Handling Protocols

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] Confirm that the work area is well-ventilated.

  • Personal Protection: Don all required PPE as outlined in the table above.

  • Dispensing: Avoid creating dust when handling the solid form.[1] Use weighing paper or a contained system for transfers.

  • Work Practice: Avoid all personal contact, including inhalation and ingestion.[5][6] Do not eat, drink, or smoke in the handling area.[5]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1][5]

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Protect from direct sunlight and moisture.[1][3]

  • Store under an inert atmosphere.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and metals.[1][3]

Spill and Disposal Management

Immediate and appropriate response to spills and proper disposal of waste are essential to prevent environmental contamination and personal exposure.

Chemical Spill Response Workflow:

Spill_Response_Workflow start Spill Detected assess Assess Spill Size (Minor vs. Major) start->assess alert Alert Personnel in Area & Emergency Responders assess->alert Major don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->don_ppe Minor evacuate Evacuate Area (If Necessary) alert->evacuate evacuate->don_ppe contain Contain Spill Prevent entry into drains don_ppe->contain cleanup_dry Dry Cleanup: Sweep or vacuum solids. Avoid generating dust. contain->cleanup_dry Solid Spill cleanup_wet Wet Cleanup: Absorb with inert material. Shovel into container. contain->cleanup_wet Liquid Spill package Place waste in a sealed, labeled container cleanup_dry->package cleanup_wet->package decontaminate Decontaminate Area with water package->decontaminate disposal Dispose of waste via approved channels decontaminate->disposal

Caption: Workflow for responding to a this compound spill.

Disposal Plan:

  • Waste material must be disposed of in accordance with federal, state, and local environmental control regulations.[1][2]

  • Do not dispose of with household garbage or allow it to enter the sewage system.[2]

  • Dispose of the contents and the container at an approved waste disposal facility.[1]

First Aid Measures

In case of exposure, follow these immediate first aid protocols:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms of respiratory irritation occur, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminosalicylic Acid
Reactant of Route 2
5-Aminosalicylic Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。